Product packaging for Linalool oxide(Cat. No.:CAS No. 34995-77-2)

Linalool oxide

Cat. No.: B106663
CAS No.: 34995-77-2
M. Wt: 170.25 g/mol
InChI Key: BRHDDEIRQPDPMG-UHFFFAOYSA-N
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Description

(E)-Furan linalool oxide (CAS 34995-77-2) is a monoterpenoid compound with the molecular formula C 10 H 18 O 2 and a molecular weight of 170.25 g/mol . It is a clear, colorless to pale yellow liquid with a boiling point of approximately 201-202 °C at 760 mmHg and a flash point of about 141-163 °F . The compound is characterized by a complex floral, musty, camphoreous, herbal, balsamic, and pine-like odor , making it a valuable material for research and development in the flavor and fragrance industry, where it is used as a flavor and fragrance agent . Its estimated water solubility is 1669 mg/L at 25 °C, and it is also soluble in alcohol . In a biological context, linalool oxides are oxidative products of linalool, a monoterpenoid that is a crucial aroma constituent in certain grape varieties, contributing to their characteristic scents . From a safety perspective, this compound is classified as harmful if swallowed and may be irritating to the skin and eyes . This product is intended for research use only and is not meant for human consumption or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B106663 Linalool oxide CAS No. 34995-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol
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InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3
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InChI Key

BRHDDEIRQPDPMG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(CCC(O1)C(C)(C)O)C=C
Source PubChem
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Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID60863673
Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-
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Molecular Weight

170.25 g/mol
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Boiling Point

193.00 to 194.00 °C. @ 760.00 mm Hg
Record name Linalyl oxide
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CAS No.

60047-17-8
Record name Linalool oxide
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Record name 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-
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Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-
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Record name 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol
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Record name Linalyl oxide
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Melting Point

128.30 °C. @ 0.00 mm Hg
Record name Linalyl oxide
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Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Linalool Oxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural origins, biosynthesis, and extraction methodologies for linalool (B1675412) oxide isomers. It is intended to serve as a technical resource, offering detailed protocols and comparative data to support research and development activities. Linalool oxides, comprising both furanoid and pyranoid forms, are naturally occurring monoterpenes found in a wide variety of plants.[1] These compounds are significant for their aromatic properties in the flavor and fragrance industries and are of increasing interest for their potential pharmacological activities.

Natural Sources of Linalool Oxide Isomers

Linalool oxides are derived from the oxidation of linalool, a terpene alcohol present in over 200 plant species.[2][3] Consequently, linalool oxides are found in the essential oils of many of these plants. The specific isomers and their relative abundance can vary significantly between species and even between different parts of the same plant. Notable natural sources include tea plants (Camellia sinensis), kiwifruit flowers (Actinidia species), and various essential oils like rosewood oil.[4][5]

Plant/SourceIsomer(s) IdentifiedPart of PlantReference
Camellia sinensis var. assamica 'Hainan dayezhong'This compound A, B, C, DLeaves, Stems
Actinidia chrysantha (Kiwifruit)Furanoid and Pyranoid IsomersFlowers
Actinidia polygama (Kiwifruit)Furanoid and Pyranoid IsomersFlowers
Rosewood OilFuranoid and Pyranoid IsomersWood
Osmanthus absoluteFuranoid and Pyranoid IsomersFlowers
Passion FruitRacemic Linalool (precursor)Fruit
ApricotsRacemic Linalool (precursor)Fruit

Biosynthesis of this compound Isomers

The formation of this compound isomers in plants is an enzymatic process that begins with the monoterpene precursor, linalool. Linalool itself is synthesized from geranyl diphosphate (B83284) (GPP). The biosynthesis of the oxides proceeds through the regioselective mono-epoxidation of the linalool's trisubstituted double bond, which is then followed by an intramolecular cyclization of the resulting epoxy-alcohol. This cyclization can result in the formation of five-membered rings (furanoid isomers) or six-membered rings (pyranoid isomers). The specific enantiomer of the linalool precursor—(R)-linalool or (S)-linalool—determines the stereochemistry of the resulting oxide isomers. This pathway is catalyzed by cytochrome P450 enzymes (CYPs).

G cluster_precursor Precursor Synthesis cluster_isomers Linalool Isomers cluster_oxidation Oxidation & Cyclization cluster_products This compound Products GPP Geranyl Diphosphate (GPP) Linalool_Synthase Linalool Synthase (TPS) GPP->Linalool_Synthase S_Linalool (S)-(+)-Linalool Linalool_Synthase->S_Linalool R_Linalool (R)-(-)-Linalool Linalool_Synthase->R_Linalool Oxidation Epoxidation & Cyclization (CYP450 Enzymes) S_Linalool->Oxidation R_Linalool->Oxidation Furanoid Furanoid Isomers (cis & trans) Oxidation->Furanoid Pyranoid Pyranoid Isomers (cis & trans) Oxidation->Pyranoid

Caption: Biosynthesis pathway of this compound isomers from Geranyl Diphosphate (GPP).

Extraction Methodologies

The extraction of linalool oxides from plant matrices typically involves isolating the essential oil fraction, where these compounds are concentrated. The choice of method depends on factors such as the stability of the compounds, the desired purity, yield, and environmental considerations.

The general workflow involves preparing the plant material, extracting the volatile compounds, and then separating the essential oil from the aqueous phase. Further purification may be necessary to isolate specific isomers.

G PlantMaterial Plant Material (e.g., leaves, flowers) Preparation Preparation (Drying, Grinding) PlantMaterial->Preparation Extraction Extraction Preparation->Extraction SteamDist Steam Distillation Extraction->SteamDist Method 1 SolventExt Solvent Extraction Extraction->SolventExt Method 2 SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Method 3 Condensation Condensation & Separation SteamDist->Condensation SolventExt->Condensation (after solvent removal) SFE->Condensation (after depressurization) CrudeOil Crude Essential Oil Condensation->CrudeOil Hydrosol Hydrosol (Aqueous Phase) Condensation->Hydrosol Purification Purification (e.g., Fractional Distillation) CrudeOil->Purification IsolatedOxides Isolated Linalool Oxide Isomers Purification->IsolatedOxides

Caption: General workflow for the extraction and isolation of this compound isomers.

Steam distillation is a traditional and widely used method for extracting essential oils from plant material. It is particularly suitable for temperature-sensitive compounds like linalool oxides because it allows for vaporization at temperatures below their boiling points.

Experimental Protocol:

  • Preparation of Material : Fresh or dried plant material (e.g., leaves, flowers) is harvested and, if necessary, chopped or ground to increase the surface area for efficient extraction.

  • Apparatus Setup : An all-glass vertical steam distillation unit is assembled, consisting of a boiling flask, a biomass flask, a still head, a condenser, and a receiver (e.g., a Florentine flask). All ground glass joints should be properly sealed.

  • Loading : The boiling flask is filled to approximately two-thirds with distilled water. The prepared biomass is placed into the biomass flask.

  • Distillation : The water in the boiling flask is heated to generate steam. The steam passes through the biomass, causing the volatile essential oils to vaporize along with the water.

  • Condensation : The vapor mixture travels to the water-cooled condenser, where it is cooled and converted back into a liquid state.

  • Collection and Separation : The condensate, a mixture of essential oil and water (hydrosol), is collected in the receiver. Due to their immiscibility and density difference, the essential oil will form a separate layer on top of or below the hydrosol, allowing for its physical separation.

  • Drying and Storage : The collected essential oil may be dried over anhydrous sodium sulfate (B86663) to remove residual water and then stored in a sealed, dark glass vial under refrigeration.

Solvent extraction is used for plant materials that are too delicate for steam distillation or to extract a broader range of compounds. The choice of solvent is critical to ensure high extraction efficiency and to avoid degradation of the target molecules.

Experimental Protocol (Soxhlet Extraction):

  • Preparation of Material : The plant material is dried and finely ground to maximize solvent contact.

  • Apparatus Setup : A Soxhlet extractor is set up with a round-bottom flask, the Soxhlet apparatus containing a thimble, and a condenser.

  • Loading : The ground plant material is placed inside a cellulose (B213188) thimble, which is then inserted into the Soxhlet extractor. The round-bottom flask is filled with a suitable solvent (e.g., ethanol, hexane, or methanol).

  • Extraction : The solvent in the flask is heated to its boiling point. The solvent vapor travels up to the condenser, liquefies, and drips into the thimble containing the plant material. The solvent extracts the desired compounds. When the liquid level in the extractor reaches the top of the siphon arm, the entire solvent volume containing the extracted compounds is siphoned back into the boiling flask.

  • Cycle Repetition : This process is repeated for several hours until the extraction is complete (indicated by the solvent in the siphon arm becoming colorless).

  • Solvent Removal : After extraction, the solvent is removed from the extract, typically using a rotary evaporator under reduced pressure. This leaves a concentrated extract rich in essential oils and other plant metabolites.

  • Purification : The resulting concrete or absolute may require further purification steps, such as fractional distillation, to isolate the linalool oxides.

SFE is a modern, environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. By manipulating temperature and pressure, the solvent properties of supercritical CO₂ can be fine-tuned to selectively extract specific compounds.

Experimental Protocol:

  • Preparation of Material : The plant material is dried and ground to a specific particle size to ensure uniform packing and efficient extraction.

  • Apparatus Setup : An SFE system consists of a CO₂ tank, a high-pressure pump, a co-solvent pump (optional), a heated extraction vessel, and one or more separators with pressure and temperature controls.

  • Loading : The ground plant material is packed into the extraction vessel.

  • Parameter Setting : The system is brought to the desired supercritical conditions. Typical parameters for essential oil extraction are pressures of 90-355 bar and temperatures of 40-65°C. A polar co-solvent like methanol (B129727) may be added to enhance the extraction of more polar compounds, though this can decrease selectivity for non-polar essential oils.

  • Extraction : Supercritical CO₂ is pumped through the extraction vessel. Its liquid-like density allows it to dissolve the essential oils, while its gas-like viscosity and diffusivity facilitate penetration into the plant matrix.

  • Separation : The CO₂ laden with the extract flows into a separator. By reducing the pressure and/or changing the temperature, the CO₂ returns to a gaseous state, losing its solvent power. The extracted oil precipitates and is collected in the separator.

  • CO₂ Recycling : The gaseous CO₂ can be re-compressed and recycled in the system, making the process sustainable.

Comparative Data on Extraction Methods

The efficiency and selectivity of extraction methods vary, impacting the yield and composition of the final product. SFE is often noted for its ability to extract compounds with high purity and without thermal degradation, sometimes yielding components like sclareol (B1681606) that are absent in steam-distilled extracts.

MethodAdvantagesDisadvantagesTypical YieldsReference
Steam Distillation Well-established, cost-effective for stable compounds, produces high-quality essential oils and hydrosols.High temperatures can degrade thermally labile compounds; not suitable for all plant materials; can be time-consuming.0.25% (v/w) for Flixweed seed (as a reference).
Solvent Extraction High yield, effective for low-yield or delicate materials, can extract a wider range of compounds.Potential for toxic solvent residues in the final product; requires an additional solvent removal step.Generally higher than steam distillation.
Supercritical Fluid Extraction (SFE) Environmentally friendly ("green" method), highly selective, low extraction temperatures prevent thermal degradation, solvent-free final product.High initial equipment cost; can be complex to optimize.0.68% to 17.1% (w/w) for Flixweed seed (as a reference).

References

An In-depth Technical Guide to the Identification and Characterization of Linalool Oxide Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412) oxide, a naturally occurring monoterpene ether, exists as a complex mixture of eight stereoisomers, comprising two pairs of diastereomers for both the furanoid and pyranoid forms. The stereochemistry of these isomers significantly influences their olfactory properties and biological activities, making their precise identification and characterization crucial for applications in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive overview of the methodologies for the synthesis, separation, and structural elucidation of linalool oxide stereoisomers, with a focus on chromatographic and spectroscopic techniques. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods in a research and development setting.

Introduction

Linalool oxides are cyclic ethers derived from the abundant natural terpene alcohol, linalool. They are categorized into two main structural types: the five-membered ring furanoid isomers (2-methyl-2-vinyl-5-(α-hydroxyisopropyl)tetrahydrofuran) and the six-membered ring pyranoid isomers (2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol)[1]. Each of these exists as cis and trans diastereomers, and each diastereomer, in turn, has two enantiomers ((+)- and (-)-), resulting in a total of eight possible stereoisomers. The biosynthesis of these compounds is believed to occur through the regioselective mono-epoxidation of the trisubstituted double bond of linalool, followed by intramolecular cyclization[2][3].

The distinct sensory characteristics of each stereoisomer underscore the importance of stereospecific analysis. For instance, (S)-linalool and its corresponding (2S)-linalool oxide isomers are often described as having a sweet, floral aroma, whereas the (2R)-isomers exhibit different scent profiles[4]. Furthermore, the stereoisomers of linalool have been shown to possess varying biological activities, including anti-inflammatory, antioxidant, and anticancer effects, with studies indicating differential interactions with signaling proteins such as MAPK1[5]. This highlights the potential for stereoisomer-specific applications in drug development.

This technical guide will detail the key experimental procedures for the preparation and analysis of this compound stereoisomers, present quantitative data for their characterization, and provide visual workflows to aid in the understanding of these complex processes.

Synthesis and Preparation of this compound Stereoisomers

A common and effective method for the laboratory-scale synthesis of all eight this compound stereoisomers begins with the enantiomers of linalool, (R)-(-)-linalool and (S)-(+)-linalool[2][3]. The general synthetic pathway involves the epoxidation of the 6,7-double bond of linalool, followed by an acid-catalyzed intramolecular cyclization.

A user-friendly approach involves a one-pot reaction where linalool is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form the epoxide, which then undergoes in-situ cyclization, often facilitated by a catalytic amount of a protic acid like p-toluenesulfonic acid (PTSA)[2][3][5]. This reaction typically yields a mixture of furanoid and pyranoid oxides, with the furanoid isomers being the major products[2][3].

A significant challenge lies in the separation of the resulting mixture of stereoisomers. A practical strategy involves the chemoselective derivatization of the different isomers to facilitate their separation by column chromatography. The secondary alcohol of the pyranoid oxides can be selectively benzoylated, leaving the tertiary alcohol of the furanoid oxides unreacted. This allows for the chromatographic separation of the benzoylated pyranoid esters from the furanoid alcohols. Subsequently, the furanoid isomers can be converted to their acetate (B1210297) esters, which are then separable by chromatography. Finally, hydrolysis of the separated esters yields the individual, stereoisomerically pure linalool oxides[2][3].

G cluster_start Starting Material cluster_reaction One-Pot Epoxidation and Cyclization cluster_mixture Diastereomeric Mixture cluster_separation Derivatization and Separation cluster_hydrolysis Hydrolysis cluster_products Pure Stereoisomers Linalool (R)- or (S)-Linalool mCPBA mCPBA, CH2Cl2, 0°C Linalool->mCPBA PTSA PTSA (cat.) mCPBA->PTSA Mixture Mixture of Furanoid and Pyranoid Linalool Oxides PTSA->Mixture Benzoylation 1. Benzoyl Chloride, Pyridine 2. Chromatographic Separation Mixture->Benzoylation Pyranoid_Esters Pyranoid_Esters Benzoylation->Pyranoid_Esters Pyranoid Benzoates Furanoid_Mix Furanoid_Mix Benzoylation->Furanoid_Mix Furanoid Oxides Acetylation 1. Acetic Anhydride, NaOAc 2. Chromatographic Separation Furanoid_Acetates Furanoid_Acetates Acetylation->Furanoid_Acetates Separated Furanoid Acetates Hydrolysis_P NaOH/MeOH Pyranoid cis- and trans-Pyranoid Linalool Oxides Hydrolysis_P->Pyranoid Hydrolysis_F LiAlH4 Furanoid cis- and trans-Furanoid Linalool Oxides Hydrolysis_F->Furanoid Pyranoid_Esters->Hydrolysis_P Furanoid_Mix->Acetylation Furanoid_Acetates->Hydrolysis_F

Caption: Synthetic workflow for the preparation of this compound stereoisomers.

Analytical Methodologies for Identification and Characterization

Gas Chromatography (GC)

Gas chromatography is the cornerstone technique for the separation of this compound stereoisomers. The choice of the capillary column's stationary phase is critical for achieving successful separation.

  • Polar and Non-Polar Columns: Standard polar (e.g., PEG-20M or CP-WAX) and non-polar (e.g., OV-1 or DB-5) columns can separate the diastereomers of both furanoid and pyranoid linalool oxides. On these columns, the elution order of the diastereomers is typically consistent[4].

  • Chiral Columns: To separate the enantiomers, chiral stationary phases are required. Permethylated β-cyclodextrin columns (e.g., CP-Cyclodextrin-B-236-M-19 or Astec® CHIRALDEX™ B-DM/B-PM) have proven effective for the enantioselective separation of both linalool and its oxide derivatives. The elution order on these columns is dependent on the specific stereochemistry of the analytes. For instance, on a CP-Cyclodextrin-B-236-M-19 column, (R)-linalool elutes before (S)-linalool[4]. Interestingly, the elution order of the furanoid and pyranoid enantiomers can be opposite[4].

Mass Spectrometry (MS)

Coupling gas chromatography with mass spectrometry (GC-MS) allows for the identification of the separated isomers based on their mass spectra. The electron impact (EI) mass spectra of the this compound isomers are characterized by specific fragmentation patterns that can aid in their identification[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of the this compound stereoisomers. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the differentiation between cis and trans diastereomers[2][3][4]. The chemical shifts and coupling constants are unique for each stereoisomer.

Quantitative Data for this compound Stereoisomers

The following tables summarize key quantitative data for the identification and characterization of this compound stereoisomers.

Table 1: Gas Chromatographic Retention Indices of this compound Isomers

CompoundColumn TypeStationary PhaseRetention Index (I)Reference
This compound (Isomer I)CapillaryDB-5 MS1077[7]
This compound (Isomer I)CapillaryDB-5 MS1091[7]
This compound Isomer #2PolarCustom1472[8]

Note: Retention indices can vary depending on the specific GC conditions.

Table 2: ¹H-NMR Chemical Shift Data for a Pyranoid this compound Isomer (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityJ (Hz)Reference
H-vinyl5.97dd17.8, 11.1[2][3]
H-vinyl4.99d17.8[2][3]
H-vinyl4.98d11.1[2][3]
H-33.49–3.38m[2][3]
H-42.12dt13.6, 3.7[2][3]
H-51.79–1.51m[2][3]
H-51.42–1.31m[2][3]
CH₃-21.25s[2][3]
CH₃-21.17s[2][3]
CH₃-61.16s[2][3]

Note: This data is for one of the pyranoid isomers as reported in the literature. Specific assignments for cis/trans and R/S configurations require further analysis.

Experimental Protocols

Synthesis of Linalool Oxides

This protocol is adapted from a user-friendly procedure for the preparation of this compound isomers[2][3].

5.1.1. One-Pot Epoxidation and Cyclization:

  • Dissolve the starting linalool enantiomer in dichloromethane (B109758) (CH₂Cl₂) and cool the solution to 0 °C.

  • Slowly add a solution of m-chloroperoxybenzoic acid (mCPBA) in CH₂Cl₂ to the linalool solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting linalool is consumed.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) to facilitate the complete cyclization of the intermediate epoxide.

  • Work up the reaction mixture to obtain the crude mixture of furanoid and pyranoid linalool oxides.

5.1.2. Separation of Pyranoid and Furanoid Oxides:

  • Dissolve the crude oxide mixture in a solution of dry CH₂Cl₂ and dry pyridine.

  • Cool the solution to 0 °C and add benzoyl chloride dropwise.

  • Stir the reaction at room temperature for several hours.

  • Perform an aqueous workup and extract with ethyl acetate.

  • Separate the resulting benzoate (B1203000) esters (from the pyranoid oxides) from the unreacted furanoid oxides using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate eluent system.

5.1.3. Separation of Furanoid Diastereomers:

  • The separated mixture of furanoid isomers is refluxed with sodium acetate and acetic anhydride.

  • The resulting acetate esters are then separated by column chromatography.

  • The separated esters are reduced with a reagent such as lithium aluminum hydride (LiAlH₄) in dry diethyl ether to yield the pure cis- and trans-furanoid linalool oxides.

5.1.4. Hydrolysis of Pyranoid Benzoates:

  • The separated pyranoid benzoate esters are refluxed with sodium hydroxide (B78521) in methanol.

  • The resulting mixture of cis- and trans-pyranoid linalool oxides is then separated by column chromatography to yield the pure diastereomers.

Chiral Gas Chromatography Method

The following is a representative GC method for the chiral analysis of linalool oxides, based on published methods[4].

  • Gas Chromatograph: Shimadzu GC-9A or equivalent with a Flame Ionization Detector (FID).

  • Column: CP-Cyclodextrin-B-236-M-19 (50 m x 0.25 mm i.d.).

  • Oven Temperature Program: Hold at 100 °C for 40 minutes, then ramp at 1 °C/min to 130 °C.

  • Injector Temperature: 200 °C.

  • Carrier Gas: Nitrogen at a flow rate of 1.05 ml/min.

  • Split Ratio: 29:1.

G cluster_sample Sample Preparation cluster_injection Injection cluster_separation Chromatographic Separation cluster_detection Detection cluster_analysis Data Analysis Sample This compound Isomer Mixture Injector GC Injector (200°C, Split Mode) Sample->Injector Column Chiral Capillary Column (e.g., CP-Cyclodextrin-B-236-M-19) Injector->Column Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) Column->Detector Oven Temperature Programmed Oven Oven->Column Temperature Control Data Chromatogram (Peak Identification and Quantification) Detector->Data

Caption: General workflow for the GC analysis of this compound stereoisomers.

Conclusion

The identification and characterization of this compound stereoisomers is a multifaceted process that relies on a combination of synthetic organic chemistry and advanced analytical techniques. The ability to prepare and separate all eight stereoisomers is essential for understanding their individual contributions to aroma, flavor, and biological activity. The methodologies outlined in this guide, particularly the use of chiral gas chromatography, provide a robust framework for researchers, scientists, and drug development professionals to accurately analyze these important natural compounds. Further research into the specific biological targets and mechanisms of action of individual this compound stereoisomers will be crucial for unlocking their full therapeutic potential.

References

A Comparative Analysis of the Biological Activities of Furanoid and Pyranoid Linalool Oxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring monoterpene alcohol, is a well-documented bioactive compound with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Its oxidation products, furanoid and pyranoid linalool oxides, also exhibit significant biological activities. These oxides exist as various stereoisomers, and their specific isomeric form, including the distinction between the five-membered furanoid and six-membered pyranoid rings, plays a crucial role in their biological efficacy. This technical guide provides a comprehensive overview and comparative analysis of the biological activities of furanoid and pyranoid linalool oxides, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.

Antimicrobial Activity

Both furanoid and pyranoid linalool oxides have demonstrated notable antimicrobial properties, particularly against fungi. While direct comparative studies with side-by-side quantitative data are limited, existing research indicates that the isomeric and enantiomeric purity significantly influences the antifungal potency.

Table 1: Antifungal Activity of Linalool Oxides

CompoundTarget OrganismActivity MetricValueReference
Racemic trans- & cis-Linalool Oxide (isomer not specified)Penicillium citrinumPotent ActivityNot specified[1]
Racemic trans- & cis-Linalool Oxide (isomer not specified)Rhizopus oryzaePotent ActivityNot specified[1]
Racemic trans- & cis-Linalool Oxide (isomer not specified)Chaetomium globosumPotent ActivityNot specified[1]
Isolated Pure Enantiomers of Linalool OxideP. citrinum, R. oryzae, C. globosumDecreased ActivityNot specified[1]

Note: The specific contribution of furanoid versus pyranoid isomers was not delineated in this particular study.

One study highlighted that a racemate of trans- and cis-linalool oxide exhibited potent activity against Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum.[1] Interestingly, the activity was observed to decrease when the pure enantiomers were isolated, suggesting a synergistic or broader spectrum of action of the racemic mixture.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Volatile Compounds

A crucial aspect of assessing antimicrobial activity is determining the Minimum Inhibitory Concentration (MIC). For volatile compounds like linalool oxides, specialized methods are required.

Broth Macrodilution Volatilization Method:

This method is designed to evaluate the antimicrobial effect of volatile agents in both liquid and vapor phases.

  • Preparation of Inoculum: A bacterial or fungal suspension is prepared to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (furanoid or pyranoid this compound) is serially diluted in a suitable broth medium within microtubes.

  • Inoculation: Each microtube is inoculated with the standardized microbial suspension.

  • Vapor Phase Assessment: A small amount of agar (B569324) is placed in the cap of each microtube, which is then inoculated with the test organism. The cap is sealed onto the tube, allowing the volatile compound to diffuse into the agar.

  • Incubation: The microtubes are incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth in the broth (liquid phase) and on the agar in the cap (vapor phase).

experimental_workflow cluster_prep Preparation cluster_setup Assay Setup cluster_incubation Incubation & Analysis A Prepare standardized microbial inoculum C Inoculate broth with microorganism A->C D Inoculate agar in microtube cap A->D B Serially dilute this compound isomers in broth B->C E Seal cap onto microtube C->E D->E F Incubate at appropriate temperature and duration E->F G Visually assess for microbial growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Figure 1: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of volatile compounds.

Anti-inflammatory Activity

While direct comparative studies on the anti-inflammatory effects of furanoid and pyranoid linalool oxides are scarce, the well-documented anti-inflammatory properties of their precursor, linalool, provide a strong basis for inferring their mechanisms. Linalool is known to suppress inflammatory responses by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Table 2: Inferred Anti-inflammatory Activity of Linalool Oxides (Based on Linalool Data)

CompoundTarget Cell LineEffectPotential MechanismReference
LinaloolRAW 264.7 MacrophagesInhibition of NO and PGE2 productionInhibition of NF-κB and MAPK signaling
LinaloolBV2 Microglia CellsInhibition of TNF-α, IL-1β, NO, and PGE2 productionActivation of Nrf2/HO-1 pathway, inhibition of NF-κB
LinaloolLPS-induced lung injury modelAttenuation of lung inflammationInhibition of NF-κB activation
Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of furanoid and pyranoid linalool oxides can be assessed by their ability to inhibit the production of inflammatory mediators in stimulated immune cells.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Stimulation: The cells are pre-treated with various concentrations of the test compounds (furanoid or pyranoid this compound) for a specific duration. Subsequently, inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement of Prostaglandin E2 (PGE2): The levels of PGE2 in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of the test compounds on NO and PGE2 production is calculated relative to the LPS-stimulated control group.

Signaling Pathways

The anti-inflammatory effects of linalool, and likely its oxides, are mediated through the modulation of critical intracellular signaling cascades.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Linalool has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Linalool has been observed to inhibit the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages. A computational molecular docking study also suggests that linalool enantiomers can interact with MAPK1, potentially modulating its activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IKK->NFκB Activation IκBα->NFκB Inhibition NFκB_n NF-κB NFκB->NFκB_n Translocation Gene Pro-inflammatory Gene Expression MAPK_pathway->Gene NFκB_n->Gene LinaloolOxide Linalool Oxides (Furanoid/Pyranoid) LinaloolOxide->IKK Inhibition LinaloolOxide->MAPK_pathway Inhibition

Figure 2: Inferred anti-inflammatory signaling pathways modulated by linalool oxides.

Other Biological Activities

Beyond their antimicrobial and anti-inflammatory properties, linalool and its derivatives have shown potential in other therapeutic areas.

Leishmanicidal and Trypanocidal Activity

Linalool-rich essential oils have demonstrated potent activity against Leishmania amazonensis and Trypanosoma cruzi. The mechanism is thought to involve the induction of nitric oxide production in macrophages, which is crucial for parasite killing. Given that linalool is a precursor to its oxides, it is plausible that furanoid and pyranoid linalool oxides also contribute to these antiparasitic effects.

Table 3: Antiparasitic Activity of Linalool-Rich Essential Oil

CompoundTarget OrganismActivity MetricValueReference
Linalool-rich essential oilLeishmania amazonensis promastigotesLD508.3 ng/mL
Linalool-rich essential oilLeishmania amazonensis amastigotesLD508.7 ng/mL
LinaloolLeishmania (L.) infantum chagasiLD50550 µg/mL
Cytotoxic Activity

Linalool has been shown to exhibit cytotoxic effects against various cancer cell lines, including colon cancer, by inducing apoptosis through the generation of reactive oxygen species. The selective toxicity towards cancer cells while sparing normal cells makes it an interesting candidate for further investigation. The cytotoxic potential of the individual furanoid and pyranoid oxides warrants further dedicated studies.

Conclusion

Furanoid and pyranoid linalool oxides are bioactive compounds with promising antimicrobial and likely anti-inflammatory properties. The biological activity of these isomers is highly dependent on their stereochemistry. While direct comparative data between the furanoid and pyranoid forms is currently limited, the established mechanisms of their precursor, linalool, suggest that they likely exert their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. Further research is imperative to elucidate the specific contributions of the furanoid and pyranoid structures to their overall biological activity profile, which will be crucial for their potential development as therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the understanding of these promising natural compounds.

References

Linalool Oxide: A Comprehensive Technical Guide on its Pharmacological Properties and Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412) oxide, a naturally occurring monoterpenoid found in various aromatic plants, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the known pharmacological properties of linalool oxide, with a particular focus on its neuroactive and potential therapeutic effects. While research on this compound is still developing, this document synthesizes the current understanding of its antinociceptive, anticonvulsant, and anxiolytic activities. This guide also explores its anti-inflammatory and antimicrobial potential, often drawing parallels with its well-studied precursor, linalool, to infer potential mechanisms of action. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research in this promising area. Quantitative data from existing studies are summarized in tabular format for ease of comparison and reference. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework for understanding the pharmacological profile of this compound. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound and guiding future investigations.

Introduction

This compound is a bicyclic monoterpenoid that exists in two main isomeric forms: furanoid and pyranoid. It is a significant component of the essential oils of numerous plants and is also formed through the oxidation of linalool.[1] Traditionally, plants containing linalool and its oxides have been used in folk medicine for their sedative, analgesic, and anti-inflammatory properties. In recent years, scientific investigation has begun to validate these traditional uses, uncovering a range of pharmacological activities that position this compound as a promising candidate for drug development. This guide will delve into the documented pharmacological properties of this compound, presenting the available data, experimental methodologies, and potential mechanisms of action.

Pharmacological Properties

Neuropharmacological Effects

This compound has demonstrated significant effects on the central nervous system, primarily exhibiting antinociceptive, anticonvulsant, and anxiolytic properties.

This compound has been shown to possess notable analgesic effects in various preclinical models of pain.[2] Studies in mice have demonstrated a significant reduction in nociceptive responses in both the acetic acid-induced writhing test and the formalin test.[2] The acetic acid-induced writhing test is a model of visceral inflammatory pain, while the formalin test assesses both neurogenic and inflammatory pain responses.

Table 1: Antinociceptive Effects of this compound in Mice [2]

Test ModelDose (mg/kg, i.p.)Effect
Acetic Acid-Induced Writhing 100Significant decrease in the number of writhes (19.3 ± 3.6) compared to control (39.6 ± 3.4)
150Significant decrease in the number of writhes (15.1 ± 2.8) compared to control (39.6 ± 3.4)
Formalin Test (Phase 1 - Neurogenic Pain) 100Significant decrease in paw licking time (44.3 ± 6.1s) compared to control (71.0 ± 6.3s)
150Significant decrease in paw licking time (35.3 ± 4.4s) compared to control (71.0 ± 6.3s)
Formalin Test (Phase 2 - Inflammatory Pain) 50Significant decrease in paw licking time (102.3 ± 24.7s) compared to control (204.5 ± 32.5s)
100Significant decrease in paw licking time (105.8 ± 21.8s) compared to control (204.5 ± 32.5s)
150Significant decrease in paw licking time (73.5 ± 29.6s) compared to control (204.5 ± 32.5s)

This compound has shown promise as an anticonvulsant agent in established rodent models of seizures.[2][3] It has been demonstrated to be effective in both the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ)-induced seizure test, which is a model for absence seizures.[2][4]

Table 2: Anticonvulsant Effects of this compound in Mice [2]

Test ModelDose (mg/kg, i.p.)Effect
Maximal Electroshock (MES) Test 50Significant reduction in the duration of tonic seizures (12.5 ± 0.7s) compared to control (16.3 ± 0.7s)
100Significant reduction in the duration of tonic seizures (10.9 ± 1.1s) compared to control (16.3 ± 0.7s)
150Significant reduction in the duration of tonic seizures (12.4 ± 0.4s) compared to control (16.3 ± 0.7s)
Pentylenetetrazol (PTZ)-Induced Seizure Test 150Significant increase in the latency to the first seizure (235.4 ± 53.1s) compared to control (87.5 ± 7.5s)

Inhalation of this compound has been found to produce anxiolytic-like effects in mice, as evaluated by the elevated plus-maze and light/dark box tests.[5] These models are based on the natural aversion of rodents to open, brightly lit spaces. This compound increased the time spent in and the number of entries into the open arms of the elevated plus-maze, as well as the time spent in the light compartment of the light/dark box, indicative of an anxiolytic effect.[5] Importantly, these effects were observed without inducing motor impairment.[5]

Table 3: Anxiolytic Effects of Inhaled this compound in Mice [5]

Test ModelConcentration (% w/w)Effect
Elevated Plus-Maze 0.65, 1.25, 2.5, 5.0Significant increase in the number of visits to and time spent in the open arms
Light/Dark Box 0.65, 1.25, 2.5, 5.0Significant increase in the time spent in the brightly-lit chamber
Potential Anti-inflammatory and Antimicrobial Properties

While specific studies on the anti-inflammatory and antimicrobial mechanisms of this compound are limited, the activities of its parent compound, linalool, suggest potential avenues for investigation. Linalool has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and by modulating signaling pathways like NF-κB and MAPK.[6][7][8] It is plausible that this compound shares some of these anti-inflammatory properties.

Similarly, linalool has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[9][10][11] The proposed mechanism involves the disruption of cell membrane integrity and function.[9] Further research is warranted to determine if this compound exhibits similar antimicrobial efficacy and to elucidate its specific mechanism of action.

Potential Mechanisms of Action (Inferred from Linalool)

Direct research into the signaling pathways of this compound is scarce. However, based on its structural similarity to linalool and the observed pharmacological effects, it is hypothesized that this compound may interact with similar molecular targets. The neuropharmacological effects of linalool are believed to be mediated through its interaction with key neurotransmitter systems.

Modulation of GABAergic and Glutamatergic Systems

Linalool has been shown to modulate the GABAergic system, a primary inhibitory neurotransmitter system in the brain. It is suggested that linalool enhances the action of GABA at GABA-A receptors, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization.[12] This potentiation of inhibitory neurotransmission likely contributes to its sedative, anxiolytic, and anticonvulsant effects.

Furthermore, linalool has been found to interact with the glutamatergic system, the main excitatory neurotransmitter system. It acts as a non-competitive antagonist of the NMDA receptor, which may also contribute to its anticonvulsant properties.[13]

GABAA_Modulation Linalool Linalool / this compound (Hypothesized) GABAA_Receptor GABA-A Receptor Linalool->GABAA_Receptor Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl- Influx Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Neuronal_Hyperpolarization->Anxiolytic_Sedative_Effects Leads to caption Hypothesized GABAergic Modulation by Linalool/Linalool Oxide NMDA_Antagonism Linalool Linalool / this compound (Hypothesized) NMDA_Receptor NMDA Receptor Linalool->NMDA_Receptor Non-competitive Antagonism Calcium_Channel Calcium (Ca2+) Channel NMDA_Receptor->Calcium_Channel Blocks Neuronal_Excitation Reduced Neuronal Excitotoxicity Calcium_Channel->Neuronal_Excitation Reduced Ca2+ Influx Anticonvulsant_Effects Anticonvulsant Effects Neuronal_Excitation->Anticonvulsant_Effects Contributes to caption Hypothesized NMDA Receptor Antagonism by Linalool/Linalool Oxide Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces Linalool Linalool / this compound (Hypothesized) Linalool->MAPK Inhibits Linalool->NFkB Inhibits caption Hypothesized Anti-inflammatory Mechanism of Linalool/Linalool Oxide Writhing_Test_Workflow Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Drug_Administration Drug Administration (this compound, Vehicle, or Standard) Animal_Grouping->Drug_Administration Wait 30 min Wait Drug_Administration->Wait Acetic_Acid Acetic Acid Injection (i.p.) Wait->Acetic_Acid Observation Observation & Writhing Count (10-20 min) Acetic_Acid->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End caption Acetic Acid-Induced Writhing Test Workflow EPM_Workflow Start Start Habituation Animal Habituation (30 min) Start->Habituation Treatment Treatment (e.g., this compound Inhalation) Habituation->Treatment Placement Place Mouse on Maze Center Treatment->Placement Exploration Free Exploration (5 min) Placement->Exploration Data_Recording Record Movements (Video Tracking) Exploration->Data_Recording Data_Analysis Analyze Time & Entries in Open/Closed Arms Data_Recording->Data_Analysis End End Data_Analysis->End caption Elevated Plus-Maze Test Workflow

References

role of linalool oxide enantiomers in floral scents and pollination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Linalool (B1675412) Oxide Enantiomers in Floral Scents and Pollination

Introduction

Linalool, an acyclic monoterpene alcohol, is a ubiquitous component of floral scents across more than 200 plant species.[1] It plays a pivotal role in plant-insect interactions, acting as a key signaling molecule for pollinators.[2][3] Linalool exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, which possess distinct olfactory properties.[4][5] These enantiomers can be further metabolized in plants to form a variety of derivatives, including the furanoid and pyranoid linalool oxides. These oxides, which also exist in multiple stereoisomeric forms, are crucial contributors to the complexity and specificity of floral bouquets, mediating the intricate communication between plants and their pollinators.

This guide provides a comprehensive overview of the biosynthesis, distribution, and function of linalool oxide enantiomers in floral scents. It details the experimental protocols used to study these compounds and summarizes the current understanding of their role in shaping pollinator behavior, offering valuable insights for researchers in chemical ecology, plant science, and drug development.

Biosynthesis of Linalool and this compound Enantiomers

The stereochemistry of linalool oxides in floral scents is determined by the enantioselective biosynthesis of their precursor, linalool.

2.1 Linalool Synthesis: The biosynthesis of linalool begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP). These molecules are condensed to form geranyl diphosphate (GPP), the direct precursor for most monoterpenes. The final and critical step is catalyzed by linalool synthase (LIS), a type of terpene synthase (TPS). Different LIS enzymes specifically produce either (S)-(+)-linalool or (R)-(-)-linalool from GPP. For instance, in Arabidopsis thaliana, the terpene synthases TPS10 and TPS14 produce (-)-linalool (B1674924) and (+)-linalool, respectively.

2.2 this compound Formation: Once synthesized, linalool enantiomers can undergo further enzymatic modifications, primarily oxidation and subsequent cyclization, to form the various this compound isomers. This process is often mediated by cytochrome P450 monooxygenases. The proposed biosynthetic pathway involves the regioselective epoxidation of the 6,7-double bond of linalool, followed by an intramolecular cyclization of the resulting epoxy-alcohol. This cyclization can result in the formation of five-membered rings (furanoid oxides) or six-membered rings (pyranoid oxides), each with cis and trans diastereomers. The specific enantiomer of the linalool precursor dictates the stereochemistry of the resulting oxide products.

G cluster_0 Monoterpene Biosynthesis cluster_1 Enantioselective Synthesis cluster_2 Oxidation & Cyclization IPP Isopentenyl Pyrophosphate GPP Geranyl Diphosphate IPP->GPP DMAPP Dimethylallyl Diphosphate DMAPP->GPP S_LIS (S)-Linalool Synthase GPP->S_LIS R_LIS (R)-Linalool Synthase GPP->R_LIS S_Linalool (S)-(+)-Linalool S_LIS->S_Linalool R_Linalool (R)-(-)-Linalool R_LIS->R_Linalool P450 Cytochrome P450s S_Linalool->P450 R_Linalool->P450 S_Oxides (S)-Linalool Oxides (Furanoid & Pyranoid) P450->S_Oxides R_Oxides (R)-Linalool Oxides (Furanoid & Pyranoid) P450->R_Oxides

Caption: Biosynthetic pathway of this compound enantiomers.

Enantiomeric Distribution in Floral Scents

The enantiomeric composition of linalool and its oxides varies significantly among different plant species, and even between genotypes or at different times of the day. This variation is a key factor in the specificity of plant-pollinator interactions. While some plants produce nearly pure enantiomers, many produce mixtures of both (R) and (S) isomers.

Table 1: Enantiomeric Distribution of Linalool and Linalool Oxides in Select Floral Scents

Plant SpeciesCompoundEnantiomeric Ratio (%R : %S) or Dominant EnantiomerReference
Actinidia polygama (Silver Vine)LinaloolAlmost exclusively (S)-linalool
Actinidia chrysantha (Golden Kiwi)LinaloolAlmost exclusively (S)-linalool
Actinidia arguta (Hardy Kiwi)LinaloolVaries between clones and years (e.g., 55:45 to 40:60)
Actinidia chrysanthaLinalool OxidesPreferential processing of (S)-isomer to oxides
Actinidia polygamaLinalool OxidesLess discriminatory, processes both (R) and (S)-linalool
Camellia sinensis var. assamicaLinaloolYoung leaves have a higher proportion of R-linalool
Camellia sinensis var. assamicaThis compound A(2S, 5S)-isomer ratio ranges from 49.55% to 91.37%
Camellia sinensis var. assamicaThis compound B(2S, 5R)-isomer is typically >50%
Syringa vulgaris (Lilac)Lilac compounds(S)-configured due to exclusive production of (S)-linalool

Role in Pollinator Attraction and Behavior

The stereochemistry of linalool oxides plays a critical role in mediating pollinator behavior. Insects possess highly sensitive olfactory systems capable of distinguishing between enantiomers, which can lead to differential behavioral responses such as attraction, repulsion, or oviposition cues. This enantiospecificity allows plants to fine-tune their signals to attract effective pollinators while potentially deterring herbivores or "nectar robbers."

For example, studies on the moth Manduca sexta have shown that mated females are attracted to (S)-linalool but repelled by (R)-linalool, demonstrating a clear behavioral preference based on chirality. Similarly, the cabbage moth Mamestra brassicae shows stronger electrophysiological responses to (R)-(-)-linalool compared to its (+)-enantiomer. In the case of the oriental fruit fly, Bactrocera dorsalis, females are specifically attracted to cis-linalool oxide, a response mediated by the odorant receptor OR45a. This highlights how specific oxide isomers can be crucial for female-specific attractants.

G FloralScent Floral Scent Emission (this compound Enantiomers) Receptor Odorant Receptors (ORs) on Pollinator Antennae FloralScent->Receptor Binding Neuron Olfactory Receptor Neuron (ORN) Activation Receptor->Neuron Activates Signal Signal Transduction Cascade Neuron->Signal Initiates Brain Antennal Lobe & Higher Brain Centers Signal->Brain Signal Processing Behavior Behavioral Response (Attraction, Oviposition, etc.) Brain->Behavior Triggers

Caption: Pollinator olfactory signaling pathway for linalool oxides.

Table 2: Pollinator and Herbivore Behavioral Responses to Linalool and this compound Enantiomers

Insect SpeciesCompoundBehavioral ResponseReference
Manduca sexta (Tobacco Hornworm)(S)-(+)-LinaloolAttraction of mated females
Manduca sexta (Tobacco Hornworm)(R)-(-)-LinaloolRepulsion of mated females
Lygus lineolaris (Tarnished Plant Bug)(S)-(+)-LinaloolAttraction
Lygus lineolaris (Tarnished Plant Bug)(R)-(-)-LinaloolNeither attractive nor deterrent
Mamestra brassicae (Cabbage Moth)(R)-(-)-LinaloolStronger olfactory receptor neuron response
Mamestra brassicae (Cabbage Moth)(S)-(+)-LinaloolWeaker olfactory receptor neuron response
Bactrocera dorsalis (Oriental Fruit Fly)cis-Linalool OxideFemale-specific attraction

Experimental Protocols

5.1 Analysis of this compound Enantiomers via Chiral Gas Chromatography

The quantitative analysis and enantiomeric separation of linalool oxides from complex floral volatile mixtures are primarily achieved using multidimensional gas chromatography with a chiral stationary phase.

  • Sample Collection: Volatiles are collected from the headspace of flowers using methods like solid-phase microextraction (SPME) or dynamic headspace collection (trapping on a sorbent like Porapak Q or Tenax).

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) or flame ionization detector (FID) is used. For enantiomeric separation, a chiral column is essential. Modified cyclodextrin (B1172386) columns, such as those with permethylated beta-cyclodextrin (B164692) (e.g., Rt-βDEXsm) or modified gamma-cyclodextrin (B1674603) (e.g., Lipodex E), are commonly employed.

  • GC Method:

    • Injector: Splitless or PTV, 220-250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1-2 mL/min).

    • Oven Program: A typical program starts at a low temperature (e.g., 40-60°C) held for several minutes, followed by a slow ramp (e.g., 1-5°C/min) to a final temperature of around 200-230°C. This slow ramp is crucial for resolving the enantiomers.

    • Detector: MS for identification (scan range m/z 35-450) and FID for quantification.

  • Identification: Enantiomers are identified by comparing their retention times to those of authentic chiral standards. Mass spectra confirm the compound's identity.

5.2 Pollinator Behavioral Assays

To determine the biological relevance of specific enantiomers, behavioral assays are conducted.

  • Y-Tube Olfactometer: This laboratory-based assay tests the preference of an insect. An insect is placed at the base of a Y-shaped glass tube. A different odorant (e.g., (S)-oxide vs. (R)-oxide, or odorant vs. solvent control) is introduced into the airflow of each arm. The insect's choice of which arm to enter indicates its preference.

  • Electroantennography (EAG): This technique measures the overall electrical response of an insect's antenna to an odorant. An electrode is placed on the antenna, and a puff of the odorant is delivered. The resulting depolarization (EAG response) indicates that the antenna's olfactory neurons can detect the compound. This method is excellent for screening antennally-active compounds.

  • Field Trapping: Traps baited with specific enantiomers or blends are placed in the natural environment. The number and species of insects captured in each trap are recorded to assess attraction under field conditions. Trap design and color can be important variables to control.

G Start Floral Scent Source Collection Headspace Volatile Collection (SPME/Sorbent) Start->Collection Analysis Chiral GC-MS Analysis Collection->Analysis Identification Identify & Quantify Enantiomers Analysis->Identification Hypothesis Formulate Hypothesis on Behavioral Role Identification->Hypothesis Assay Pollinator Behavioral Assay (Y-Tube, EAG, Field Traps) Hypothesis->Assay Data Analyze Behavioral Data Assay->Data Conclusion Determine Role of Enantiomers Data->Conclusion

Caption: Experimental workflow for scent analysis and bioassays.

Conclusion

The enantiomers of linalool oxides are not merely subtle variations of a common floral volatile; they are potent and specific chemical signals that play a definitive role in the ecology and evolution of plant-pollinator interactions. The biosynthesis of these compounds is an enantioselective process that allows plants to generate highly specific scent bouquets. Pollinators, in turn, have evolved sophisticated olfactory systems capable of discriminating between these stereoisomers, leading to differential behavioral outcomes that benefit both plant and pollinator.

Understanding the biosynthesis, distribution, and functional role of this compound enantiomers is crucial for a complete picture of chemical communication in nature. The detailed experimental protocols for their analysis and the quantification of pollinator responses provide the necessary tools for researchers to delve deeper into this complex field. This knowledge has significant implications for agriculture, including the development of targeted attractants for enhancing pollination or for pest management strategies, ultimately harnessing the nuanced language of floral scents.

References

occurrence of cis- and trans-linalool oxide in tea aroma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Occurrence of cis- and trans-Linalool Oxide in Tea Aroma

Introduction

The aroma of tea (Camellia sinensis) is a complex mosaic of hundreds of volatile organic compounds (VOCs) that define its quality and character. Among these, terpenoids play a crucial role, with linalool (B1675412) and its derivatives being significant contributors to the desirable floral and sweet notes of many teas[1]. Linalool, a monoterpene alcohol, can be transformed into various oxides, primarily cis- and trans-linalool oxides, which exist in both five-membered (furanoid) and six-membered (pyranoid) ring structures. These oxides possess distinct aroma profiles, ranging from floral and earthy to sweet and woody, and their presence and relative abundance are highly dependent on the tea cultivar, processing methods, and environmental factors[2][3].

This technical guide provides a comprehensive overview of the occurrence of cis- and trans-linalool oxides in tea. It consolidates quantitative data from various studies, details the analytical methodologies for their identification and quantification, and illustrates the biosynthetic pathways and experimental workflows involved in their analysis. This document is intended for researchers and scientists in the fields of food chemistry, natural product chemistry, and tea science.

Biosynthesis and Formation of Linalool Oxides

The formation of linalool oxides in tea is a multifaceted process involving both enzymatic and non-enzymatic pathways, influenced by genetic and environmental factors.

Biosynthesis of Linalool

Linalool is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of tea leaves. The precursor, geranyl pyrophosphate (GPP), is converted to linalool by the action of linalool synthases (LIS)[4][5]. Studies have identified specific linalool synthase genes in Camellia sinensis, such as CsLIS1 and CsLIS2, whose expression is upregulated by both biotic and abiotic stresses, including mechanical damage and insect infestation.

Conversion to Linalool Oxides

Linalool serves as a direct precursor to its oxides. This transformation can occur through several mechanisms:

  • Oxidation: Linalool can be oxidized to form linalool oxides. This process may be catalyzed by non-specific enzymes within the tea leaf.

  • Glycosidically Bound Precursors: A significant portion of linalool oxides in tea are not formed directly from free linalool during processing. Instead, they are released from non-volatile glycosidic precursors through enzymatic hydrolysis. These precursors, such as trans- and cis-linalool 3,6-oxide 6-O-beta-D-xylopyranosyl-beta-D-glucopyranosides, accumulate in fresh tea leaves and are hydrolyzed by glycosidases during processing steps like withering and fermentation. This enzymatic release from bound forms is a key reason for the increase in linalool oxides in semi-fermented (oolong) and fully fermented (black) teas.

Factors Influencing Formation

Several factors significantly impact the concentration of linalool oxides in tea:

  • Tea Cultivar: Different tea varieties exhibit distinct profiles of linalool and its oxides. For instance, C. sinensis var. assamica generally has high levels of linalool but lower levels of linalool oxides, whereas C. sinensis var. sinensis shows the opposite trend, suggesting genetic differences in the transformation ability.

  • Processing: Manufacturing steps are critical. Withering, rolling, and fermentation introduce mechanical and oxidative stress, which enhances the activity of enzymes responsible for releasing linalool oxides from their glycosidic precursors. Consequently, black and oolong teas typically have higher concentrations of these compounds than green or white teas.

  • Biotic Stress: Infestation by insects like the tea green leafhopper (Empoasca onukii) has been shown to induce the entire metabolic pathway from linalool to linalool oxides and their glucosides, leading to an accumulation of these aroma compounds.

The biosynthetic pathway and influencing factors are illustrated in the diagram below.

Linalool_Oxide_Formation cluster_0 MEP Pathway cluster_1 Linalool & Derivatives cluster_2 Influencing Factors GPP Geranyl Pyrophosphate (GPP) Linalool Linalool GPP->Linalool Linalool Synthase (LIS) LO_Furanoid cis/trans-Linalool Oxide (Furanoid) Linalool->LO_Furanoid Oxidation LO_Pyranoid cis/trans-Linalool Oxide (Pyranoid) Linalool->LO_Pyranoid Oxidation LO_Glycosides Linalool Oxide Glycosides LO_Furanoid->LO_Glycosides Glycosylation LO_Pyranoid->LO_Glycosides Glycosylation LO_Glycosides->LO_Furanoid Hydrolysis LO_Glycosides->LO_Pyranoid Hydrolysis Processing Tea Processing (Withering, Fermentation) Processing->LO_Glycosides Enhances Hydrolysis Biotic_Stress Biotic Stress (e.g., Insect Attack) Biotic_Stress->GPP Induces LIS Expression Experimental_Workflow Sample Tea Sample (Dry Leaves) Brewing Brewing (Hot Water Infusion) Sample->Brewing Extraction Volatile Extraction (e.g., SDE, HS-SPME) Brewing->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Compound Identification (Mass Spectra, RI) GCMS->Identification Quantification Quantification (Internal Standard) GCMS->Quantification Data Data Analysis Identification->Data Quantification->Data

References

Linalool Oxide as a Chiral Building Block in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide, a naturally occurring monoterpene, is found in a variety of plants and essential oils and is a significant contributor to the aromas of many foods and beverages, including tea, grapes, and wine.[1][2] It exists as eight distinct stereoisomers, comprising furanoid (five-membered ring) and pyranoid (six-membered ring) diastereomers, each with cis and trans configurations.[1][3] Beyond its role in flavors and fragrances, linalool oxide has emerged as a valuable and versatile chiral building block in organic synthesis.[1][4] The readily available enantiomers of its precursor, linalool, provide access to all eight stereoisomers of this compound, making it an attractive starting material for the stereoselective synthesis of complex bioactive natural products.[1][5] This guide provides a comprehensive overview of the synthesis of this compound isomers, their application as chiral synthons, and detailed experimental protocols.

Stereoselective Synthesis of this compound Isomers

The most common and direct method for preparing enantiopure linalool oxides begins with the corresponding enantiomer of linalool.[1] The biosynthesis of these compounds is believed to proceed through a regioselective mono-epoxidation of the trisubstituted double bond of linalool, followed by an intramolecular cyclization of the resulting epoxy-alcohol.[1][3] This natural pathway is effectively mimicked in the laboratory.

A widely used laboratory-scale synthesis involves the epoxidation of an enantiopure linalool using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), followed by an acid-catalyzed cyclization.[1] This one-pot reaction is highly regioselective for the trisubstituted double bond and yields a diastereoisomeric mixture of furanoid and pyranoid oxides.[1] The ratio of these isomers can be influenced by the reaction conditions, but typically the furanoid form is favored.[1][3]

Alternative enantioselective methods have also been developed, such as those employing Sharpless dihydroxylation of linalyl acetate (B1210297) followed by a stereoselective cyclization, to afford the pyranoid linalool oxides.[6]

Quantitative Data Presentation

The acid-catalyzed cyclization of the epoxide derived from (R)-linalool typically yields a mixture of furanoid and pyranoid oxides. The distribution and properties of these isomers are summarized below.

Parameter Furanoid Isomers Pyranoid Isomers
Yield (as a percentage of the mixture) 81%19%
Diastereomeric Ratio (cis:trans) 39:4210:9

Table 1: Typical Yields and Diastereomeric Ratios from the Epoxidation-Cyclization of (R)-Linalool.[1][3]

The individual stereoisomers can be separated chromatographically after selective derivatization. The optical rotation values for the isomers derived from (R)-linalool (ee > 95%) are provided in the following table.

Isomer Specific Rotation [α]D20 Solvent
(2S,5R)-cis-Furanoid this compound+1.8 (c 2.1)CHCl3
(2R,5R)-trans-Furanoid this compound-6.5 (c 1.8)CHCl3
(3R,6R)-cis-Pyranoid this compound+1.5 (c 1.5)CHCl3
(3S,6R)-trans-Pyranoid this compound+15.2 (c 1.3)CHCl3

Table 2: Spectroscopic Data for this compound Isomers.[1]

Experimental Protocols

Preparation of the Mixture of this compound Isomers from (R)-Linalool

This protocol is adapted from a user-friendly procedure for the laboratory-scale synthesis of all eight stereoisomeric forms of this compound.[1]

Reagents and Equipment:

  • (-)-(R)-Linalool (98% purity, ee > 95%)

  • meta-Chloroperbenzoic acid (m-CPBA, 77% w/w)

  • Dichloromethane (CH2Cl2)

  • p-Toluenesulfonic acid (PTSA)

  • Aqueous Sodium Metabisulfite (Na2S2O5, 10% w/w)

  • Mechanically stirred reaction vessel

  • Standard glassware for extraction and work-up

Procedure:

  • A solution of (−)-(R)-linalool (25 g, 162 mmol) in CH2Cl2 (150 mL) is cooled to 0 °C in a mechanically stirred reaction vessel.

  • m-Chloroperbenzoic acid (40 g, 178 mmol) is added portion-wise to the stirred solution at 0 °C.

  • The reaction mixture is stirred for 2 hours at 0 °C and then left overnight.

  • A catalytic amount of PTSA (1 g, 5.2 mmol) is added to ensure complete cyclization.

  • The reaction is quenched by the addition of aqueous Na2S2O5 (60 mL, 10% w/w) and stirred for an additional hour.

  • The mixture is cooled to 0 °C, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mixture of this compound isomers.[1]

Separation of the this compound Isomers

The separation of the four isomers obtained from a single linalool enantiomer is achieved through selective derivatization followed by chromatography.[1]

  • Benzoylation of Pyranoid Oxides: The crude mixture is dissolved in dry CH2Cl2 and pyridine. Benzoyl chloride is added dropwise at 0 °C. The pyranoid isomers selectively react to form benzoate (B1203000) esters due to their less sterically hindered secondary hydroxyl group. These esters can then be separated from the unreacted furanoid oxides by column chromatography.[1]

  • Hydrolysis of Benzoates: The separated benzoate esters are hydrolyzed using NaOH in methanol (B129727) to yield a mixture of cis- and trans-pyranoid linalool oxides, which can then be separated by chromatography.[1]

  • Acetylation of Furanoid Oxides: The unreacted furanoid oxides from the benzoylation step are acetylated using acetic anhydride (B1165640) and sodium acetate.[1]

  • Chromatographic Separation and Hydrolysis of Acetates: The resulting diastereomeric acetates are separable by column chromatography. Subsequent hydrolysis (e.g., using LiAlH4) of the separated acetates yields the pure cis- and trans-furanoid linalool oxides.[1]

Mandatory Visualization

Biosynthetic Pathway of this compound cluster_0 Biosynthesis cluster_1 Linalool Oxides Linalool (R)- or (S)-Linalool EpoxyAlcohol 6,7-Epoxy-linalool Linalool->EpoxyAlcohol Regioselective mono-epoxidation Furanoid Furanoid Isomers (cis and trans) EpoxyAlcohol->Furanoid Intramolecular cyclization Pyranoid Pyranoid Isomers (cis and trans) EpoxyAlcohol->Pyranoid Intramolecular cyclization

Caption: Postulated biosynthetic pathway of this compound isomers from linalool enantiomers.[1][3]

Experimental Workflow for this compound Isomer Separation cluster_separation Separation Strategy Start (R)-Linalool Reaction1 mCPBA, PTSA, CH2Cl2 Start->Reaction1 CrudeMix Crude Mixture (Furanoid + Pyranoid Isomers) Reaction1->CrudeMix Reaction2 Benzoyl Chloride, Pyridine CrudeMix->Reaction2 Chrom1 Chromatography 1 Reaction2->Chrom1 Benzoates Pyranoid Benzoates Chrom1->Benzoates More Polar Furanoids Furanoid Oxides Chrom1->Furanoids Less Polar Hydrolysis1 NaOH/MeOH Benzoates->Hydrolysis1 Reaction3 Ac2O, NaOAc Furanoids->Reaction3 Chrom2 Chromatography 2 Hydrolysis1->Chrom2 Pyranoid_cis cis-Pyranoid Oxide Chrom2->Pyranoid_cis Pyranoid_trans trans-Pyranoid Oxide Chrom2->Pyranoid_trans Acetates Furanoid Acetates Reaction3->Acetates Chrom3 Chromatography 3 Acetates->Chrom3 Furanoid_cis_Ac cis-Furanoid Acetate Chrom3->Furanoid_cis_Ac Furanoid_trans_Ac trans-Furanoid Acetate Chrom3->Furanoid_trans_Ac Hydrolysis2 LiAlH4 Furanoid_cis_Ac->Hydrolysis2 Hydrolysis3 LiAlH4 Furanoid_trans_Ac->Hydrolysis3 Furanoid_cis cis-Furanoid Oxide Hydrolysis2->Furanoid_cis Furanoid_trans trans-Furanoid Oxide Hydrolysis3->Furanoid_trans

Caption: Experimental workflow for the preparation and separation of this compound isomers.[1][4]

Applications in the Total Synthesis of Bioactive Natural Products

The stereochemically defined tetrahydrofuran (B95107) and tetrahydropyran (B127337) cores of linalool oxides make them excellent starting points for the synthesis of more complex molecules. A notable example is the use of this compound-derived structures in the enantioselective total synthesis of the β-carboline alkaloids (−)-isocyclocapitelline and (−)-isochrysotricine.[5][7]

In these syntheses, a key strategic step involves the gold-catalyzed cycloisomerization of a dihydroxyallene, which is itself derived from a propargyl oxirane precursor that shares stereochemical features with this compound.[5] This demonstrates a powerful center-to-axis-to-center chirality transfer, where the stereochemistry of the initial building block dictates the final configuration of the natural product.[5]

Synthetic Application of this compound Precursor cluster_synthesis Total Synthesis of β-Carboline Alkaloids PropargylOxirane Propargyl Oxirane (this compound-like precursor) Dihydroxyallene Dihydroxyallene PropargylOxirane->Dihydroxyallene Copper-mediated SN2' substitution Dihydrofuran Chiral 2,5-Dihydrofuran Dihydroxyallene->Dihydrofuran Gold-catalyzed cycloisomerization NaturalProducts (-)-Isocyclocapitelline (-)-Isochrysotricine Dihydrofuran->NaturalProducts Further steps

Caption: Synthetic strategy for β-carboline alkaloids using a this compound-like precursor.[5][7]

Biological Relevance of Linalool and its Derivatives

For professionals in drug development, the inherent biological activity of the parent compound, linalool, provides a compelling context for its derivatives. Linalool is known to exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[8][9] It has also shown effects on the central nervous system.[8] These diverse bioactivities suggest that synthetic derivatives based on the this compound scaffold could be promising leads for new therapeutic agents.

Conclusion

This compound is a readily accessible and highly versatile chiral building block in modern organic synthesis. The ability to produce all eight of its stereoisomers from the enantiomers of linalool provides a rich platform for stereoselective synthesis.[1] Its utility has been demonstrated in the total synthesis of complex natural products, underscoring its importance to researchers in synthetic chemistry and drug discovery. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists looking to harness the synthetic potential of this remarkable class of natural products.

References

Unveiling the Antimicrobial and Antifungal Potential of Linalool Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide, a naturally occurring monoterpenoid derived from the oxidation of linalool, has emerged as a compound of interest in the search for novel antimicrobial and antifungal agents. As a key constituent of various essential oils, its biological activities are of significant interest to the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial and antifungal properties of linalool oxide, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While research specifically on this compound is still developing, this guide also draws upon the extensive body of work on its precursor, linalool, to infer potential properties and mechanisms, clearly indicating where such inferences are made.

Quantitative Antimicrobial and Antifungal Data

Quantitative data on the antimicrobial and antifungal efficacy of this compound is limited in publicly available literature. However, a key study by Satoh et al. (2022) has demonstrated the potent antifungal activity of racemic mixtures of trans- and cis-linalool oxide against several fungal species. The specific Minimum Inhibitory Concentration (MIC) values from this study are not detailed in the available abstracts, representing a critical knowledge gap.

For comparative purposes, the following tables summarize the well-documented antimicrobial and antifungal activities of linalool . It is plausible that this compound exhibits a similar spectrum of activity, though potentially with different potencies.

Table 1: Summary of Antifungal Activity of Linalool

Fungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)Reference
Candida albicans (fluconazole-resistant)64 - 256128 - 256[1]
Candida albicans1000-[2]
Candida tropicalis500-[2]
Candida krusei2000-[2]
Trichophyton rubrum (fluconazole-resistant)256 - 512-[3]

Table 2: Summary of Antibacterial Activity of Linalool

Bacterial SpeciesMIC ValueReference
Pseudomonas fluorescens1.25 µL/mL[4]
Listeria monocytogenes0.5% (v/v)[5]
Methicillin-resistant Staphylococcus aureus (MRSA)1.65 - 211.24 µg/mL[6]

Note: The above data pertains to linalool and should be considered as indicative for potential studies on this compound.

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial and antifungal properties of this compound are not explicitly available. However, standard methodologies used for linalool and other volatile compounds can be adapted.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of a substance that prevents visible growth of a microorganism, is a crucial metric. The broth microdilution method is a commonly employed technique.

Protocol: Broth Microdilution Method (adapted from Medeiros et al., 2022)

  • Preparation of this compound Emulsion:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a low percentage (e.g., <1%).

    • Add a surfactant like Tween 80 to aid in emulsification in the growth medium.

    • Prepare serial dilutions of the this compound emulsion in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (bacteria or fungi) to a specific cell density (e.g., 10^5 CFU/mL).

  • Incubation:

    • Add the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include positive (microorganism in broth without this compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • Visually assess the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Antifungal Susceptibility Testing for Volatile Compounds

Given that this compound is a volatile compound, methods that account for its vapor phase activity are also relevant.

Protocol: Vapor Phase Diffusion Assay (adapted from Gligorijevic et al., 2020)

  • Plate Preparation:

    • Inoculate the entire surface of an agar (B569324) plate (e.g., Potato Dextrose Agar for fungi) with the test fungus.

    • Place a sterile filter paper disc on the inner surface of the Petri dish lid.

  • Application of this compound:

    • Apply a known volume of this compound to the filter paper disc.

  • Incubation:

    • Seal the Petri dish with parafilm and incubate it in an inverted position.

  • Measurement of Inhibition:

    • Measure the diameter of the zone of inhibition (area of no fungal growth) on the agar surface after a defined incubation period.

Potential Mechanisms of Action and Signaling Pathways

Direct studies on the mechanisms of action and affected signaling pathways of this compound are not yet available. However, the extensive research on linalool provides a strong foundation for hypothesizing the potential mechanisms of its oxide derivative.

Disruption of Cell Membrane Integrity

A primary mechanism of action for linalool is the disruption of the cell membrane of both bacteria and fungi.[4] This leads to increased membrane permeability, leakage of intracellular components such as ions, nucleic acids, and proteins, and ultimately cell death. It is highly probable that this compound exerts a similar effect on microbial cell membranes.

Inhibition of Ergosterol (B1671047) Biosynthesis

In fungi, linalool has been shown to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] By inhibiting key enzymes in the ergosterol biosynthesis pathway, linalool compromises the structural integrity and function of the fungal cell membrane. This compound may share this mechanism of action.

cluster_fungal_cell Fungal Cell Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Synthesis Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Linalool_Oxide This compound (Inferred Mechanism) Linalool_Oxide->Ergosterol_Pathway Inhibits

Inferred mechanism of this compound on ergosterol synthesis.
Interference with Cellular Respiration and Energy Production

Studies on linalool have demonstrated its ability to inhibit key enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, leading to a reduction in ATP production and cellular respiration in bacteria.[4] This disruption of energy metabolism is a significant contributor to its antimicrobial effect. This compound may also possess the ability to interfere with these fundamental cellular processes.

cluster_cellular_respiration Bacterial Cellular Respiration Linalool_Oxide This compound (Inferred Mechanism) Glycolysis Glycolysis Linalool_Oxide->Glycolysis Inhibits TCA_Cycle TCA Cycle Linalool_Oxide->TCA_Cycle Inhibits Glycolysis->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production

Inferred disruption of bacterial energy metabolism by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the antimicrobial and antifungal properties of this compound.

Start Start: Obtain this compound MIC_Determination Determine MIC (Broth Microdilution) Start->MIC_Determination Vapor_Phase_Assay Assess Volatile Activity (Vapor Diffusion Assay) Start->Vapor_Phase_Assay Mechanism_Studies Investigate Mechanism of Action MIC_Determination->Mechanism_Studies Data_Analysis Data Analysis and Interpretation Vapor_Phase_Assay->Data_Analysis Membrane_Permeability Cell Membrane Permeability Assay Mechanism_Studies->Membrane_Permeability Ergosterol_Quantification Ergosterol Quantification Mechanism_Studies->Ergosterol_Quantification Enzyme_Activity Cellular Respiration Enzyme Assays Mechanism_Studies->Enzyme_Activity Membrane_Permeability->Data_Analysis Ergosterol_Quantification->Data_Analysis Enzyme_Activity->Data_Analysis

General experimental workflow for assessing this compound's antimicrobial properties.

Conclusion and Future Directions

This compound shows promise as an antifungal agent, with preliminary evidence suggesting potent activity against several fungal species. However, the current body of research is limited, and a significant need exists for further investigation to fully elucidate its antimicrobial and antifungal potential. Future research should focus on:

  • Determining the MIC values of various this compound isomers (furanoid, pyranoid, cis, and trans) against a broad spectrum of bacteria and fungi.

  • Conducting detailed mechanistic studies to confirm the inferred mechanisms of action, including its effects on cell membrane integrity, ergosterol biosynthesis, and cellular respiration.

  • Investigating the potential for synergistic effects when combined with existing antimicrobial and antifungal drugs.

  • Evaluating the in vivo efficacy and safety of this compound in relevant animal models.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound as a novel antimicrobial and antifungal agent.

References

Methodological & Application

Enantioselective Synthesis of Linalool Oxide Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412) oxide isomers, comprising both furanoid and pyranoid forms, are significant chiral molecules found in various natural sources and are widely utilized in the fragrance, flavor, and pharmaceutical industries. Their specific stereochemistry is crucial for their biological activity and sensory properties. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of linalool oxide isomers. The protocols covered include Sharpless asymmetric dihydroxylation for the synthesis of pyranoid isomers, lipase-mediated kinetic resolution of racemic pyranoid linalool oxides, and a one-pot epoxidation followed by acid-catalyzed cyclization for the synthesis of both furanoid and pyranoid isomers. Quantitative data on yields, diastereomeric ratios, and enantiomeric excess are summarized for comparative analysis.

Introduction

The demand for enantiomerically pure compounds is ever-increasing in the fields of medicinal chemistry, materials science, and agrochemistry. Linalool oxides, with their multiple stereocenters, present a considerable synthetic challenge. The development of robust and efficient enantioselective synthetic methods is paramount for accessing individual stereoisomers for further investigation and application. This document outlines three distinct and effective protocols for the synthesis of these valuable chiral building blocks.

Protocol 1: Enantioselective Synthesis of Pyranoid Linalool Oxides via Sharpless Asymmetric Dihydroxylation

This protocol describes a highly stereocontrolled strategy for the synthesis of all four stereoisomers of pyranoid this compound, commencing from the enantiomers of linalyl acetate (B1210297). The key step involves a Sharpless asymmetric dihydroxylation to introduce a new stereocenter, followed by a stereoselective cyclization.[1]

Experimental Workflow

G cluster_0 Starting Material Preparation cluster_1 Asymmetric Dihydroxylation cluster_2 Cyclization and Final Product Formation Start (R)- or (S)-Linalool Acetylation Acetylation (Ac2O, Pyridine, DMAP) Start->Acetylation LinalylAcetate (R)- or (S)-Linalyl Acetate Acetylation->LinalylAcetate AD Sharpless Asymmetric Dihydroxylation (AD-mix-α or AD-mix-β) LinalylAcetate->AD TriolMonoacetate Diastereomeric Triol Monoacetates AD->TriolMonoacetate Protection Protection of Diol (e.g., as 1-Naphthylcarbamate) TriolMonoacetate->Protection Cyclization N-Phenylselenophthalimide (N-PSP) mediated cyclization Protection->Cyclization Cleavage Reductive Cleavage (Ph3SnH) & Deprotection Cyclization->Cleavage FinalProduct Enantiopure Pyranoid This compound Isomers Cleavage->FinalProduct

Caption: Workflow for pyranoid this compound synthesis.

Experimental Protocol
  • Acetylation of Linalool: To a solution of (R)- or (S)-linalool in pyridine, add acetic anhydride (B1165640) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture until completion, then work up to obtain the corresponding linalyl acetate.

  • Sharpless Asymmetric Dihydroxylation: To a solution of the linalyl acetate in a t-BuOH/H₂O mixture, add the appropriate AD-mix (AD-mix-α or AD-mix-β). Stir vigorously at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with sodium sulfite, and extract the product. Purify by column chromatography to yield the diastereomerically enriched triol monoacetate.

  • Cyclization: The resulting triol monoacetate is then converted to a suitable derivative for cyclization (e.g., a 1-naphthylcarbamate). This intermediate is then treated with N-phenylselenophthalimide (N-PSP) to induce a completely stereoselective 6-endo-trig cyclization.

  • Final Steps: The resulting selenide (B1212193) is cleaved using a reducing agent like triphenyltin (B1233371) hydride (Ph₃SnH), followed by deprotection to yield the enantiomerically pure pyranoid this compound isomer.

Quantitative Data
Starting MaterialAD-mixDiastereomeric Excess (de)Enantiomeric Excess (ee)Final Product Configuration
(R)-Linalyl AcetateAD-mix-α>95%>98%(3S,6R)-trans
(R)-Linalyl AcetateAD-mix-β>97%>98%(3R,6R)-cis
(S)-Linalyl AcetateAD-mix-α>95%>96%(3R,6S)-trans
(S)-Linalyl AcetateAD-mix-β>95%>96%(3S,6S)-cis

Protocol 2: Lipase-Mediated Kinetic Resolution of Pyranoid Linalool Oxides

This protocol is suitable for the resolution of racemic mixtures of cis- and trans-pyranoid linalool oxides. The method relies on the enantioselective acylation of one enantiomer by a specific lipase, allowing for the separation of the acylated product from the unreacted alcohol.[2]

Experimental Workflow

G Start Racemic cis- or trans- This compound Reaction Enzymatic Acetylation (Lipase, Vinyl Acetate, tBuOMe) Start->Reaction Separation Chromatographic Separation Reaction->Separation Product1 Enantioenriched Linalool Oxide Acetate Separation->Product1 Product2 Enantioenriched Linalool Oxide (unreacted) Separation->Product2 G Start (R)- or (S)-Linalool OnePot One-Pot Reaction: 1. m-CPBA, CH2Cl2, 0°C 2. cat. p-TSA Start->OnePot Mixture Diastereomeric Mixture of Furanoid and Pyranoid Linalool Oxides OnePot->Mixture Separation Chromatographic Separation (optional derivatization) Mixture->Separation Furanoid Enantiopure Furanoid Isomers Separation->Furanoid Pyranoid Enantiopure Pyranoid Isomers Separation->Pyranoid

References

Application Notes and Protocols: Laboratory-Scale Preparation of all Eight Linalool Oxide Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxides, a group of naturally occurring monoterpenes, consist of eight distinct stereoisomers. These isomers are categorized into two structural types: furanoid and pyranoid, each with cis and trans configurations. The presence of chiral centers in both linalool precursors, (R)- and (S)-linalool, gives rise to this full complement of eight stereoisomers.[1][2] These compounds are significant components of various floral and fruit aromas and are of considerable interest to the flavor and fragrance industries.[3][4] Furthermore, the stereochemistry of these molecules can influence their biological activity, making the availability of pure, individual stereoisomers crucial for research in pharmacology and drug development.

This document provides a detailed, user-friendly protocol for the laboratory-scale synthesis of all eight stereoisomers of linalool oxide. The methodology is based on the transformation of linalool enantiomers into corresponding diastereoisomeric mixtures of furanoid and pyranoid oxides, followed by a strategic separation and purification process.[1]

Experimental Workflow

The overall synthetic and separation strategy is depicted in the workflow diagram below. The process begins with the acid-catalyzed epoxidation and cyclization of a linalool enantiomer to yield a mixture of four stereoisomers. A series of protection, separation, and deprotection steps are then employed to isolate each pure stereoisomer.

G cluster_start Starting Material cluster_reaction1 Step 1: Epoxidation & Cyclization cluster_mixture Crude Mixture of 4 Stereoisomers cluster_separation1 Step 2: Selective Benzoylation cluster_furanoid_path Furanoid Isomer Separation cluster_pyranoid_path Pyranoid Isomer Separation start (R)- or (S)-Linalool reaction1 mCPBA, PTSA (cat.), CH2Cl2, 0 °C start->reaction1 a mixture Mixture of: - cis-Furanoid Oxide - trans-Furanoid Oxide - cis-Pyranoid Oxide - trans-Pyranoid Oxide reaction1->mixture reaction2 BzCl, Py, CH2Cl2, 0 °C mixture->reaction2 b separation1 Chromatographic Separation reaction2->separation1 furanoids Furanoid Oxides (unreacted) separation1->furanoids Unreacted pyranoid_benzoates Pyranoid Oxide Benzoates separation1->pyranoid_benzoates Reacted reaction3 Step 3a: Acetylation NaOAc, Ac2O, reflux furanoids->reaction3 e deprotection3 Step 4a: Hydrolysis NaOH/MeOH, reflux pyranoid_benzoates->deprotection3 d separation2 Step 3b: Chromatographic Separation reaction3->separation2 c cis_furanoid_acetate cis-Furanoid Acetate separation2->cis_furanoid_acetate trans_furanoid_acetate trans-Furanoid Acetate separation2->trans_furanoid_acetate deprotection1 Step 3c: Hydrolysis LiAlH4, dry Et2O cis_furanoid_acetate->deprotection1 f deprotection2 Step 3c: Hydrolysis LiAlH4, dry Et2O trans_furanoid_acetate->deprotection2 f cis_furanoid_final Pure cis-Furanoid Oxide deprotection1->cis_furanoid_final trans_furanoid_final Pure trans-Furanoid Oxide deprotection2->trans_furanoid_final pyranoid_mixture Mixture of cis- and trans-Pyranoid Oxides deprotection3->pyranoid_mixture separation3 Step 4b: Chromatographic Separation pyranoid_mixture->separation3 c cis_pyranoid_final Pure cis-Pyranoid Oxide separation3->cis_pyranoid_final trans_pyranoid_final Pure trans-Pyranoid Oxide separation3->trans_pyranoid_final

References

Application Note: GC-MS Analysis for the Separation of Linalool Oxide Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol for the separation and identification of four key linalool (B1675412) oxide diastereomers—cis-furanoid, trans-furanoid, cis-pyranoid, and trans-pyranoid—using gas chromatography-mass spectrometry (GC-MS). Linalool oxides are significant chiral monoterpenes found in many essential oils and are crucial for the flavor and fragrance industries. Their similar structures and physicochemical properties present a significant analytical challenge. This protocol outlines the instrumental conditions, sample preparation, and data analysis required for achieving baseline or near-baseline separation, which is essential for accurate quantification and characterization in various matrices.

Introduction

Linalool oxides are naturally occurring monoterpenoids formed from the oxidation of linalool. They exist as four primary diastereomers: two furanoid (five-membered ring) and two pyranoid (six-membered ring) forms, each with a cis and trans configuration.[1] These compounds contribute significantly to the aromatic profile of numerous plants and essential oils, with each isomer potentially possessing a unique odor characteristic.[2] The chromatographic separation of these isomers is notoriously complex due to their structural similarities.[1] This application note details a robust GC-MS method for their effective separation and identification, which is vital for quality control in the food and fragrance industries, as well as for research in natural product chemistry.

Experimental Protocol

Instrumentation and Consumables
  • Gas Chromatograph: Agilent HP-6890 or similar, equipped with a 5973 Mass Selective Detector (MSD) or equivalent.[1]

  • GC Column: A mid-polarity column is recommended. A common choice is a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1] For enantiomeric separation (beyond the scope of this diastereomer-focused protocol), a chiral column such as Astec® CHIRALDEX™ B-PM or Rt-βDEXsm is necessary.[3][4]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate.[5]

  • Consumables: GC vials, caps, syringes, and appropriate solvents (e.g., methanol (B129727), ethanol, dichloromethane).

Standard and Sample Preparation
  • Standard Solution Preparation:

    • Prepare a 1000 µg/mL stock solution of each available linalool oxide diastereomer standard in high-purity methanol or ethanol.

    • Create a mixed calibration standard containing all four diastereomers by diluting the stock solutions. A typical working concentration is 10-50 µg/mL.

    • For quantitative analysis, prepare a series of calibration standards covering the desired concentration range.[5]

  • Sample Preparation (e.g., Essential Oil):

    • Dilute the essential oil sample in a suitable solvent (e.g., ethanol) to bring the expected concentration of linalool oxides within the calibration range. A dilution factor of 1:100 is a common starting point.

    • For complex matrices, a sample cleanup step like solid-phase microextraction (SPME) may be employed to extract and concentrate the analytes.[6][7]

GC-MS Method Parameters

The following parameters are a robust starting point and may require optimization based on the specific instrument and column used.

Parameter Value Notes
GC Inlet
Injector ModeSplitlessOptimal for trace analysis.[5]
Injector Temperature250 °CEnsures complete volatilization.[8]
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)[8]
Oven Program
Initial Temperature60 °C[1]
Hold Time1 min[1]
Ramp 16 °C/min to 150 °C[1]
Hold Time 21 min[1]
Ramp 212 °C/min to 240 °CAdapted from similar compound analyses.[1][5]
Final Hold Time5 minEnsures elution of all compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard for EI-MS.[8]
Mass Rangem/z 35-450Captures all relevant fragment ions.[8]
Source Temperature230 °C
Quadrupole Temp.150 °C
Acquisition ModeFull ScanFor identification and qualitative analysis. SIM mode can be used for enhanced sensitivity in quantitative analysis.[5]

Results and Data Presentation

Elution Order and Retention

The typical elution order on a standard HP-5MS or DB-5 column is based on the boiling points and polarity of the isomers. While exact retention times will vary, the relative order is generally consistent. The trans-isomers often elute before their cis-counterparts.

Compound Typical Elution Order Expected Retention Time (min)
trans-Linalool Oxide (Furanoid)1~12.5 - 13.5
cis-Linalool Oxide (Furanoid)2~13.0 - 14.0
trans-Linalool Oxide (Pyranoid)3~14.5 - 15.5
cis-Linalool Oxide (Pyranoid)4~15.0 - 16.0

Note: Co-elution of furanoid and pyranoid isomers can occur, making column choice and temperature program optimization critical.[1]

Mass Spectral Data

All four diastereomers have the same molecular weight (170.25 g/mol ) and produce very similar mass spectra, making identification based on mass spectra alone challenging.[9] Identification must be confirmed using retention time data from authentic standards. Key identifying ions are used for confirmation.

Compound Type Key Mass Fragments (m/z) Reference
Furanoid Isomers94 (base peak), 59, 68, 79, 155[1]
Pyranoid Isomers68 (base peak), 94, 59, 79, 155[1]

The fragmentation pattern for furanoid this compound typically shows a prominent ion at m/z 94.[10][11] Pyranoid isomers also show a significant m/z 94 ion but often have m/z 68 as the base peak.[1]

Visualizations

Logical Relationship of Linalool Oxides

Linalool_Oxidation Formation Pathway of this compound Diastereomers Linalool Linalool Epoxidation Regioselective Epoxidation Linalool->Epoxidation mCPBA EpoxyAlcohol Epoxy-alcohol Intermediate Epoxidation->EpoxyAlcohol Cyclization Intramolecular Cyclization EpoxyAlcohol->Cyclization Acid Catalyst (e.g., PTSA) Furanoids Furanoid Oxides (cis & trans) Cyclization->Furanoids 5-exo-tet Pyranoids Pyranoid Oxides (cis & trans) Cyclization->Pyranoids 6-endo-tet

Caption: Linalool oxidation to furanoid and pyranoid diastereomers.

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for Linalool Oxides cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Essential Oil or Raw Sample Dilution Dilution with Solvent Sample->Dilution Injection GC Injection (1 µL) Dilution->Injection Standard Preparation of Calibration Standards Standard->Injection Calibration Runs Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Detection Mass Spectrometry Detection (EI, Full Scan) Separation->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration & Identification (RT) TIC->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Step-by-step workflow for GC-MS analysis of linalool oxides.

Conclusion

The GC-MS method detailed in this application note provides a reliable framework for the successful separation and identification of the four primary this compound diastereomers. The use of a standard mid-polarity column, such as an HP-5MS, coupled with a carefully optimized temperature gradient, allows for the resolution of these challenging isomers. Accurate identification is achieved by comparing retention times with authentic standards, supplemented by mass spectral data. This protocol is readily adaptable for quality control and research applications involving essential oils and other natural products.

References

Application Notes and Protocols for the Quantitative Analysis of Linalool Oxide in Essential Oil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide, a monoterpenoid and a derivative of linalool, is a significant contributor to the aromatic profile and potential therapeutic properties of various essential oils.[1] Accurate quantification of linalool oxide is crucial for the quality control of essential oils, understanding their bioactivity, and for the development of new therapeutic agents. This document provides detailed application notes and protocols for the quantitative analysis of this compound in complex essential oil matrices, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and validated analytical technique.

Data Presentation: Quantitative Analysis of Linalool and Related Compounds

The following table summarizes key quantitative data and validation parameters from various studies on the analysis of terpenes, including linalool and its derivatives, in essential oils and other complex matrices. This allows for a comparative overview of the analytical methods employed.

Analyte(s)MatrixMethodLinearity RangeLOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
This compound IsomersNanostructured FormulationsHS-GC-MS0.80 - 100 mg/L> 0.990.01 mg/L0.03 mg/LN/A[1]
Linalool, α-pinene, β-pinene, β-myrcene, limonene, terpinolene, α-terpineol, β-caryophyllene, α-humulene, caryophyllene (B1175711) oxideCannabis Plant MaterialGC-MSN/A> 0.990.250.7595.0 - 105.7[2][3]
p-cymene, limonene, eucalyptol, linalool, menthol, carvoneEssential OilsGC-MS/MS0.10 - 10.00≥ 0.998N/AN/A80.23 - 115.41[4]
LinaloolEssential OilsSPME-GC-MSN/A≥ 0.98 (Internal Standard)N/AN/AN/A[5][6][7]
Terpineol, Limonene, α-TerpineneBlack CardamomHPLC5 - 2000.9975N/AN/A92 - 112[1][8]

Note: "N/A" indicates that the data was not available in the cited source. The linearity range for this compound Isomers was originally reported in mg/L and has been presented as such.

Experimental Protocols

Two primary methodologies are detailed below for the quantitative analysis of this compound in essential oil matrices: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, and a direct "Dilute and Shoot" GC-MS method.

Protocol 1: Quantitative Analysis of this compound using HS-SPME-GC-MS

This protocol is advantageous for analyzing volatile and semi-volatile compounds in complex matrices by minimizing matrix effects.

1. Materials and Reagents

  • This compound standard (cis and trans isomers)

  • Internal Standard (IS): Linalool-d6 or n-Tridecane[2][3][9]

  • Organic solvent (e.g., Methanol or Ethanol, HPLC grade)

  • Sodium chloride (NaCl)

  • Deionized water

  • Essential oil sample

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Sample and Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of this compound isomers and the internal standard in the chosen organic solvent (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover a concentration range of approximately 0.1 to 100 µg/mL. Each calibration standard should be spiked with a constant concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask and dilute with the organic solvent.

    • Pipette 1 mL of the diluted essential oil solution into a 20 mL headspace vial.

    • Add 4 mL of deionized water and 1.5 g of NaCl to the vial to enhance the release of volatile compounds.[9]

    • Spike the sample with the internal standard to achieve the same concentration as in the calibration standards.

    • Immediately seal the vial.

3. HS-SPME-GC-MS Analysis

  • Incubation: Place the vial in the autosampler tray and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration of the analytes between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to extract the volatile compounds.

  • Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the analytical column.

  • GC-MS Parameters (suggested):

    • Injector: Splitless mode, 250°C

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Oven Program: 50°C (hold 2 min), ramp to 180°C at 5°C/min, then to 280°C at 20°C/min (hold 5 min)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-350. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) can be used. Key ions for this compound (C10H18O2) can be determined from the mass spectrum of the standard.[10]

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound isomer to the peak area of the internal standard against the concentration of the this compound isomer.

  • Determine the concentration of this compound in the sample by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.[9]

Protocol 2: Quantitative Analysis of this compound using "Dilute and Shoot" GC-MS

This is a simpler and faster method suitable for less complex matrices or when high throughput is required.

1. Materials and Reagents

  • This compound standard (cis and trans isomers)

  • Internal Standard (IS): n-Tridecane or other suitable hydrocarbon[2][3]

  • Organic solvent (e.g., Ethyl Acetate, HPLC grade)[2][3]

  • Essential oil sample

2. Sample and Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of this compound isomers and the internal standard in the chosen organic solvent (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions. Each standard should contain a constant concentration of the internal standard (e.g., 100 µg/mL of n-tridecane).[2][3]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

    • Add the internal standard solution to achieve the same concentration as in the calibration standards.

    • Dilute to the mark with the organic solvent.

    • Vortex the solution to ensure homogeneity.

3. GC-MS Analysis

  • Injection: Inject 1 µL of the prepared sample or standard into the GC-MS system.

  • GC-MS Parameters: Utilize the same GC-MS parameters as described in Protocol 1.

4. Data Analysis and Quantification

  • Follow the same data analysis and quantification procedure as outlined in Protocol 1.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_sample_prep Sample Preparation cluster_cal_prep Calibration Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing essential_oil Essential Oil Sample weigh_sample Weigh Sample essential_oil->weigh_sample linalool_oxide_std This compound Standard serial_dilution Serial Dilution of Standard linalool_oxide_std->serial_dilution internal_std Internal Standard add_is_sample Add Internal Standard internal_std->add_is_sample add_is_cal Add Internal Standard to Each internal_std->add_is_cal dilute_sample Dilute with Solvent weigh_sample->dilute_sample dilute_sample->add_is_sample injection Injection (Direct or SPME) add_is_sample->injection serial_dilution->add_is_cal add_is_cal->injection separation GC Separation injection->separation detection MS Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for Quantitative Analysis of this compound.

This comprehensive guide provides the necessary protocols and data for the accurate and reliable quantification of this compound in essential oil matrices, catering to the needs of researchers and professionals in the field.

References

Application Notes and Protocols for the Catalytic Oxidation of Linalool to Linalool Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring acyclic monoterpene alcohol, is a valuable fragrance and flavor compound found in numerous essential oils. Its oxidation to linalool oxide yields isomers with distinct aromatic profiles, primarily the furanoid and pyranoid forms, which also hold significant interest in the fragrance, flavor, and pharmaceutical industries.[1][2] The controlled catalytic oxidation of linalool offers a synthetic route to these valuable oxides. This document provides detailed application notes and experimental protocols for the synthesis of this compound via catalytic oxidation, focusing on methodologies that are efficient and utilize environmentally benign oxidants.

Reaction Pathways

The catalytic oxidation of linalool to this compound typically proceeds through an initial epoxidation of the double bond at the C6-C7 position, followed by an intramolecular cyclization. This cyclization can result in the formation of five-membered (furanoid) or six-membered (pyranoid) ring structures. Both furanoid and pyranoid linalool oxides can exist as cis- and trans-isomers.[1][3] The reaction mechanism is influenced by the catalyst and reaction conditions, which in turn determine the selectivity towards the different isomers.

Reaction_Pathway Linalool Linalool Epoxide 6,7-Epoxylinalool Linalool->Epoxide Catalytic Oxidation (e.g., H₂O₂) Furanoid Furanoid Linalool Oxides (cis- and trans-) Epoxide->Furanoid Intramolecular Cyclization (5-exo-tet) Pyranoid Pyranoid Linalool Oxides (cis- and trans-) Epoxide->Pyranoid Intramolecular Cyclization (6-endo-tet) Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start: Prepare Reactants (Linalool, Catalyst, Oxidant, Solvent) Reaction Perform Catalytic Oxidation (Control Temperature and Time) Start->Reaction Workup Reaction Work-up (e.g., Filtration, Drying) Reaction->Workup SamplePrep Sample Preparation for GC-MS (Dilution, Filtration) Workup->SamplePrep Product Mixture GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing and Quantification (Peak Identification, Area %) GCMS->DataProcessing End End: Results and Interpretation DataProcessing->End Final Report

References

Application Notes and Protocols for Biocatalytic and Enzymatic Synthesis of Chiral Linalool Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral linalool (B1675412) oxides, comprising furanoid and pyranoid isomers, are valuable monoterpenes with applications in the flavor, fragrance, and pharmaceutical industries. Their specific stereochemistry is crucial for their biological activity and sensory properties. Traditional chemical synthesis often involves harsh reagents and can lack stereoselectivity. Biocatalytic and enzymatic methods offer a green and highly selective alternative for the production of enantiomerically pure linalool oxides. These methods utilize whole microbial cells or isolated enzymes to catalyze the stereoselective epoxidation of linalool followed by intramolecular cyclization. This document provides an overview of the primary biocatalytic strategies and detailed protocols for their implementation.

Biocatalytic Strategies

There are three primary enzymatic and biocatalytic routes for the synthesis of chiral linalool oxide from linalool:

  • Whole-Cell Fungal Biotransformation: This approach utilizes the innate metabolic machinery of fungi to transform linalool into linalool oxides. Certain fungal strains possess cytochrome P450 monooxygenases and other enzymes that can perform stereoselective epoxidation. This method is advantageous as it does not require enzyme purification or the addition of expensive cofactors.

  • Isolated Enzyme Systems (Cytochrome P450s): This in vitro method employs purified cytochrome P450 (CYP) enzymes, which are heme-containing monooxygenases. These enzymes can directly hydroxylate and epoxidize linalool with high specificity. This route offers greater control over reaction conditions and can lead to higher purity of the desired product.

  • Chemoenzymatic Epoxidation using Lipases: This popular method involves the use of a lipase, such as the immobilized Candida antarctica Lipase B (Novozym 435), to catalyze the in situ formation of a peroxycarboxylic acid from a carboxylic acid ester (e.g., ethyl acetate) and hydrogen peroxide. The peroxyacid then acts as the oxidizing agent to epoxidize the linalool double bond. This approach is highly efficient and avoids the direct handling of unstable peracids.

Reaction Pathway

The general reaction pathway for the formation of linalool oxides from linalool involves a two-step process. First, the 6,7-double bond of a linalool enantiomer ((R)- or (S)-linalool) is epoxidized to form the unstable intermediate, 6,7-epoxy-linalool. This intermediate then undergoes a spontaneous or acid-catalyzed intramolecular cyclization. The attack of the hydroxyl group on the epoxide ring can result in the formation of a five-membered ring (furanoid this compound) or a six-membered ring (pyranoid this compound), each as a mixture of cis and trans diastereomers.

This compound Formation Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Linalool (R)- or (S)-Linalool Epoxide 6,7-Epoxy-linalool Linalool->Epoxide Enzymatic Epoxidation Furanoid cis/trans-Furanoid This compound Epoxide->Furanoid Intramolecular Cyclization (5-exo-tet) Pyranoid cis/trans-Pyranoid This compound Epoxide->Pyranoid Intramolecular Cyclization (6-endo-tet) Fungal Biotransformation Workflow Start Start Inoculum Prepare C. cassiicola Inoculum (3 days) Start->Inoculum Culture Inoculate Production Medium Inoculum->Culture Incubate_24h Incubate for 24h (25°C, 120 rpm) Culture->Incubate_24h Add_Substrate Add Linalool (0.5 g/L) Incubate_24h->Add_Substrate Feed Daily Feeding: Linalool (0.25 g/L) Glucose (5 g/L) Add_Substrate->Feed Incubate_Main Incubate for 5-7 days Feed->Incubate_Main Extract Extract with Ethyl Acetate Incubate_Main->Extract Analyze Analyze by Chiral GC-MS Extract->Analyze End End Analyze->End Lipase Chemoenzymatic Workflow Start Start Mix Combine Linalool, Ethyl Acetate, and Novozym 435 Start->Mix Add_H2O2 Add 30% H2O2 dropwise Mix->Add_H2O2 React Stir at Room Temp (100-120 rpm) Add_H2O2->React Monitor Monitor by GC React->Monitor Filter Filter to remove and recover enzyme Monitor->Filter Quench Quench with Na2SO3 solution Filter->Quench Extract_Dry Separate organic layer, wash, and dry Quench->Extract_Dry Concentrate Concentrate under reduced pressure Extract_Dry->Concentrate Purify_Analyze Purify and Analyze by Chiral GC-MS Concentrate->Purify_Analyze End End Purify_Analyze->End P450 In Vitro Workflow Start Start Prepare_Mix Prepare Reaction Mix: Buffer, P450 Enzyme, Linalool Start->Prepare_Mix Preincubate Pre-incubate at 30°C Prepare_Mix->Preincubate Initiate Initiate with NADPH Preincubate->Initiate Incubate Incubate at 30°C (2-24h) Initiate->Incubate Terminate Terminate and Extract with Ethyl Acetate Incubate->Terminate Analyze Analyze by Chiral GC-MS Terminate->Analyze End End Analyze->End

detailed protocol for chromatographic separation of linalool oxide isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412) oxide, a naturally occurring monoterpenoid, exists as several stereoisomers, including furanoid and pyranoid forms, each with potentially distinct biological and aromatic properties. The precise separation and quantification of these isomers are critical for quality control in the fragrance and flavor industries, as well as for pharmacological research. This document provides a detailed protocol for the chromatographic separation of linalool oxide isomers, primarily focusing on chiral Gas Chromatography (GC) with Mass Spectrometry (MS) detection. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed.

Introduction

Linalool oxides are cyclic ether derivatives of linalool and are found in many essential oils and as key aroma components in beverages like tea.[1] They exist as four main diastereomers: cis- and trans-furanoid linalool oxides, and cis- and trans-pyranoid linalool oxides. Each of these diastereomers can also exist as a pair of enantiomers. The separation of these isomers is challenging due to their similar physicochemical properties. Chiral gas chromatography is the most effective technique for the enantioselective analysis of these compounds.[1][2] This protocol details the necessary steps for achieving high-resolution separation of this compound isomers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Chiral Separation

This protocol is adapted from methodologies described for the analysis of linalool and its derivatives in plant extracts and essential oils.[1][2]

a. Sample Preparation:

  • Solvent Extraction: For solid samples (e.g., plant material), extract the volatile compounds using a suitable solvent such as dichloromethane (B109758) (DCM) or diethyl ether. After extraction, the solution should be dried over anhydrous sodium sulfate (B86663) and concentrated.

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for analyzing volatiles in liquid or solid matrices. Optimal conditions may include using a CAR-DVB-PDMS fiber and extracting for 60 minutes at 60°C.

  • Stir Bar Sorptive Extraction (SBSE): For aqueous samples like tea infusions, SBSE can be employed to extract and concentrate the aroma compounds.

b. Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B mass spectrometer or equivalent.

  • Columns:

    • For separation of furanoid this compound isomers: Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm).

    • For separation of pyranoid this compound isomers: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm x 0.12 µm).

    • An alternative is a permethylated β-cyclodextrin coated column (e.g., CP-Cyclodextrin-B-236-M-19, 50 m x 0.25 mm i.d.).

  • Injection: Splitless injection mode is recommended for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 2°C/min to 180°C.

    • Hold: 30 minutes at 180°C.

  • MS Conditions:

    • Ion Source Temperature: 250°C.

    • Mass Scan Range: 30–300 amu.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

c. Isomer Identification:

Identification of the isomers is achieved by comparing their retention times with those of commercial standards and by interpreting their mass spectra. The elution order of enantiomers on chiral columns is specific to the stationary phase. For example, on a heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin column, (R)-linalool elutes before (S)-linalool.

High-Performance Liquid Chromatography (HPLC) Method

While GC is more common for chiral separation of volatile compounds, HPLC can be used for the analysis of linalool and its oxides, particularly for non-volatile derivatives or when GC is not available.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., Waters RP C18, 4.6 x 150 mm, 5 µm). For improved separation of isomers, a chiral stationary phase would be necessary.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45, v/v). For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 210 nm.

Data Presentation

The following table summarizes the chromatographic columns and general conditions for the separation of this compound isomers based on the literature.

ParameterGC-MS Method 1 (Furanoid Isomers)GC-MS Method 2 (Pyranoid Isomers)HPLC Method (General)
Chromatographic Technique Gas Chromatography-Mass SpectrometryGas Chromatography-Mass SpectrometryHigh-Performance Liquid Chromatography
Column Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm)Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm x 0.12 µm)Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase / Carrier Gas HeliumHeliumAcetonitrile/Water
Temperature Program 40°C (3 min), then 2°C/min to 180°C, hold for 30 min40°C (3 min), then 2°C/min to 180°C, hold for 30 minIsocratic at 25°C
Flow Rate 1.5 mL/min1.5 mL/min1.0 mL/min
Detector Mass SpectrometerMass SpectrometerPDA (UV at 210 nm)

Mandatory Visualization

Caption: Experimental workflow for the chromatographic separation and analysis of this compound isomers.

References

Application Notes and Protocols for Chiral Analysis of Linalool Oxide Using Rotational Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide, a naturally occurring monoterpenoid, exists as multiple stereoisomers, each potentially exhibiting distinct biological activities and olfactory properties. The precise determination of the enantiomeric composition of linalool oxide is crucial in various fields, including fragrance, food science, and pharmaceutical development, to ensure product quality, efficacy, and safety. Molecular rotational resonance (MRR) spectroscopy has emerged as a powerful technique for unambiguous chiral analysis in the gas phase. This method offers high resolution and specificity, allowing for the differentiation of enantiomers and the determination of enantiomeric excess (ee) without the need for chromatographic separation.

This document provides detailed application notes and protocols for the chiral analysis of this compound using two primary rotational spectroscopy techniques: Chiral Tag Rotational Spectroscopy and Microwave Three-Wave Mixing (M3WM) Spectroscopy .

Principle of Chiral Analysis by Rotational Spectroscopy

Enantiomers, being non-superimposable mirror images, possess identical physical properties, including their rotational spectra. To differentiate them using rotational spectroscopy, this symmetry must be broken. This is achieved through two main approaches:

  • Chiral Tagging: A chiral molecule of known absolute configuration (the "chiral tag") is introduced to form diastereomeric complexes with the enantiomers of the analyte (this compound). These diastereomers have distinct three-dimensional structures and, therefore, different moments of inertia, resulting in unique and resolvable rotational spectra. The relative intensities of the spectral lines for each diastereomer allow for the quantification of the enantiomeric excess.

  • Microwave Three-Wave Mixing (M3WM): This technique is a nonlinear spectroscopic method that directly probes the chirality of a molecule. It involves the application of three electromagnetic fields (one of which can be a direct current field) to induce a coherent rotational emission signal. The phase of this signal is opposite for the two enantiomers, allowing for their direct differentiation and the determination of enantiomeric excess from the signal intensity.[1]

I. Chiral Tag Rotational Spectroscopy of this compound

This method is particularly effective for molecules like this compound that can form non-covalent complexes. The choice of the chiral tag is critical for forming stable diastereomeric complexes with distinct rotational spectra. Based on successful studies with the structurally similar molecule linalool, (S)- or (R)-3,3,3-trifluoro-1,2-epoxypropane (TFPO) is a highly suitable chiral tag.[2]

Experimental Protocol
  • Sample Preparation:

    • Prepare a mixture of this compound (e.g., dissolved in a suitable volatile solvent like dichloromethane) and the chiral tag, TFPO. A typical concentration is around 0.1% of the analyte and tag in the carrier gas.[2]

    • Place the mixture in a reservoir upstream of the spectrometer's pulsed nozzle. For solid samples, gentle heating may be required to ensure sufficient vapor pressure.

  • Introduction into the Spectrometer:

    • Use an inert carrier gas, such as neon or argon, at a backing pressure of approximately 1-5 bar.[2]

    • Introduce the gaseous mixture into a high-vacuum chamber via a pulsed nozzle. The resulting supersonic expansion cools the molecules to rotational temperatures of a few Kelvin, stabilizing the formation of weakly bound this compound-TFPO complexes.

  • Data Acquisition:

    • A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is typically used for broadband analysis.[2]

    • A broadband microwave chirp (e.g., 2-8 GHz) is broadcast into the vacuum chamber, polarizing the rotational transitions of the molecules and their complexes.

    • The subsequent free induction decay (FID) signal, which contains the frequencies and intensities of the rotational transitions, is detected and recorded.

    • Coherently average multiple FIDs to enhance the signal-to-noise ratio. A typical experiment may involve acquiring hundreds of thousands of FIDs over several hours.[2]

  • Spectral Analysis and Assignment:

    • Perform a Fourier transform on the averaged FID to obtain the frequency-domain rotational spectrum.

    • The spectrum will contain transitions from the this compound monomer, the TFPO tag monomer, and the two diastereomeric complexes (e.g., (R)-linalool oxide-(S)-TFPO and (S)-linalool oxide-(S)-TFPO).

    • Identify and assign the rotational transitions for each species by comparing the experimental spectra with theoretical predictions from quantum chemical calculations (e.g., using density functional theory at the B3LYP-D3BJ/def2-TZVP level).[2] The primary fitting parameters are the rotational constants (A, B, and C).

  • Determination of Absolute Configuration and Enantiomeric Excess:

    • Absolute Configuration: The absolute configuration of the dominant enantiomer of this compound can be determined by comparing the experimentally determined rotational constants of the diastereomeric complexes with the calculated structures. The diastereomer with a better match between experimental and calculated rotational constants corresponds to the correct pairing of enantiomers. For instance, if the more intense complex spectrum matches the calculated structure for (R)-linalool oxide-(S)-TFPO, then the (R)-enantiomer is in excess.

    • Enantiomeric Excess (ee): The ee is determined from the relative intensities of the rotational transitions of the two diastereomeric complexes. For a given transition, the ratio of the intensities is directly related to the population ratio of the two diastereomers, which in turn reflects the enantiomeric ratio of the this compound sample. The ee can be calculated from multiple transition pairs to improve accuracy.

Data Presentation

The quantitative data obtained from the chiral tag rotational spectroscopy experiment should be summarized in a clear and structured manner. The following table provides an illustrative example based on data for the similar molecule, linalool, complexed with TFPO.[2]

Parameter(R)-Linalool-(S)-TFPO (Heterochiral)(S)-Linalool-(S)-TFPO (Homochiral)
Rotational Constants (MHz)
A801.1234(5)755.5678(4)
B305.9876(2)343.1234(3)
C260.4567(1)277.9876(2)
Dipole Moment Components (Debye)
µa1.20.8
µb0.91.5
µc0.30.5
Relative Intensity HigherLower
Calculated Enantiomeric Excess \multicolumn{2}{c}{92.41 ± 0.16%}

Note: The values presented are for the linalool-TFPO complex and serve as a representative example. Actual values for this compound-TFPO will differ and must be determined experimentally.

Experimental Workflow Diagram

Chiral_Tag_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis prep Mix this compound and Chiral Tag (TFPO) intro Introduce into Carrier Gas (e.g., Neon) prep->intro pulse Pulsed Supersonic Expansion intro->pulse acq Microwave Chirp Excitation pulse->acq fid Detect Free Induction Decay (FID) acq->fid fft Fourier Transform of FID fid->fft assign Assign Rotational Transitions fft->assign quant Determine Absolute Configuration and Enantiomeric Excess assign->quant

Caption: Workflow for chiral analysis of this compound using chiral tag rotational spectroscopy.

II. Microwave Three-Wave Mixing (M3WM) Spectroscopy of this compound

Experimental Protocol
  • Sample Preparation and Introduction:

    • The sample preparation and introduction into the spectrometer are similar to the chiral tag method, involving the vaporization of this compound and its introduction into a high-vacuum chamber via a pulsed supersonic expansion.

  • Three-Wave Mixing Scheme:

    • The core of the M3WM experiment is the application of a sequence of three electromagnetic fields. A common scheme involves two resonant microwave pulses and a third field, which can be a DC electric field or another microwave field.

    • The first pulse creates a coherence between two rotational energy levels.

    • The second pulse, at a different frequency and typically with an orthogonal polarization, transfers this coherence to another pair of levels.

    • This sequence induces a net polarization in the sample, which then radiates a third, coherent microwave signal at the sum or difference frequency of the applied fields.

  • Data Acquisition:

    • The induced coherent emission (the M3WM signal) is detected.

    • Crucially, the phase of this emitted signal is opposite for the two enantiomers of this compound.

    • By mixing the M3WM signal with a local oscillator, the phase information can be converted into a sign change in the detected voltage.

  • Determination of Enantiomeric Excess:

    • For an enantiomerically pure sample, a signal with a specific phase (e.g., positive) will be observed for one enantiomer, and a signal with the opposite phase (e.g., negative) will be observed for the other.

    • For a racemic mixture, the signals from the two enantiomers cancel each other out, resulting in no net M3WM signal.

    • For a non-racemic mixture, the amplitude of the M3WM signal is directly proportional to the enantiomeric excess. The sign of the signal indicates which enantiomer is in excess.

Logical Relationship Diagram for M3WM

M3WM_Logic cluster_input Input Sample cluster_m3wm M3WM Measurement cluster_output Output Signal R_enantiomer (R)-Linalool Oxide M3WM Apply Three-Wave Mixing Pulse Sequence R_enantiomer->M3WM S_enantiomer (S)-Linalool Oxide S_enantiomer->M3WM Racemic Racemic Mixture Racemic->M3WM Positive_Phase Signal with Positive Phase M3WM->Positive_Phase Proportional to [(R)] Negative_Phase Signal with Negative Phase M3WM->Negative_Phase Proportional to [(S)] No_Signal No Signal M3WM->No_Signal [(R)] = [(S)]

Caption: Logical relationship between sample chirality and the output signal in M3WM spectroscopy.

Conclusion

Rotational spectroscopy provides a highly accurate and unambiguous method for the chiral analysis of this compound. The chiral tag method is a robust approach that allows for the simultaneous determination of absolute configuration and enantiomeric excess through the formation of diastereomeric complexes. The M3WM technique offers a direct probe of chirality without the need for a tagging molecule. The choice of method will depend on the specific requirements of the analysis, sample availability, and instrumentation. These detailed protocols and application notes provide a comprehensive guide for researchers and scientists to implement these advanced analytical techniques for the chiral characterization of this compound and other important chiral molecules.

References

Application Notes and Protocols for Lalool Oxide in Eco-Friendly Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide, a naturally occurring monoterpenoid derived from the oxidation of linalool, presents a promising avenue for the development of eco-friendly pest management strategies.[1] Its volatile nature and demonstrated insecticidal and repellent properties make it a candidate for integrated pest management (IPM) programs, offering an alternative to conventional synthetic pesticides. These application notes provide an overview of its use, efficacy, and protocols for laboratory and field evaluation.

Mechanism of Action

The primary mode of action for linalool oxide and its precursor, linalool, is neurotoxicity.[2][3] It is believed to interfere with the insect's nervous system, leading to paralysis and death. The proposed mechanisms include:

  • GABA Receptor Modulation: Linalool has been shown to interact with γ-aminobutyric acid (GABA) receptors in insects.[4][5][6][7] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Linalool can act as a non-competitive inhibitor of GABA receptors, leading to hyperexcitation of the nervous system.[5]

  • Acetylcholinesterase Inhibition: Some studies suggest that linalool can inhibit the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[2][8] Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve impulses and subsequent paralysis.

  • Octopaminergic System Interference: Linalool may also interact with octopamine (B1677172) receptors, which are involved in various physiological processes in insects, including behavior and metabolism.

Signaling Pathway Diagram

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Linalool_Oxide Linalool_Oxide GABAR GABA Receptor Linalool_Oxide->GABAR Inhibits AChE Acetylcholinesterase Linalool_Oxide->AChE Inhibits ACh_Vesicle Acetylcholine Vesicle Synaptic_Cleft_ACh ACh_Vesicle->Synaptic_Cleft_ACh Release GABA_Vesicle GABA Vesicle Synaptic_Cleft_GABA GABA_Vesicle->Synaptic_Cleft_GABA Release AChR Acetylcholine Receptor (nAChR) Neuron_Excitation Neuron_Excitation AChR->Neuron_Excitation Causes Neuron_Inhibition Neuron_Inhibition GABAR->Neuron_Inhibition Causes Synaptic_Cleft_ACh->AChR Binds Synaptic_Cleft_ACh->AChE Degraded by Synaptic_Cleft_GABA->GABAR Binds

Caption: Proposed neurotoxic mechanism of this compound.

Data Presentation: Efficacy of Linalool and this compound

The following tables summarize the reported insecticidal and repellent activity of linalool, which serves as a strong indicator of the potential efficacy of this compound. Data for this compound is limited and requires further investigation.

Table 1: Insecticidal Activity of Linalool against Various Pests

Pest SpeciesStageBioassayEfficacy MetricValueReference
Spodoptera frugiperda3rd Instar LarvaeTopical ApplicationLD500.177 µL/larva[2]
Spodoptera littoralis2nd Instar LarvaeTopical ApplicationLD5018.5 µ g/larva [8]
Spodoptera littoralis3rd Instar LarvaeTopical ApplicationLD5044.2 µ g/larva [8]
Aedes aegyptiLarvaeLarvicidal AssayLC50275.2 µg/mL[9]
Culex quinquefasciatus2nd Instar LarvaeLarvicidal AssayLC5031.5 µL/L[8]
Culex quinquefasciatus3rd Instar LarvaeLarvicidal AssayLC5079.4 µL/L[8]
Musca domesticaAdultTopical ApplicationLD5071.4 µ g/adult (female)[8]

Table 2: Repellent Activity of Linalool against Various Pests

Pest SpeciesBioassayConcentrationRepellency (%)Reference
Tribolium castaneumArea Preference0.11 µL/cm² (RC50)50[3]
Myzus persicaeOlfactometerNot SpecifiedSignificant[10]
Dermatophagoides pteronyssinusRepellency Test0.1% - 100%Concentration-dependent[11]

Experimental Protocols

Protocol 1: Laboratory Synthesis of Furanoid and Pyranoid this compound

This protocol is adapted from a user-friendly laboratory-scale synthesis method.[12][13]

Objective: To synthesize a mixture of furanoid and pyranoid linalool oxides from linalool.

Materials:

  • Linalool (either enantiomer or racemic mixture)

  • Dichloromethane (B109758) (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification, if desired)

Procedure:

  • Dissolve linalool (e.g., 4.35 g, 28 mmol) in dichloromethane (20 mL) in a round-bottom flask and cool to 0°C in an ice bath.[14]

  • In a separate beaker, dissolve one equivalent of m-CPBA (e.g., 4.85 g, 28.2 mmol) in dichloromethane (30 mL).[14]

  • Slowly add the m-CPBA solution to the linalool solution over 15 minutes while stirring.[14]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated NaHCO₃ solution (50 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it again with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound mixture.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to separate the different isomers if required.

G Start Start Dissolve Linalool in DCM Dissolve Linalool in DCM Start->Dissolve Linalool in DCM Dissolve m-CPBA in DCM Dissolve m-CPBA in DCM Start->Dissolve m-CPBA in DCM Cool to 0C Cool to 0C Dissolve Linalool in DCM->Cool to 0C Add m-CPBA to Linalool Add m-CPBA to Linalool Cool to 0C->Add m-CPBA to Linalool Dissolve m-CPBA in DCM->Add m-CPBA to Linalool Stir Overnight at RT Stir Overnight at RT Add m-CPBA to Linalool->Stir Overnight at RT Quench with NaHCO3 Quench with NaHCO3 Stir Overnight at RT->Quench with NaHCO3 Separate Organic Layer Separate Organic Layer Quench with NaHCO3->Separate Organic Layer Wash and Dry Wash and Dry Separate Organic Layer->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Crude this compound Crude this compound Concentrate->Crude this compound Purify (Optional) Purify (Optional) Crude this compound->Purify (Optional) End End Crude this compound->End Pure Isomers Pure Isomers Purify (Optional)->Pure Isomers Pure Isomers->End

Caption: Workflow for the synthesis of this compound.

Protocol 2: Greenhouse Efficacy Trial of this compound Formulation

This protocol provides a general framework for evaluating the efficacy of a this compound-based formulation against a target pest in a greenhouse setting.[15][16][17][18]

Objective: To assess the insecticidal or repellent effect of a this compound formulation on a specific pest infesting a host plant under controlled greenhouse conditions.

Materials:

  • Healthy, pest-free host plants of uniform size and age.

  • A culture of the target pest.

  • This compound formulation (e.g., emulsifiable concentrate).

  • Control formulation (without this compound).

  • Greenhouse or controlled environment chambers.

  • Spray application equipment (e.g., hand-held sprayer).

  • Counting aids (e.g., hand lens, microscope).

  • Randomized complete block design layout.

Procedure:

  • Plant Preparation and Infestation:

    • Acclimate plants to greenhouse conditions.

    • Artificially infest plants with a known number of the target pest (e.g., 20 adult aphids per plant).

    • Allow a pre-treatment period for the pests to settle (e.g., 24 hours).

  • Treatment Application:

    • Prepare the this compound formulation and control solution to the desired concentrations.

    • Randomly assign plants to treatment groups.

    • Apply the treatments to the point of runoff, ensuring thorough coverage of all plant surfaces.

    • Maintain an untreated control group.

  • Data Collection:

    • At predetermined intervals (e.g., 24, 48, 72 hours, and 7 days post-treatment), count the number of live pests on a subset of leaves or the entire plant.

    • For repellent studies, observe the distribution of pests between treated and untreated plants.

    • Assess any signs of phytotoxicity on the plants.

  • Data Analysis:

    • Calculate the percentage mortality, correcting for control mortality using Abbott's formula.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

G Start Start Plant Acclimation Plant Acclimation Start->Plant Acclimation Pest Infestation Pest Infestation Plant Acclimation->Pest Infestation Pre-treatment Period Pre-treatment Period Pest Infestation->Pre-treatment Period Treatment Application Treatment Application Pre-treatment Period->Treatment Application Data Collection Data Collection Treatment Application->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Results Results Data Analysis->Results End End Results->End

Caption: Workflow for a greenhouse efficacy trial.

Conclusion and Future Directions

This compound shows considerable promise as a component of eco-friendly pest management strategies. Its neurotoxic mode of action, potential for broad-spectrum activity, and natural origin make it an attractive alternative to synthetic pesticides. However, further research is needed to:

  • Establish the specific efficacy (LC50/LD50 values) of this compound against a wider range of agricultural and public health pests.

  • Elucidate the precise molecular targets and signaling pathways affected by this compound in various insect species.

  • Develop stable and effective formulations for controlled release to overcome its volatility.

  • Conduct comprehensive field trials to evaluate its performance under real-world conditions and assess its impact on non-target organisms and the environment.

By addressing these research gaps, the full potential of this compound in sustainable agriculture and public health can be realized.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furanoid Linalool Oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of furanoid linalool (B1675412) oxides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of furanoid linalool oxides.

Problem Potential Cause Recommended Solution
Low Linalool Conversion Insufficient Catalyst Activity or Loading: The catalyst may be deactivated or used in an inadequate amount.- Ensure the catalyst is properly activated and stored. - Increase the catalyst loading incrementally. For instance, with cetylpyridinium (B1207926) peroxyphosphotungstate, a 10 wt% loading has been shown to be effective.[1] - Consider a different catalytic system if the issue persists.
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.- Optimize the reaction temperature. A temperature of 30°C was found to be optimal for the oxidation of linalool using cetylpyridinium peroxyphosphotungstate and H₂O₂.[1]
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.- Increase the reaction time. For the cetylpyridinium peroxyphosphotungstate catalyzed reaction, 1.5 hours was optimal.[1]
Poor Oxidant Concentration: The concentration of the oxidizing agent may be insufficient.- Adjust the concentration of the oxidant. When using 30% H₂O₂, an amount of 1.16 mL/g relative to linalool has been used successfully.[1]
Low Selectivity for Furanoid Oxides Reaction Conditions Favoring Pyranoid Oxide Formation: Certain catalysts or reaction conditions may preferentially lead to the six-membered pyranoid ring structure.- Modify the reaction conditions. The choice of catalyst and solvent can significantly influence the product distribution. - Some methods produce a mixture of furanoid and pyranoid oxides, which may require separation.[1][2]
Acid-Catalyzed Rearrangements: Strong acidic conditions can lead to undesired side products.- If using an acid-catalyzed cyclization of linalool epoxide, carefully control the acid concentration and reaction temperature.
Catalyst Deactivation Fouling of Catalyst Surface: Pores on the catalyst surface can become blocked, reducing its effectiveness.[1]- If using a heterogeneous catalyst, consider washing it with an appropriate solvent to remove adsorbed species. - Ensure starting materials are free of impurities that could poison the catalyst.
Leaching of Active Species: The active catalytic species may be lost from the support.- For supported catalysts, analyze the reaction mixture for leached metals. - Consider catalyst systems with stronger metal-support interactions.
Difficult Product Isolation and Purification Formation of Complex Mixtures: The reaction may produce a variety of oxidation products, including alcohols, ketones, and aldehydes, in addition to the desired oxides.[3]- Optimize the reaction for higher selectivity to simplify the purification process. - Employ fractional distillation for purification. A product with 99% purity of furanoid linalool oxide has been obtained after distillation.[4]
Emulsion Formation During Workup: The presence of surfactants or certain catalysts can lead to emulsions.- If using a phase-transfer catalyst like cetylpyridinium peroxyphosphotungstate, optimize the biphasic system to minimize emulsion formation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing furanoid linalool oxides?

A1: Common methods include:

  • Oxidation of linalool using a catalyst and an oxidant: A prominent example is the use of a cetylpyridinium peroxyphosphotungstate catalyst with hydrogen peroxide (H₂O₂), which is considered a green oxidant.[1] Other catalytic systems, such as those based on cobalt, have also been employed for the epoxidation of linalool, a key intermediate.[5]

  • Epoxidation of linalool followed by acid-catalyzed cyclization: This is a traditional two-step approach where linalool is first converted to linalool epoxide, which then undergoes ring closure in the presence of an acid to form the furanoid and pyranoid oxides.[1] Yields for this method are reported to be over 60%.[1]

  • Biotransformation: Microorganisms like Aspergillus niger can be used to transform linalool into its oxides. However, this method is often slow and can result in lower yields (20-33%).[4]

Q2: What kind of yields can I expect for the synthesis of furanoid linalool oxides?

A2: The expected yield depends on the synthetic method employed:

  • Catalytic Oxidation with H₂O₂: Using cetylpyridinium peroxyphosphotungstate, a total yield of 80.1% for both furanoid and pyranoid linalool oxides can be achieved under optimized conditions.[1]

  • Enzymatic Process: A patented enzymatic process has been reported to achieve yields of over 90% for the combined oxides, with subsequent distillation yielding 99% pure furanoid this compound.[4]

  • Epoxidation and Cyclization: This method typically yields over 60% of the mixed oxides.[1]

Q3: How can I improve the selectivity towards the furanoid isomer over the pyranoid isomer?

A3: The selectivity between the five-membered furanoid ring and the six-membered pyranoid ring is influenced by the reaction mechanism and conditions. While many synthetic routes produce a mixture of both, careful selection of the catalyst and reaction parameters can favor the formation of the furanoid structure. The final product mixture often requires purification, such as fractional distillation, to isolate the desired furanoid this compound.[4]

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

A4: Yes, the use of hydrogen peroxide as an oxidant is considered a green chemistry approach as its only byproduct is water.[1] The use of heterogeneous, reusable catalysts also contributes to a more sustainable process.[1][5] Biotransformation methods are inherently green but may be limited by their lower yields and slower reaction rates.[4]

Experimental Protocols

Key Experiment: Catalytic Oxidation of Linalool using Cetylpyridinium Peroxyphosphotungstate and H₂O₂[1]

This protocol is based on an optimized procedure that yielded 80.1% total furanoid and pyranoid linalool oxides.

Materials:

  • Linalool

  • Cetylpyridinium peroxyphosphotungstate catalyst

  • 30% Hydrogen peroxide (H₂O₂)

  • Solvent (e.g., acetonitrile)

  • Internal standard for GC analysis (e.g., n-decane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of linalool in the chosen solvent.

  • Add the cetylpyridinium peroxyphosphotungstate catalyst (10 wt% relative to linalool).

  • Add the internal standard for gas chromatography (GC) analysis.

  • Place the flask in a temperature-controlled bath set to 30°C.

  • Start the stirring and add 30% H₂O₂ (1.16 mL per gram of linalool).

  • Allow the reaction to proceed for 1.5 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, quench the reaction by adding a suitable reducing agent for excess peroxide (e.g., sodium sulfite (B76179) solution).

  • Extract the products with an appropriate organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC and GC-MS to determine the conversion, selectivity, and yield.

Data Presentation:

Table 1: Optimized Conditions for Linalool Oxidation

ParameterOptimized Value
Catalyst Loading10 wt%
30% H₂O₂ Amount1.16 mL/g of linalool
Reaction Temperature30 °C
Reaction Time1.5 h
Total Yield (Furanoid + Pyranoid) 80.1%

Visualizations

experimental_workflow start_end start_end process process analysis analysis decision decision start Start reactants Combine Linalool, Catalyst & Solvent start->reactants set_temp Set Temperature (30°C) reactants->set_temp add_h2o2 Add H₂O₂ set_temp->add_h2o2 react React for 1.5h add_h2o2->react monitor Monitor by GC react->monitor complete Reaction Complete? monitor->complete complete->react No quench Quench Reaction complete->quench Yes extract Extract Product quench->extract analyze Analyze Yield & Selectivity (GC/GC-MS) extract->analyze end End analyze->end

Caption: Experimental workflow for the catalytic oxidation of linalool.

troubleshooting_yield problem problem cause cause solution solution low_yield Low Furanoid Oxide Yield low_conversion Low Linalool Conversion low_yield->low_conversion low_selectivity Low Selectivity low_yield->low_selectivity check_catalyst Check Catalyst Activity & Increase Loading low_conversion->check_catalyst optimize_temp Optimize Temperature low_conversion->optimize_temp increase_time Increase Reaction Time low_conversion->increase_time modify_conditions Modify Catalyst/Solvent low_selectivity->modify_conditions control_ph Control Acidity low_selectivity->control_ph

Caption: Troubleshooting logic for low synthetic yield.

References

Technical Support Center: Overcoming Challenges in Linalool Oxide Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of linalool (B1675412) oxide isomers.

Troubleshooting Guides

This section addresses common issues encountered during the separation of linalool oxide isomers, offering potential causes and practical solutions.

Issue 1: Poor or No Resolution Between Furanoid Diastereomers (cis- and trans-)

Q: My chromatogram shows a single broad peak or two poorly resolved peaks for the furanoid this compound isomers. How can I improve their separation?

A: This is a very common challenge as the furanoid diastereomers often co-elute. Here are several strategies to address this:

  • Derivatization: This is often the most effective solution. Converting the tertiary alcohol of the furanoid oxides into esters can significantly alter their chromatographic behavior. Acetylation is a common method that can enable separation.

  • Chiral Gas Chromatography (GC): Employing a chiral capillary column, particularly one with a cyclodextrin-based stationary phase, can resolve the enantiomers and diastereomers. Columns like Rt-βDEXsm have shown success in separating both cis- and trans-furanoid this compound enantiomers.[1]

  • Method Optimization (GC):

    • Slower Temperature Ramp: Reducing the temperature ramp rate (e.g., 1-2°C/min) can enhance the separation between closely eluting compounds.[1]

    • Lower Initial Oven Temperature: For volatile compounds like linalool oxides, a lower starting temperature (e.g., 40-60°C) can improve peak shape and resolution.[1]

    • Carrier Gas Linear Velocity: Optimizing the linear velocity of the carrier gas (e.g., hydrogen at 80 cm/sec) can improve column efficiency.[1]

Issue 2: Co-elution of Pyranoid and Furanoid Isomers

Q: I am observing overlapping peaks between the pyranoid and furanoid this compound isomers. What steps can I take to resolve them?

A: Partial co-elution between these isomer groups can complicate quantification. Consider the following approaches:

  • Selective Derivatization: The different steric hindrances of the hydroxyl groups in the pyranoid (secondary) and furanoid (tertiary) isomers can be exploited. Benzoylation, for example, can selectively derivatize the less hindered pyranoid isomers, allowing for their chromatographic separation from the unreacted furanoid isomers.

  • Column Selection:

    • GC: Utilizing a multi-column system can be effective. For instance, a non-polar column like DB-5ms can provide initial separation, with a heart-cut to a chiral column for resolving specific co-eluting isomers.[2] Different chiral columns can also offer varying selectivities. For example, an Astec® CHIRALDEX™ B-DM column can be used for furanoid isomers, while a B-PM column is suitable for pyranoid isomers.

    • HPLC: A reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, may provide the necessary selectivity to separate these isomers.

  • Mobile Phase Optimization (HPLC): If using HPLC, systematically varying the mobile phase composition is crucial. Adjusting the ratio of organic solvent (e.g., acetonitrile) to water can significantly impact selectivity.

Issue 3: Peak Tailing and Broadening

Q: My this compound isomer peaks are tailing or broad, leading to poor resolution and inaccurate integration. What could be the cause and how do I fix it?

A: Peak tailing and broadening can stem from several factors:

  • Active Sites in the GC System: Residual silanols in the GC liner or on the column can interact with the hydroxyl groups of the linalool oxides, causing tailing. Using a deactivated liner and a high-quality, well-conditioned column is essential.

  • Column Overload: Injecting too much sample can lead to peak broadening. Reduce the injection volume or dilute the sample. On-column concentrations of 50 ng or less are recommended for optimal chiral separations.

  • Inappropriate GC Oven Temperature: Too low of an initial oven temperature on some chiral columns can cause peak broadening for volatile compounds.

  • Extra-Column Volume (HPLC): Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

Frequently Asked Questions (FAQs)

Q1: Is direct chromatographic separation of all this compound isomers feasible?

A1: Generally, direct chromatographic separation of all eight stereoisomers in a single run is not considered a feasible procedure due to significant co-elution. A combination of techniques, most notably derivatization followed by chromatography, is often necessary for complete separation.

Q2: What is the most effective general strategy for separating all this compound isomers?

A2: A multi-step strategy involving selective derivatization is highly effective. This typically involves:

  • Selective benzoylation of the pyranoid isomers.

  • Chromatographic separation of the pyranoid benzoates from the unreacted furanoid isomers.

  • Hydrolysis of the pyranoid benzoates to yield the pure pyranoid isomers.

  • Acetylation of the furanoid isomers.

  • Chromatographic separation of the furanoid acetates.

  • Hydrolysis of the furanoid acetates to obtain the pure furanoid isomers.

Q3: Which type of GC column is best for the enantioselective separation of this compound isomers?

A3: Cyclodextrin-based chiral stationary phases are the most effective for the enantioselective separation of this compound isomers. Modified β-cyclodextrin columns, such as Rt-βDEXsm, have demonstrated the ability to separate the enantiomers of both cis- and trans-furanoid linalool oxides. For targeted separations, different cyclodextrin-based columns may be optimal for furanoid versus pyranoid isomers.

Q4: Can HPLC be used to separate this compound isomers?

A4: Yes, HPLC can be used, although detailed methods for the oxide isomers are less common in the literature than GC methods. A reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier has been reported for this compound analysis. For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.

Q5: How can I confirm the identity of each separated isomer?

A5: Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is the primary method for identifying the isomers based on their mass spectra. For stereoisomers, which have identical mass spectra, comparison of retention times with authentic standards is necessary for unambiguous identification. If standards are unavailable, synthesis of the isomers followed by NMR analysis can confirm their structures.

Data Presentation

Table 1: GC Separation of this compound Isomers on Different Stationary Phases

IsomerStationary PhaseRetention Time (min)Kovats Index (KI)Resolution (Rs)Reference
trans-Furanoid HP-5MS8.50--
cis-Furanoid HP-5MS8.88--
trans-Pyranoid HP-5MS10.99--
cis-Pyranoid HP-5MS11.14--
(-)-trans-Linalool Oxide Rt-βDEXsm---
(+)-trans-Linalool Oxide Rt-βDEXsm--Separated
(-)-cis-Linalool Oxide Rt-βDEXsm--Separated
(+)-cis-Linalool Oxide Rt-βDEXsm--Separated
(2R,5R)-furanoid CP-Cyclodextrin-B-236-M-19-1072-
(2S,5S)-furanoid CP-Cyclodextrin-B-236-M-19-1076-
(2R,5S)-furanoid CP-Cyclodextrin-B-236-M-19-1083-
(2S,5R)-furanoid CP-Cyclodextrin-B-236-M-19-1089-
(2S,5R)-pyranoid CP-Cyclodextrin-B-236-M-19-1111-
(2R,5S)-pyranoid CP-Cyclodextrin-B-236-M-19-1113-
(2R,5R)-pyranoid CP-Cyclodextrin-B-236-M-19-1121-
(2S,5S)-pyranoid CP-Cyclodextrin-B-236-M-19-1126-

Note: Resolution values are often not explicitly stated in the literature and are indicated as "Separated" when baseline or near-baseline separation is shown in chromatograms.

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of this compound Isomers

This protocol is adapted for the enantioselective analysis of this compound isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm) for furanoid isomers or Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm x 0.12 µm) for pyranoid isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Hold at 40°C for 3 minutes.

    • Ramp to 180°C at a rate of 2°C/min.

    • Hold at 180°C for 30 minutes.

  • MS Parameters:

    • Ion Source Temperature: 250°C.

    • Mass Scan Range: 30-300 amu.

Protocol 2: Derivatization of Linalool Isomers for Improved Separation

This protocol describes a two-step derivatization process to facilitate the separation of furanoid and pyranoid this compound isomers.

Part A: Selective Benzoylation of Pyranoid Isomers

  • Dissolve the mixture of this compound isomers in a solution of dry dichloromethane (B109758) (CH₂Cl₂) and dry pyridine.

  • Cool the solution to 0°C.

  • Add benzoyl chloride dropwise while stirring.

  • Continue stirring at room temperature for 4 hours.

  • Quench the reaction by pouring it into crushed ice.

  • Extract the mixture with ethyl acetate (B1210297).

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure.

  • The resulting mixture will contain the benzoate (B1203000) esters of the pyranoid isomers and the unreacted furanoid isomers, which can now be separated by column chromatography.

Part B: Acetylation of Furanoid Isomers

  • After separating the furanoid isomers (from Part A), dissolve them in a mixture of sodium acetate and acetic anhydride.

  • Reflux the mixture for 3 hours.

  • After cooling, the furanoid acetate esters can be purified by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_derivatization1 Step 1: Selective Benzoylation cluster_separation1 Step 2: Chromatographic Separation cluster_products1 Separated Components cluster_hydrolysis1 Step 3: Hydrolysis cluster_final_pyranoid Final Product cluster_derivatization2 Step 4: Acetylation cluster_separation2 Step 5: Chromatographic Separation cluster_products2 Separated Components cluster_hydrolysis2 Step 6: Hydrolysis cluster_final_furanoid Final Product start Mixture of Linalool Oxide Isomers benzoylation Add Benzoyl Chloride and Pyridine start->benzoylation chromatography1 Column Chromatography benzoylation->chromatography1 pyranoid_benzoates Pyranoid Benzoates chromatography1->pyranoid_benzoates furanoid_isomers Unreacted Furanoid Isomers chromatography1->furanoid_isomers hydrolysis1 NaOH/MeOH pyranoid_benzoates->hydrolysis1 acetylation Add Acetic Anhydride and Sodium Acetate furanoid_isomers->acetylation pure_pyranoid Pure Pyranoid Isomers hydrolysis1->pure_pyranoid chromatography2 Column Chromatography acetylation->chromatography2 furanoid_acetates Furanoid Acetates chromatography2->furanoid_acetates hydrolysis2 LiAlH4 or NaOH/MeOH furanoid_acetates->hydrolysis2 pure_furanoid Pure Furanoid Isomers hydrolysis2->pure_furanoid

Caption: Workflow for the separation of this compound isomers via selective derivatization.

troubleshooting_guide cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions cluster_derivatization_details Derivatization Details cluster_method_optimization_details Method Optimization Details cluster_column_selection_details Column Selection Details problem Poor Resolution or Co-elution of Isomers diagnosis Are the furanoid diastereomers co-eluting? Or are furanoid and pyranoid isomers overlapping? problem->diagnosis solution1 Derivatization Strategy diagnosis->solution1 solution2 Chromatographic Method Optimization diagnosis->solution2 solution3 Alternative Column Selection diagnosis->solution3 acetylation Acetylation for Furanoid Diastereomers solution1->acetylation benzoylation Selective Benzoylation for Pyranoid/Furanoid solution1->benzoylation temp_ramp Slower Temperature Ramp (GC) solution2->temp_ramp flow_rate Optimize Flow Rate/Linear Velocity solution2->flow_rate mobile_phase Adjust Mobile Phase Composition (HPLC) solution2->mobile_phase chiral_gc Chiral GC Column (e.g., Cyclodextrin-based) solution3->chiral_gc hplc_column Reverse-Phase HPLC Column with High Selectivity solution3->hplc_column

Caption: Logical troubleshooting guide for poor separation of this compound isomers.

References

strategies to minimize byproduct formation in linalool oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of linalool (B1675412) oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of linalool oxide?

A1: The synthesis of this compound from linalool typically results in a mixture of isomeric products. The main byproducts are different isomeric forms of this compound itself, namely the cis and trans isomers of both the furanoid and pyranoid forms.[1][2][3] The ratio of these isomers can vary significantly depending on the reaction conditions. In some cases, over-oxidation can lead to the formation of linalool dioxide.[2] Other potential byproducts can arise from rearrangement or decomposition reactions, especially at elevated temperatures.[4]

Q2: How does the choice of oxidizing agent affect byproduct formation?

A2: The choice of oxidizing agent is critical in controlling the selectivity of the reaction.

  • Peroxy acids (e.g., m-CPBA, peracetic acid): These are common reagents for the epoxidation of linalool. While effective, they can lead to the formation of a mixture of furanoid and pyranoid oxides. The reaction with peracetic acid, for instance, has been reported to yield an 82:18 ratio of furanoid to pyranoid oxides.

  • Hydrogen Peroxide with a Catalyst: This system is considered a more environmentally friendly option. The choice of catalyst is crucial for selectivity.

    • Cetylpyridinium (B1207926) peroxyphosphotungstate: This catalyst, in conjunction with H₂O₂, has been shown to produce a high total yield of furanoid and pyranoid linalool oxides.

    • Cobalt on Silica (B1680970): A robust and reusable cobalt catalyst can achieve high yields of linalool epoxide under mild conditions.

  • Enzymatic Oxidation: Enzymes, such as lipases, can be used to catalyze the epoxidation in the presence of hydrogen peroxide, often leading to high yields (around 93%) and selectivity for the furanoid form.

Q3: Can reaction temperature be used to control byproduct formation?

A3: Yes, reaction temperature is a key parameter for controlling byproduct formation. For instance, in the Na₇PW₁₁O₃₉-catalyzed oxidation of linalool with H₂O₂, lower temperatures (room temperature) favor the formation of linalool oxides, while higher temperatures can increase the selectivity towards the diepoxide. For the pyrolysis of cis-2-pinanol (B1609434) to produce linalool (a precursor to this compound), high temperatures (600-650°C) can lead to decomposition of the product, thus increasing byproduct formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired this compound isomer - Non-selective oxidizing agent.- Suboptimal reaction temperature.- Incomplete reaction or cyclization.- Switch to a more selective catalyst system (e.g., cobalt on silica with H₂O₂).- Optimize the reaction temperature; lower temperatures may favor the desired oxide.- After epoxidation, add a catalytic amount of a weak acid like p-toluenesulfonic acid (PTSA) to ensure complete cyclization.
High proportion of pyranoid vs. furanoid isomers (or vice versa) - The chosen synthetic route inherently favors one isomer set. For example, peracetic acid epoxidation followed by acid-catalyzed cyclization yields a higher proportion of furanoid oxides.- Modify the synthetic strategy. Consider enzymatic methods which can exhibit high selectivity.- If a specific isomer is required, separation of the isomeric mixture via chromatography may be necessary.
Formation of linalool dioxide and other over-oxidation products - Excess of oxidizing agent.- Prolonged reaction time.- High reaction temperature.- Use a stoichiometric amount of the oxidizing agent.- Monitor the reaction progress closely using techniques like GC and stop the reaction once the starting material is consumed.- Conduct the reaction at a lower temperature.
Difficulty in separating this compound isomers - The isomers have very similar physical properties.- For laboratory-scale preparations, derivatization can facilitate separation. For example, pyranoid forms can be selectively benzoylated, allowing for chromatographic separation from the unreacted furanoid oxides. The furanoid isomers can then be converted to their acetate (B1210297) esters, which are separable by chromatography.

Quantitative Data Summary

Table 1: Comparison of Different Synthetic Methods for this compound

MethodOxidizing AgentCatalystSolventKey ProductsYield/SelectivityReference
Peroxy Acid Epoxidationm-Chloroperbenzoic acid (m-CPBA)None (PTSA for cyclization)CH₂Cl₂Furanoid and Pyranoid OxidesFuranoid:Pyranoid ratio of 81:19
Catalytic OxidationHydrogen PeroxideCetylpyridinium peroxyphosphotungstateChloroform/WaterFuranoid and Pyranoid Oxides48% trans-furanoid, 22% cis-furanoid
Catalytic OxidationIsobutyraldehyde (IBA) and O₂Co/SiO₂Ethyl AcetateLinalool EpoxideHigh yield of linalool epoxide
Enzymatic OxidationHydrogen PeroxideLipaseEthyl AcetateFuranoid and Pyranoid Oxides~93% total yield of linalool oxides

Experimental Protocols

1. Synthesis of this compound using m-CPBA

  • Step 1: Epoxidation and Cyclization

    • Dissolve (−)-(R)-linalool (25 g, 162 mmol) in CH₂Cl₂ (150 mL) and cool the solution to 0 °C in an ice bath.

    • Add m-Chloroperbenzoic acid (77% w/w, 40 g, 178 mmol) portion-wise to the mechanically stirred solution at 0 °C.

    • Stir the reaction mixture for 2 hours at 0 °C, and then let it stir overnight.

    • Add p-toluenesulfonic acid (PTSA) (1 g, 5.2 mmol) to the reaction to ensure complete cyclization.

    • Quench the reaction by adding an aqueous solution of Na₂S₂O₅ (10% w/w, 60 mL).

    • Stir the mixture for one additional hour and then cool it to 0 °C.

    • Proceed with extraction and purification to isolate the mixture of this compound isomers.

  • Step 2: Separation of Isomers

    • Perform a chemoselective benzoylation of the secondary alcohol group of the pyranoid oxides.

    • Use chromatography to separate the resulting benzoate (B1203000) esters from the unreacted furanoid oxides.

    • Convert the furanoid isomers into their acetate esters, which can then be separated by chromatography.

    • Hydrolyze the separated esters to obtain the pure cis- and trans-furanoid linalool oxides and a separable mixture of cis- and trans-pyranoid linalool oxides.

2. Enzymatic Synthesis of this compound

  • In a 2 L three-necked flask equipped with a paddle stirrer, introduce ethyl acetate.

  • While stirring slowly (approximately 100-120 rpm), add linalool, 30% hydrogen peroxide (H₂O₂), and the enzyme (e.g., lipase).

  • Continue stirring the mixture at room temperature.

  • Monitor the progress of the reaction by analyzing the composition using Gas Chromatography (GC) every 1-2 days.

  • Upon completion, the total yield of furanoid and pyranoid linalool oxides is approximately 93%.

  • The this compound-containing organic phase can be purified by distillation to achieve a high purity product.

Visualizations

Linalool_Oxidation_Pathway Linalool Linalool Epoxidation Epoxidation Linalool->Epoxidation [O] (e.g., m-CPBA, H₂O₂/Catalyst) Linalool_Epoxide Linalool Epoxide (unstable intermediate) Epoxidation->Linalool_Epoxide Cyclization Acid-Catalyzed Cyclization Linalool_Epoxide->Cyclization Over_Oxidation Over-oxidation Linalool_Epoxide->Over_Oxidation Excess [O] Furanoid_Oxides Furanoid Linalool Oxides (cis and trans) Cyclization->Furanoid_Oxides Pyranoid_Oxides Pyranoid Linalool Oxides (cis and trans) Cyclization->Pyranoid_Oxides Linalool_Dioxide Linalool Dioxide Over_Oxidation->Linalool_Dioxide

Caption: Reaction pathway for the synthesis of linalool oxides from linalool.

Experimental_Workflow Start Start: Linalool Reaction Step 1: Epoxidation & Cyclization (e.g., m-CPBA, PTSA) Start->Reaction Crude_Mixture Crude Mixture of Isomers (Furanoid & Pyranoid) Reaction->Crude_Mixture Benzoylation Step 2: Chemoselective Benzoylation Crude_Mixture->Benzoylation Chromatography1 Step 3: Chromatographic Separation Benzoylation->Chromatography1 Pyranoid_Benzoates Pyranoid Benzoates Chromatography1->Pyranoid_Benzoates Furanoid_Oxides_Unreacted Unreacted Furanoid Oxides Chromatography1->Furanoid_Oxides_Unreacted Hydrolysis1 Step 6: Hydrolysis Pyranoid_Benzoates->Hydrolysis1 Acetylation Step 4: Acetylation of Furanoid Oxides Furanoid_Oxides_Unreacted->Acetylation Chromatography2 Step 5: Chromatographic Separation Acetylation->Chromatography2 Cis_Furanoid_Acetate cis-Furanoid Acetate Chromatography2->Cis_Furanoid_Acetate Trans_Furanoid_Acetate trans-Furanoid Acetate Chromatography2->Trans_Furanoid_Acetate Hydrolysis2 Step 6: Hydrolysis Cis_Furanoid_Acetate->Hydrolysis2 Hydrolysis3 Step 6: Hydrolysis Trans_Furanoid_Acetate->Hydrolysis3 Pure_Pyranoid Pure Pyranoid Isomers Hydrolysis1->Pure_Pyranoid Pure_Cis_Furanoid Pure cis-Furanoid Oxide Hydrolysis2->Pure_Cis_Furanoid Pure_Trans_Furanoid Pure trans-Furanoid Oxide Hydrolysis3->Pure_Trans_Furanoid End End: Purified Isomers Pure_Pyranoid->End Pure_Cis_Furanoid->End Pure_Trans_Furanoid->End

Caption: Workflow for the separation of this compound isomers.

References

troubleshooting degradation of linalool oxide during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for linalool (B1675412) oxide analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of linalool oxide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during analysis?

A1: The primary factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures, especially during sample preparation and analysis (e.g., high injector temperatures in GC-MS), can cause thermal degradation.[1][2]

  • pH: this compound is particularly susceptible to degradation in acidic conditions.[1][2] While basic conditions are also a concern, acidic environments are notably more detrimental.[1]

  • Light Exposure: Exposure to UV light can induce photodegradation of this compound.

  • Oxidation: As a terpene alcohol derivative, this compound is prone to oxidation, especially when exposed to air (oxygen).

Q2: What are the common degradation products of this compound?

A2: Under thermal stress, linalool can degrade into various other terpenes and terpene oxides. Common degradation products include β-myrcene, cis- and trans-ocimene, limonene, terpinolene, and α-terpinene. Under acidic conditions, linalool, the precursor to this compound, can isomerize into geraniol, nerol, and alpha-terpineol.

Q3: How can I minimize thermal degradation during GC-MS analysis?

A3: To minimize thermal degradation during GC-MS analysis, it is recommended to use a direct injection technique with a cool on-column inlet. This method involves diluting the sample in a suitable solvent and injecting it directly into the GC column, where it is rapidly heated. This approach minimizes the time the analyte is exposed to high temperatures before separation.

Q4: What storage conditions are recommended for this compound standards and samples?

A4: To ensure the stability of this compound standards and samples, it is recommended to:

  • Store them in a cool, dark place, such as a refrigerator at 2-8°C. For long-term storage, temperatures of -20°C are advisable.

  • Use amber glass vials to protect them from light.

  • Tightly seal the vials to prevent solvent evaporation and exposure to air.

  • For solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or Inconsistent Recovery of this compound Thermal Degradation: High temperatures during sample extraction, solvent evaporation, or GC injection.- Perform extraction and evaporation steps at reduced temperatures. - Use a gentle stream of nitrogen for solvent evaporation instead of heat. - For GC-MS, use a cool on-column injection technique.
pH-induced Degradation: Sample or solvent pH is too acidic or basic.- Adjust the pH of the sample and solvents to be as close to neutral (pH 7) as possible before and during extraction. - Use appropriate buffer systems if necessary to maintain a neutral pH.
Oxidative Degradation: Exposure to air (oxygen) during sample handling and storage.- Minimize the exposure of the sample to air. - Consider working under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant, such as BHT (Butylated hydroxytoluene), to the sample or solvent.
Adsorption to Surfaces: this compound may adsorb to active sites on glass or plasticware.- Use silanized glassware to minimize active sites for adsorption.
Presence of Unexpected Peaks in the Chromatogram Degradation of this compound: The unexpected peaks may be degradation products.- Review the troubleshooting steps for low recovery to identify and mitigate the cause of degradation. - Analyze a freshly prepared this compound standard to confirm the identity of the degradation products.
Contamination: Contamination from solvents, glassware, or the analytical instrument.- Run a solvent blank to check for contamination. - Ensure all labware is meticulously cleaned.

Quantitative Data on Linalool Stability

The following table summarizes the known stability of linalool, which serves as a proxy for this compound, under various stress conditions.

Stress Condition Duration Degradation (%) Key Degradation Products Reference
Acidic (0.1 mol/L HCl) 48 hours65%Not Specified
Basic (0.1 mol/L NaOH) 48 hoursStudied, but % not specifiedNot Specified
Oxidative (30% H₂O₂) 48 hoursStudied, but % not specifiedNot Specified
Thermal (100°C) Not SpecifiedNot Specifiedβ-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene
Thermal (150°C) 30 minutesSignificant increase in degradation productsβ-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene
Sunlight Exposure 48 hours (8h/day)Studied, but % not specifiedNot Specified
UV Radiation 48 hours (4h episodes)Studied, but % not specifiedNot Specified

Experimental Protocols

Protocol 1: Stability Testing of this compound under Forced Degradation

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Degradation:

    • Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.

    • Follow the incubation and sampling procedure described for acidic degradation, neutralizing with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Incubate and sample as described above.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a tightly sealed vial in a calibrated oven at an elevated temperature (e.g., 60°C).

    • Sample at defined time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV and/or visible light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample both the exposed and control samples at defined time points.

  • Analysis: Analyze all samples and a non-degraded control using a validated stability-indicating method (e.g., HPLC-UV or GC-MS) to determine the percentage of this compound remaining and to identify any degradation products.

Protocol 2: GC-MS Analysis of this compound with Minimized Degradation

This protocol provides a starting point for the GC-MS analysis of this compound, with parameters chosen to minimize on-instrument degradation.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Injection Technique: Cool on-column injection.

  • Inlet Temperature: Programmed to follow the oven temperature.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 130°C at 8°C/min.

    • Ramp to 230°C at 15°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 45-500) for identification of degradation products or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the linear range of the instrument.

Protocol 3: HPLC-UV Analysis for Stable this compound Quantification

This protocol describes an HPLC-UV method suitable for the quantification of this compound, avoiding the high temperatures associated with GC.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output stock Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions (Heat, Acid, Base, Light, Oxidant) stock->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling analytical_method Analyze by Stability-Indicating Method (HPLC-UV or GC-MS) sampling->analytical_method data_analysis Quantify this compound & Identify Degradants analytical_method->data_analysis stability_profile Determine Stability Profile & Degradation Pathway data_analysis->stability_profile

Caption: Workflow for this compound Stability Analysis.

degradation_pathway Linalool Degradation Pathways cluster_thermal Thermal Degradation cluster_acidic Acidic Isomerization Linalool Linalool b_Myrcene β-Myrcene Linalool->b_Myrcene Heat cis_Ocimene cis-Ocimene Linalool->cis_Ocimene Heat trans_Ocimene trans-Ocimene Linalool->trans_Ocimene Heat Limonene Limonene Linalool->Limonene Heat Terpinolene Terpinolene Linalool->Terpinolene Heat a_Terpinene α-Terpinene Linalool->a_Terpinene Heat Geraniol Geraniol Linalool->Geraniol Acid Nerol Nerol Linalool->Nerol Acid a_Terpineol α-Terpineol Linalool->a_Terpineol Acid

References

Technical Support Center: Advanced Purification of High-Purity Linalool Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on advanced purification techniques for obtaining high-purity linalool (B1675412) oxide. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of linalool oxide isomers.

Problem Possible Cause Recommended Solution
Poor separation of furanoid and pyranoid this compound isomers during initial purification. Furanoid and pyranoid isomers have very similar physical properties, leading to co-elution in standard chromatography and difficulty in separation by simple distillation.[1][2]A two-step purification strategy involving derivatization is highly effective. First, selectively benzoylate the secondary hydroxyl group of the pyranoid oxides. The resulting benzoate (B1203000) esters have significantly different polarity from the unreacted furanoid oxides, allowing for easy separation by column chromatography.[1]
Furanoid this compound isomers (cis and trans) are inseparable by standard chromatography. The cis- and trans-furanoid isomers of this compound often have the same retention factor (Rf) on standard silica (B1680970) gel, making their separation by direct chromatography challenging.[2]Convert the mixture of furanoid isomers into their corresponding acetate (B1210297) esters by reacting with acetic anhydride (B1165640).[1] The resulting acetate diastereomers exhibit different chromatographic behavior and can be separated by column chromatography.[1] The purified acetates can then be converted back to the individual this compound isomers.
Low yield of purified this compound isomers. This can be due to product loss during multiple purification steps or degradation of the this compound. This compound is unstable in acidic conditions.[3]Optimize each step of the purification process. For the derivatization and subsequent hydrolysis steps, ensure the reactions go to completion and use appropriate workup procedures to minimize loss. For chromatographic steps, carefully select solvent systems to ensure good separation and recovery. Bulb-to-bulb distillation for final purification of the deprotected isomers can improve yields for smaller scales.[1]
Presence of unreacted linalool and other synthesis byproducts in the purified sample. Incomplete oxidation of linalool during synthesis or formation of side products. Thermal degradation of linalool can produce compounds like β-myrcene, ocimene, limonene, and α-terpinene.[4]Fractional distillation can be an effective first step to remove lower-boiling point impurities like unreacted linalool. Subsequent chromatographic purification of the this compound fraction will then be more effective at removing other byproducts.
Baseline noise or ghost peaks in HPLC analysis of purified this compound. Contaminated mobile phase, dirty detector cell, or sample degradation.[5]Ensure high purity of solvents for the mobile phase. Flush the HPLC system and clean the detector cell. Analyze samples promptly after preparation to avoid degradation. If using an acidic mobile phase, be aware of the potential for this compound degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating the four primary stereoisomers of this compound?

A1: A multi-step method involving chemical derivatization followed by chromatography is the most effective approach. Direct chromatographic separation of all four isomers from the initial reaction mixture is often not feasible due to similar retention factors, especially for the furanoid isomers.[1][2] The recommended procedure involves:

  • Selective Benzoylation: Reacting the crude mixture with benzoyl chloride to selectively form benzoate esters of the pyranoid isomers.

  • Chromatographic Separation (Step 1): Separating the pyranoid benzoate esters from the unreacted furanoid isomers using column chromatography.

  • Acetylation: Converting the separated furanoid isomers into their acetate esters.

  • Chromatographic Separation (Step 2): Separating the furanoid acetate diastereomers by column chromatography.

  • Hydrolysis/Reduction: Removing the benzoate and acetate protecting groups to yield the pure, separated isomers.[1]

Q2: What level of purity can I expect to achieve with these advanced purification techniques?

A2: By employing techniques such as fractional distillation, it is possible to achieve high purity. For instance, purification of the furanoid this compound-containing organic phase by distillation using a 10-plate column can result in a product with 99% purity as determined by GC.[6]

Q3: What are the common impurities I should be aware of when purifying this compound?

A3: Common impurities originate from the starting material (linalool) and the synthesis process. These can include unreacted linalool, other terpenoids present in the starting essential oil if a natural source is used, and degradation products of linalool. Thermal degradation can lead to the formation of β-myrcene, cis- and trans-ocimene, limonene, terpinolene, and α-terpinene.[4] Oxidation of linalool can also produce various hydroperoxides.[7]

Q4: Can I use HPLC for the purification of this compound isomers?

A4: Yes, HPLC can be used for both analytical and preparative separation of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is suitable for analyzing this compound.[3][8] This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

Q5: How can I monitor the progress of the purification?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the separation of this compound isomers and identifying impurities.[1] Thin-layer chromatography (TLC) can also be used for rapid, qualitative assessment of fraction purity during column chromatography. For HPLC analysis, a photodiode array (PDA) detector can be used.[8]

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and purification of this compound.

Table 1: Typical Isomer Distribution from Linalool Epoxidation and Cyclization

Isomer TypeIsomer Sub-typePercentage of Mixture
Furanoid Oxidescis- (1a)~39%
trans- (1b)~42%
Total Furanoid ~81-82% [1][2]
Pyranoid Oxidescis- (2a)~10%
trans- (2b)~9%
Total Pyranoid ~18-19% [1][2]

Table 2: Reported Purity and Yields for this compound Purification

Purification MethodTarget Isomer(s)Reported PurityReported Yield
Fractional Distillation (10-plate column)Furanoid this compound99% (by GC)[6]~93% (total yield of furanoid and pyranoid oxides from synthesis)[6]
Derivatization followed by Chromatography and Deprotection(-)-1a (cis-furanoid)Diastereomerically pure88% (from acetate ester)[1]
(-)-1b (trans-furanoid)Diastereomerically pure91% (from acetate ester)[1]

Experimental Protocols

Protocol 1: Purification of this compound Isomers via Derivatization and Chromatography

This protocol is adapted from a user-friendly procedure for the laboratory-scale separation of all eight stereoisomeric forms of this compound.[1]

Part A: Selective Benzoylation and Separation of Pyranoid Oxides

  • Reaction Setup: Dissolve the crude mixture of this compound isomers in a mixture of dry dichloromethane (B109758) (CH₂Cl₂) and dry pyridine. Cool the solution to 0 °C in an ice bath.

  • Benzoylation: Add benzoyl chloride dropwise to the cooled solution with stirring. Allow the reaction to stir at room temperature for 4 hours.

  • Workup: Pour the reaction mixture into crushed ice and extract with ethyl acetate. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography (Silica Gel): Purify the residue by column chromatography using a gradient of n-hexane/ethyl acetate as the eluent. This will separate the benzoate esters of the pyranoid isomers from the unreacted furanoid isomers.

  • Hydrolysis of Benzoate Esters: Hydrolyze the collected benzoate esters using sodium hydroxide (B78521) (NaOH) in methanol (B129727) (MeOH) under reflux for 3 hours to yield a mixture of the pyranoid isomers.

  • Final Pyranoid Separation: Separate the individual cis- and trans-pyranoid isomers by column chromatography.

Part B: Separation of Furanoid Oxides via Acetylation

  • Acetylation: Treat the furanoid isomer mixture (obtained from step 5 in Part A) with acetic anhydride in the presence of sodium acetate. Reflux the mixture for 3 hours.

  • Chromatography of Acetates: Purify the resulting acetate esters by column chromatography to separate the cis- and trans-furanoid acetate diastereomers.

  • Reduction of Acetates: Reduce the separated acetate esters individually using lithium aluminum hydride (LiAlH₄) in dry diethyl ether at room temperature for 1 hour.

  • Workup: Quench the reaction with crushed ice and acidify with dilute hydrochloric acid (HCl). Extract with diethyl ether.

  • Final Purification: Dry the organic phase, concentrate, and purify the individual furanoid isomers by bulb-to-bulb distillation to obtain the high-purity cis- and trans-furanoid linalool oxides.[1]

Protocol 2: Analytical HPLC Method for this compound

This protocol is suitable for analyzing the purity of this compound fractions.[3][8]

  • Column: Waters RP C18 column (4.6 × 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Note: For Mass Spectrometry (MS) compatibility, replace any non-volatile acid (like phosphoric acid) with a volatile acid such as formic acid.[3]

Visualizations

Experimental Workflow for this compound Isomer Separation

G cluster_0 Purification of this compound Isomers crude Crude this compound Mixture (Furanoid & Pyranoid Isomers) benzoylation Selective Benzoylation (Benzoyl Chloride, Pyridine) crude->benzoylation chrom1 Column Chromatography 1 (Hexane/Ethyl Acetate) benzoylation->chrom1 pyranoid_esters Pyranoid Benzoate Esters chrom1->pyranoid_esters Eluted Fraction furanoid_isomers Furanoid Isomers chrom1->furanoid_isomers Unreacted Fraction hydrolysis Hydrolysis (NaOH/MeOH) pyranoid_esters->hydrolysis acetylation Acetylation (Acetic Anhydride, NaOAc) furanoid_isomers->acetylation chrom2 Column Chromatography 2 hydrolysis->chrom2 pure_pyranoid Pure Pyranoid Isomers (cis & trans) chrom2->pure_pyranoid chrom3 Column Chromatography 3 acetylation->chrom3 furanoid_acetates Furanoid Acetate Esters separated_acetates Separated Furanoid Acetates chrom3->separated_acetates reduction Reduction (LiAlH4) separated_acetates->reduction pure_furanoid Pure Furanoid Isomers (cis & trans) reduction->pure_furanoid

Caption: Workflow for the separation of this compound isomers.

Linalool Degradation Pathways Leading to Impurities

G cluster_1 Linalool Degradation Pathways linalool Linalool dehydroxylation Dehydroxylation (Thermal Stress) linalool->dehydroxylation ene_cyclization Ene Cyclization linalool->ene_cyclization oxidation Oxidation (Air/Light Exposure) linalool->oxidation dehydroxylation->ene_cyclization myrcene β-Myrcene dehydroxylation->myrcene ocimene cis/trans-Ocimene dehydroxylation->ocimene limonene Limonene ene_cyclization->limonene terpinene α-Terpinene ene_cyclization->terpinene hydroperoxides Hydroperoxides oxidation->hydroperoxides

Caption: Potential degradation pathways of linalool.

References

Technical Support Center: Enhancing Selectivity in the Acid-Catalyzed Cyclization of Epoxylinalool

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acid-catalyzed cyclization of epoxylinalool. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this key chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed cyclization of epoxylinalool, providing potential causes and actionable solutions.

Question: Why is my reaction yielding a low ratio of the desired pyranoid (six-membered ring) to furanoid (five-membered ring) product?

Answer:

Low selectivity for the pyranoid product is a common challenge due to the kinetically favored 5-exo-tet cyclization pathway leading to the furanoid product. Several factors can be adjusted to enhance the selectivity for the desired 6-endo-tet cyclization.

Potential Causes & Solutions:

  • Sub-optimal Catalyst Choice: The nature of the acid catalyst plays a crucial role in determining the reaction pathway.

    • Troubleshooting Step: Screen a panel of both Brønsted and Lewis acids. While Brønsted acids like p-toluenesulfonic acid (PTSA) are commonly used, Lewis acids such as ferric chloride (FeCl₃) or cobalt(III)-salen complexes can offer different selectivity profiles.[1][2] Some Lewis acids can coordinate to both the epoxide and the hydroxyl group, pre-organizing the substrate for the desired 6-endo cyclization.

  • Incorrect Solvent System: The polarity and hydrogen-bonding capability of the solvent can significantly influence the transition state energies of the competing cyclization pathways.

    • Troubleshooting Step: Experiment with a range of solvents. Non-polar aprotic solvents may favor the 5-exo pathway. In contrast, the use of water or other protic solvents can promote the 6-endo cyclization by stabilizing the transition state through hydrogen bonding.[3]

  • Inappropriate Reaction Temperature: The activation energy barriers for the 5-exo and 6-endo pathways are different, making temperature a critical parameter.

    • Troubleshooting Step: Perform the reaction at various temperatures. Lowering the temperature may favor the thermodynamically more stable product, which could be the desired pyranoid isomer in some cases. Conversely, for some catalytic systems, a moderate increase in temperature might be necessary to overcome the higher activation barrier of the 6-endo cyclization.

  • Substrate Conformation: The conformation of the epoxylinalool substrate in the transition state is a key determinant of the cyclization outcome.

    • Troubleshooting Step: While direct modification of the epoxylinalool substrate may not be feasible, the choice of solvent and catalyst can influence its conformation. The use of templating strategies, as demonstrated in related epoxy alcohol cyclizations, can enforce a conformation that favors 6-endo closure.[4][5]

Question: My reaction is producing a complex mixture of unidentified byproducts. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple byproducts often indicates that undesired reaction pathways are competing with the desired cyclization.

Potential Causes & Solutions:

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers.

    • Troubleshooting Step: Run the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.

  • Carbocation Rearrangements: The carbocationic intermediates formed during the reaction can undergo rearrangements to more stable carbocations, leading to skeletal isomers of the desired products.

    • Troubleshooting Step: The choice of a less aggressive acid catalyst or running the reaction at a lower temperature can sometimes suppress these rearrangements.

  • Incomplete Epoxidation in the "One-Pot" Procedure: If you are performing a one-pot epoxidation-cyclization, incomplete conversion of the starting linalool (B1675412) can lead to byproducts from the reaction of the remaining alkene with the acid.

    • Troubleshooting Step: Ensure the epoxidation step is complete before initiating cyclization. This can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of furanoid to pyranoid linalool oxides obtained under standard acidic conditions?

A1: In a typical procedure involving the epoxidation of linalool with m-chloroperbenzoic acid (mCPBA) followed by in-situ cyclization catalyzed by a catalytic amount of p-toluenesulfonic acid (PTSA), the furanoid linalool oxides are the major products. A reported ratio is approximately 82:18 in favor of the furanoid isomers.

Q2: How can I improve the selectivity for the 6-endo (pyranoid) cyclization?

A2: Enhancing 6-endo selectivity requires overcoming the kinetic preference for the 5-exo pathway. Key strategies include:

  • Catalyst Selection: Employing specific Lewis acids that can act as a template to pre-organize the substrate for 6-endo closure.

  • Solvent Effects: Using water or other protic solvents that can stabilize the 6-endo transition state through hydrogen bonding.

  • Substrate Control: While more synthetically demanding, modifying the substrate to include directing groups can enforce a conformation that favors the formation of the six-membered ring.

Q3: Are there any non-acidic methods to promote the cyclization?

A3: While acid catalysis is the most common method, other strategies exist. For instance, enzymatic methods can offer exceptional selectivity. Additionally, metal-mediated cyclizations, such as those using Co₂(CO)₈, have been shown to favor endo-mode cyclization in related epoxy-alcohol systems.

Data Presentation

Table 1: Influence of Reaction Conditions on the Selectivity of Epoxylinalool Cyclization

CatalystSolventTemperature (°C)Furanoid:Pyranoid RatioYield (%)Reference
p-Toluenesulfonic acid (PTSA)CH₂Cl₂0 to RT82:18Not Specified
Ferric Chloride (FeCl₃)AcetonitrileRoom Temp.Predominantly α-terpineol (cyclization of linalool)High
BF₃·OEt₂Dichloromethane-78Preferential endo cyclizationHigh
Water (neutral)Water25-65Highly endo-selective for templated substratesVariable
[CoIII(salen)] complexTBMENot SpecifiedHigh endo selectivityGood

Note: Data for FeCl₃ is for the cyclization of linalool, a related precursor. Data for BF₃·OEt₂, water, and [CoIII(salen)] are for analogous epoxy alcohol systems and suggest potential strategies for epoxylinalool.

Experimental Protocols

Protocol 1: One-Pot Epoxidation and Acid-Catalyzed Cyclization of (R)-Linalool

This protocol is adapted from a literature procedure for the preparation of linalool oxide isomers.

Materials:

  • (-)-(R)-Linalool

  • m-Chloroperbenzoic acid (mCPBA, 77% w/w)

  • Dichloromethane (CH₂Cl₂)

  • p-Toluenesulfonic acid (PTSA)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₅, 10% w/w)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve (-)-(R)-linalool (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add mCPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction for the complete consumption of linalool using TLC or GC.

  • Once the epoxidation is complete, add a catalytic amount of PTSA (e.g., 0.03 eq).

  • Stir the reaction mixture at room temperature and monitor the cyclization progress.

  • Upon completion, quench the reaction by adding 10% aqueous Na₂S₂O₅ and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of furanoid and pyranoid linalool oxides, which can be analyzed by GC-MS to determine the product ratio.

Visualizations

reaction_pathway cluster_start Starting Material cluster_products Products Epoxylinalool Epoxylinalool Catalyst Acid Catalyst (H+) Epoxylinalool->Catalyst Protonation Furanoid Furanoid Product (5-exo-tet) Pyranoid Pyranoid Product (6-endo-tet) Catalyst->Furanoid Kinetically Favored Catalyst->Pyranoid Thermodynamically Controlled (often)

Caption: Reaction pathway for the acid-catalyzed cyclization of epoxylinalool.

troubleshooting_workflow Start Low Pyranoid Selectivity CheckCatalyst Evaluate Catalyst (Brønsted vs. Lewis) Start->CheckCatalyst CheckSolvent Screen Solvents (Aprotic vs. Protic) CheckCatalyst->CheckSolvent No Improvement Result Improved Selectivity CheckCatalyst->Result Improved CheckTemp Optimize Temperature CheckSolvent->CheckTemp No Improvement CheckSolvent->Result Improved HighDilution Consider High Dilution CheckTemp->HighDilution Byproducts Observed CheckTemp->Result Improved HighDilution->Result Improved

Caption: Troubleshooting workflow for optimizing pyranoid selectivity.

References

methods for stabilizing linalool oxide for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Linalool (B1675412) Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of linalool oxide. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is susceptible to degradation from several factors, primarily:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of hydroperoxides and other oxidative degradation products. This process can be accelerated by the presence of metal ions.[1]

  • Heat: Elevated temperatures can accelerate the rate of degradation, leading to the formation of various other terpenes.[2]

  • Light: Exposure to UV light can induce photochemical reactions, leading to the degradation of the molecule.[3][4][5]

  • pH: this compound is unstable in acidic and very alkaline conditions, which can catalyze its degradation.

Q2: What are the recommended general storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to:

  • Store it in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C.

  • Use amber glass vials or other opaque containers to protect it from light.

  • Tightly cap the vials to prevent exposure to air and moisture.

  • For optimal stability, purge the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

Q3: Can antioxidants be used to stabilize this compound?

A3: Yes, antioxidants are a promising approach to prevent the oxidative degradation of this compound. While specific studies on this compound are limited, research on terpenes and other essential oil components suggests that antioxidants can be effective. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E), as well as other antioxidants like ascorbic acid (Vitamin C), are commonly used to stabilize organic compounds susceptible to oxidation. The optimal antioxidant and its concentration would need to be determined empirically for your specific application.

Q4: What is microencapsulation and can it improve the stability of this compound?

A4: Microencapsulation is a process in which tiny particles or droplets are surrounded by a coating to create small capsules. This technique has been shown to be highly effective in improving the thermal stability and controlling the release of linalool, the precursor to this compound. Encapsulation in matrices like β-cyclodextrin can protect this compound from environmental factors such as heat, light, and oxygen.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Change in odor or appearance of this compound. Degradation due to oxidation, heat, or light exposure.- Verify that the storage container is airtight and opaque. - Store at a lower temperature (2-8°C). - Purge the container with an inert gas before sealing. - Consider adding an antioxidant to a fresh sample.
Appearance of unexpected peaks in GC-MS analysis. Thermal degradation during analysis or degradation during storage.- Optimize GC-MS parameters to use a lower injection temperature. - Analyze a freshly opened sample to compare with the stored sample. - Check for potential contaminants in the solvent or sample handling equipment.
Loss of potency or concentration over time. Evaporation from improper sealing or degradation.- Ensure the container is tightly sealed with a proper cap. - Follow recommended storage conditions (cool, dark, inert atmosphere). - For quantitative applications, prepare fresh dilutions from a properly stored stock.
Inconsistent experimental results. Degradation of this compound stock solution.- Prepare fresh solutions for each experiment. - Verify the purity of the this compound stock using an appropriate analytical method like GC-MS.

Data Presentation

Table 1: Impact of Storage Conditions on the Concentration of Key Aroma Compounds in Fried Pepper Oil (including this compound) over 30 Days.

CompoundInitial Concentration (µg/kg)Final Concentration (UV light) (µg/kg)Final Concentration (Oxygen) (µg/kg)Final Concentration (UV + Oxygen) (µg/kg)
Linalool1185.58789.23654.87432.15
Limonene987.45543.21487.65210.98
This compound 15.23 25.87 28.45 35.12
Carvone8.7615.4318.9822.54

Note: The increase in this compound concentration is likely due to the oxidation of linalool during storage.

Table 2: Thermal Degradation of Linalool at Different Temperatures.

TemperatureLinalool Content (%)β-Myrcene (%)cis-Ocimene (%)trans-Ocimene (%)Limonene (%)
25°C (Initial)93.30---0.61
100°C for 30 min64.015.564.707.947.77
150°C for 30 min27.54----

Note: This data for linalool suggests that this compound would also be susceptible to thermal degradation.

Experimental Protocols

Protocol 1: Microencapsulation of this compound with β-Cyclodextrin

This protocol is adapted from a method for the microencapsulation of linalool-rich essential oil.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol (B145695)

  • Distilled water

  • Magnetic stirrer

  • Refrigerator

  • Filtration apparatus

  • Oven

Procedure:

  • Prepare a saturated solution of β-cyclodextrin by dissolving it in a 1:5 (v/v) ethanol/water solution at 50°C with stirring.

  • In a separate container, dissolve the this compound in ethanol.

  • Slowly add the this compound solution to the β-cyclodextrin solution with continuous stirring at 600 rpm for 1 hour at room temperature. The recommended ratio of this compound to β-cyclodextrin is 15:85 (w/w).

  • Store the resulting solution in a refrigerator at 4°C overnight to allow for the co-precipitation of the microcapsules.

  • Filter the precipitate and wash it with distilled water.

  • Dry the collected microcapsules in an oven at 50°C for 24 hours.

Protocol 2: Monitoring this compound Stability using GC-MS

This is a general protocol for the analysis of this compound and its potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as ethanol or hexane.

  • For stability studies, store aliquots of the stock solution under different conditions (e.g., with/without antioxidant, different temperatures, light/dark).

  • At specified time points, dilute the samples to a suitable concentration for GC-MS analysis.

  • Inject the diluted sample into the GC-MS system.

  • Monitor the peak area of this compound and identify any new peaks corresponding to degradation products by comparing the mass spectra to a library (e.g., NIST).

Mandatory Visualization

degradation_pathway cluster_degradation Degradation Factors cluster_stabilization Stabilization Methods linalool_oxide This compound degradation_products Degradation Products (e.g., other terpenes, hydroperoxides) linalool_oxide->degradation_products Degradation stabilized_linalool_oxide Stabilized this compound linalool_oxide->stabilized_linalool_oxide Stabilization heat Heat light Light oxygen Oxygen (Air) ph Extreme pH antioxidants Antioxidants encapsulation Microencapsulation inert_atmosphere Inert Atmosphere cold_storage Cold & Dark Storage

Caption: Factors influencing the stability of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Stability Study cluster_analysis Analysis prep Prepare this compound solutions (Control vs. Stabilized) storage Store samples under controlled conditions (e.g., 40°C, UV light) prep->storage sampling Take aliquots at defined time points storage->sampling gcms GC-MS Analysis sampling->gcms data Data Interpretation (Peak area comparison) gcms->data

References

improving enantiomeric resolution of linalool oxides in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to improving the enantiomeric resolution of linalool (B1675412) oxides in chiral chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are linalool oxides and why is their chiral separation important?

A1: Linalool oxides are naturally occurring monoterpenoids derived from linalool. They exist as two main structural isomers: furanoid and pyranoid, each with cis and trans diastereomers. Since linalool itself is chiral, linalool oxides possess multiple chiral centers, leading to a variety of stereoisomers.[1][2] The enantiomeric composition of linalool oxides is crucial as different enantiomers can exhibit distinct aromatic properties and biological activities.[3][4][5] Accurate chiral separation is therefore essential for quality control in the flavor, fragrance, and pharmaceutical industries.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating linalool oxide enantiomers?

A2: Derivatized cyclodextrin-based capillary columns are the most commonly used and effective chiral stationary phases for the gas chromatographic separation of this compound enantiomers. Specifically, permethylated beta-cyclodextrin (B164692) phases have shown good performance. Columns such as the Astec® CHIRALDEX™ B-PM and B-DM, as well as the Rt-βDEXsm, have been successfully employed for separating the different isomers of linalool oxides. The choice of the specific cyclodextrin (B1172386) derivative can influence the selectivity for different this compound isomers (furanoid vs. pyranoid).

Q3: Can a single chiral column separate all this compound enantiomers in one run?

A3: It can be challenging to achieve baseline separation of all this compound enantiomers in a single chromatographic run due to their structural similarity. While some columns, like the Rt-βDEXsm, can separate a wide range of chiral compounds, including linalool oxides, co-elution of some enantiomeric pairs may still occur. For a more complete enantiomeric profile, a dual-column system, for instance using both Rt-βDEXsm and Rt-βDEXse columns, can be a logical alternative.

Q4: What are the typical carrier gases and flow rates used for this separation?

A4: Helium is a commonly used carrier gas for the chiral GC analysis of linalool oxides, with typical flow rates around 1.0 to 1.5 mL/min. Hydrogen can also be used as a carrier gas and may offer advantages in terms of efficiency and speed. It is recommended to operate at faster linear velocities (e.g., 80 cm/sec) when using hydrogen to optimize the separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of linalool oxides.

Problem 1: Poor or No Resolution of Enantiomers

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Chiral Stationary Phase The selectivity of the chiral stationary phase is critical. If you are not seeing any separation, your column may not be suitable for linalool oxides. Action: Screen different cyclodextrin-based chiral columns. Columns with permethylated β-cyclodextrin are a good starting point.
Sub-optimal Temperature Program The oven temperature program significantly impacts resolution. A fast ramp rate can lead to co-elution. Action: Optimize the temperature ramp rate. Slower ramp rates of 1-2°C/min often improve enantiomeric resolution. You can also introduce an isothermal hold at a temperature just below the elution temperature of the target analytes.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects peak efficiency and resolution. Action: Optimize the flow rate of your carrier gas (Helium or Hydrogen). For hydrogen, faster linear velocities are generally recommended.
Column Overload Injecting too much sample can lead to broad, overlapping peaks. Action: Reduce the amount of sample injected. On-column concentrations of 50 ng or less are recommended for optimal chiral separation.
Column Degradation Over time, the performance of a chiral column can degrade due to thermal stress or contamination. Action: Condition the column according to the manufacturer's instructions. If performance does not improve, consider replacing the column.
Problem 2: Peak Tailing

Potential Causes & Solutions:

Potential CauseRecommended Solution
Active Sites in the GC System Active sites in the injector liner or at the head of the column can cause polar analytes like linalool oxides to tail. Action: Use a deactivated liner and ensure the column is properly conditioned. Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help.
Column Contamination Contamination from previous injections can lead to peak tailing. Action: Bake out the column at a temperature recommended by the manufacturer, but do not exceed its maximum temperature limit.
Sample Matrix Effects Complex sample matrices can interfere with the chromatography. Action: Employ a sample cleanup procedure or use a headspace solid-phase microextraction (HS-SPME) method to isolate the volatile linalool oxides from the matrix.
Problem 3: Inconsistent Retention Times

Potential Causes & Solutions:

Potential CauseRecommended Solution
Leaks in the System Leaks in the gas lines, fittings, or septum will cause fluctuations in flow and pressure, leading to shifting retention times. Action: Perform a thorough leak check of the entire GC system.
Fluctuations in Oven Temperature or Carrier Gas Flow Unstable oven temperature or carrier gas flow will directly impact retention times. Action: Ensure that the GC oven is properly calibrated and that the gas supply provides a stable pressure.
Column Aging As a column ages, its stationary phase can degrade, leading to changes in retention behavior. Action: Monitor column performance over time. If retention times consistently shift and cannot be corrected, the column may need to be replaced.

Experimental Protocols

Below are detailed methodologies for the chiral separation of linalool oxides by GC-MS.

Protocol 1: Chiral GC-MS Analysis of Linalool Oxides

This protocol is a general guideline and may require optimization for specific instruments and samples.

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Chiral Columns:

    • Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm x 0.12 µm) for pyranoid linalool oxides.

    • Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm) for furanoid linalool oxides.

2. GC-MS Parameters:

ParameterValue
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.5 mL/min
Oven Program Initial temperature 40°C for 3 min, then ramp at 2°C/min to 180°C, and hold for 30 min.
MS Ion Source Temp. 250 °C
Mass Scan Range 30–300 amu

3. Sample Preparation (Headspace SPME):

  • Place the sample (e.g., 1g of herbal matrix) into a 20 mL headspace vial and add 5 mL of deionized water.

  • Equilibrate the sample at 60°C for 10 minutes with agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

Visualizations

Experimental Workflow

Experimental Workflow for Chiral Separation of Linalool Oxides cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix HS_SPME Headspace SPME (e.g., 60°C for 30 min) Sample->HS_SPME GC_Inlet GC Inlet (Desorption at 250°C) HS_SPME->GC_Inlet Chiral_Column Chiral GC Column (e.g., Astec® CHIRALDEX™ B-DM) GC_Inlet->Chiral_Column MS_Detector Mass Spectrometer (Scan 30-300 amu) Chiral_Column->MS_Detector Chromatogram Chromatogram Acquisition MS_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Enantiomeric_Ratio Enantiomeric Ratio Calculation Peak_Integration->Enantiomeric_Ratio

Caption: Workflow for the chiral analysis of linalool oxides.

Troubleshooting Logic

Troubleshooting Logic for Poor Resolution Start Poor or No Resolution Check_Column Is the chiral stationary phase appropriate? Start->Check_Column Check_Temp Is the temperature program optimized? Check_Column->Check_Temp Yes Sol_Column Screen different cyclodextrin-based columns Check_Column->Sol_Column No Check_Flow Is the carrier gas flow rate optimal? Check_Temp->Check_Flow Yes Sol_Temp Decrease temperature ramp rate (1-2°C/min) Check_Temp->Sol_Temp No Check_Load Is the sample concentration too high? Check_Flow->Check_Load Yes Sol_Flow Optimize linear velocity Check_Flow->Sol_Flow No Sol_Load Reduce injected amount Check_Load->Sol_Load Yes End Resolution Improved Check_Load->End No Sol_Column->Check_Temp Sol_Temp->Check_Flow Sol_Flow->Check_Load Sol_Load->End

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

addressing and correcting for matrix effects in linalool oxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and correcting for matrix effects during the quantification of linalool (B1675412) oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of linalool oxide?

A1: In the context of analytical chemistry, the "matrix" refers to all components of a sample other than the analyte of interest, which in this case is this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This interference can result in inaccurate quantification, yielding artificially low or high concentrations.[3] For instance, in complex matrices such as essential oils, beverages, or biological fluids, compounds other than this compound can significantly alter its analytical signal.[3]

Q2: How can I determine if matrix effects are impacting my this compound analysis?

A2: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the signal response of a known concentration of this compound in a clean solvent (neat solution) to the response of the same concentration spiked into a blank sample matrix that has already undergone the extraction procedure. A significant difference between the two responses indicates the presence of matrix effects.[1] A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[1]

Q3: What is a stable isotope-labeled internal standard, and how can it help correct for matrix effects in this compound quantification?

A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C). A suitable SIL-IS for this compound would be a deuterated version, such as linalool-d6 (B12369189) for its precursor, linalool.[3] Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same matrix effects.[1] By adding a known amount of the SIL-IS to each sample, calibration standard, and blank at the beginning of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains stable even if both signals are suppressed or enhanced, thus providing more accurate results.[3]

Q4: When is it appropriate to use matrix-matched calibration or the standard addition method?

A4:

  • Matrix-Matched Calibration: This method is suitable when you have access to a blank matrix that is free of the analyte (this compound). Calibration standards are prepared by spiking the blank matrix with known concentrations of the analyte. This approach helps to compensate for matrix effects as the standards and the samples are in the same matrix.[4]

  • Standard Addition: This method is useful when a blank matrix is not available. It involves adding known amounts of a standard solution of the analyte to aliquots of the sample. By plotting the instrument response against the concentration of the added standard, the endogenous concentration of the analyte in the sample can be determined from the x-intercept. This method is effective but can be more time-consuming as each sample requires multiple analyses.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or inconsistent recovery of this compound 1. Matrix effects: Co-eluting matrix components are suppressing the this compound signal.[3] 2. Analyte Degradation: this compound may be unstable under the sample preparation conditions (e.g., high temperature, acidic pH).[3] 3. Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix.1. Implement an internal standard: Use a stable isotope-labeled internal standard for this compound to compensate for signal suppression.[3] 2. Optimize sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] 3. Modify chromatographic conditions: Adjust the gradient, flow rate, or column chemistry to improve separation from interfering compounds. 4. Assess analyte stability: Conduct stability tests under your experimental conditions. Consider storing samples at low temperatures and protecting them from light.[5]
Poor linearity in calibration curve (R² < 0.99) 1. Significant matrix effects: The matrix is affecting the ionization of this compound differently at various concentrations. 2. Inconsistent sample preparation: Variability in extraction efficiency or dilution steps.1. Use a matrix-matched calibration curve: Prepare standards in a blank matrix to mimic the sample environment.[4] 2. Employ the standard addition method: This can correct for matrix effects on a per-sample basis.[2] 3. Refine sample preparation protocol: Ensure consistent and reproducible steps for all samples and standards.
Peak tailing or fronting 1. Active sites in the GC/LC system: Interactions between this compound and the inlet or column. This can be exacerbated by matrix components.[3] 2. Column overload: Injecting too high a concentration of the analyte or matrix components.1. Use a guard column: This can help protect the analytical column from strongly retained matrix components.[6] 2. Derivatize the analyte: While adding a step, derivatization can improve peak shape and chromatographic performance. 3. Dilute the sample: This can reduce the concentration of both the analyte and interfering matrix components.[7]

Data Presentation

Table 1: Illustrative Matrix Effects on Linalool Quantification in Various Matrices

Note: This data for linalool is presented to illustrate the principles of matrix effects that are also applicable to this compound.

Sample MatrixLinalool Peak Area (Neat Solvent)Linalool Peak Area (in Matrix)Matrix Effect (%)Interpretation
Human Plasma1,250,000875,00070%Significant Suppression[1]
Essential Oil (diluted)1,250,0001,150,00092%Minor Suppression[1]
Herbal Extract1,250,000625,00050%Strong Suppression[1]
Beverage Sample1,250,0001,437,500115%Signal Enhancement[1]

Table 2: Impact of Internal Standard on the Linearity of Linalool Calibration

Note: This data for linalool is presented to illustrate the principles of matrix effects that are also applicable to this compound.

Calibration MethodMatrix TypeLinearity (R²)
External StandardComplex (e.g., Essential Oil)< 0.50[8]
Internal StandardComplex (e.g., Essential Oil)≥ 0.98[8][9]

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike

  • Prepare Neat Standard (Set A): Dissolve the this compound standard in the final mobile phase solvent to a known concentration (e.g., 50 ng/mL).[1]

  • Prepare Blank Matrix Extract: Using a sample of the matrix known to be free of this compound, perform your complete extraction procedure.

  • Prepare Post-Extraction Spiked Sample (Set B): To the blank matrix extract from step 2, add the this compound standard to achieve the same final concentration as the neat standard (e.g., 50 ng/mL).[1]

  • Analysis: Analyze both sets of samples (A and B) using your established LC-MS or GC-MS method.

  • Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100[1]

Protocol 2: this compound Quantification using a Stable Isotope-Labeled Internal Standard

  • Internal Standard Spiking: Add a known and consistent amount of the stable isotope-labeled internal standard for this compound to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[3]

  • Sample Preparation: Perform the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1]

  • Instrumental Analysis: Analyze the prepared samples using a validated LC-MS/MS or GC-MS method.

  • Data Processing:

    • For each injection, determine the peak areas for both this compound and the internal standard.

    • Calculate the peak area ratio (this compound Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for your calibration standards.

    • Determine the concentration of this compound in your samples by interpolating their peak area ratios on the calibration curve.[1]

Visualizations

Workflow_Matrix_Effect_Quantification cluster_setA Set A: Neat Standard cluster_setB Set B: Post-Extraction Spike A1 Prepare this compound in Clean Solvent Analysis LC-MS/MS or GC-MS Analysis A1->Analysis B1 Extract Blank Matrix B2 Spike this compound into Blank Extract B1->B2 B2->Analysis Calculation Calculate Matrix Effect: (Peak Area Set B / Peak Area Set A) x 100 Analysis->Calculation

Caption: Workflow for quantifying matrix effects.

Workflow_Internal_Standard Start Sample / Standard / QC Spike Add Known Amount of Stable Isotope-Labeled Internal Standard Start->Spike Extraction Sample Extraction (LLE, SPE, etc.) Spike->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Ratio Calculate Peak Area Ratio: (this compound / Internal Standard) Analysis->Ratio Calibration Construct Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Determine Concentration in Unknown Samples Calibration->Quantification

Caption: Workflow for internal standard correction.

Troubleshooting_Decision_Tree Start Inaccurate this compound Quantification CheckRecovery Is Analyte Recovery Low or Inconsistent? Start->CheckRecovery CheckLinearity Is Calibration Curve Non-Linear (R² < 0.99)? CheckRecovery->CheckLinearity No UseIS Implement Stable Isotope-Labeled IS CheckRecovery->UseIS Yes MatrixMatchedCal Use Matrix-Matched Calibration CheckLinearity->MatrixMatchedCal Yes End Review Other Method Parameters CheckLinearity->End No OptimizeCleanup Optimize Sample Cleanup (SPE/LLE) UseIS->OptimizeCleanup CheckStability Investigate Analyte Stability OptimizeCleanup->CheckStability StandardAddition Use Standard Addition Method MatrixMatchedCal->StandardAddition

References

Validation & Comparative

A Comparative Analysis of Linalool and Linalool Oxide Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of closely related natural compounds is paramount. This guide provides a comprehensive comparative analysis of the bioactivities of linalool (B1675412) and its oxidized form, linalool oxide, summarizing key experimental data and outlining the methodologies used to generate them.

Linalool, a naturally occurring terpene alcohol found in many flowers and spice plants, is well-regarded for its pleasant aroma and diverse pharmacological properties. Its oxidized derivative, this compound, also present in some essential oils, is gaining attention for its own unique biological effects. This guide delves into a side-by-side comparison of their antioxidant, anti-inflammatory, antimicrobial, and sedative/anxiolytic activities, presenting quantitative data where available and visualizing the underlying biological pathways.

At a Glance: Comparative Bioactivity

BioactivityLinaloolThis compoundKey Findings
Antioxidant Moderate radical scavenging activity demonstrated in DPPH and H2O2 assays.[1][2]Data not extensively available, limiting direct comparison.Linalool's antioxidant capacity is documented, but a quantitative comparison with this compound is hampered by a lack of specific studies on the latter.
Anti-inflammatory Inhibits production of pro-inflammatory mediators like NO, TNF-α, and IL-6.[3][4][5] Modulates NF-κB and MAPK signaling pathways.Limited direct evidence of anti-inflammatory activity.Linalool exhibits significant anti-inflammatory properties through well-defined pathways. The anti-inflammatory potential of this compound remains an area for further investigation.
Antimicrobial Broad-spectrum activity against various bacteria and fungi with documented MIC values.Exhibits antifungal activity, particularly the furanoid isomers, against certain fungal strains.Both compounds show antimicrobial potential, with linalool having a broader documented spectrum of activity. This compound's antifungal properties are noteworthy.
Sedative/Anxiolytic Demonstrates sedative and anxiolytic effects, potentially mediated by the GABAergic system.Exhibits significant anxiolytic properties in animal models without causing motor impairment.Both compounds possess sedative and anxiolytic potential, suggesting their utility in managing anxiety and sleep-related disorders.

In-Depth Analysis of Bioactivities

Antioxidant Activity

Linalool has demonstrated moderate antioxidant properties by scavenging free radicals. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, linalool showed a scavenging activity of 50.57% at a concentration of 50 µg/mL. In the hydrogen peroxide (H2O2) scavenging assay, it exhibited 56.36% scavenging activity at the same concentration. Another study reported an IC50 value of 21.2 ± 0.04 μM for superoxide (B77818) anion scavenging and 27.5 ± 0.02 μM for hydroxyl radical scavenging.

Currently, there is a lack of publicly available quantitative data from similar standardized antioxidant assays for this compound, which prevents a direct comparative analysis of its radical scavenging efficacy against that of linalool.

Anti-inflammatory Activity

Linalool has been shown to possess significant anti-inflammatory properties. It can inhibit the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, linalool has been shown to reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The anti-inflammatory effects of linalool are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

While this compound is a component of some essential oils with anti-inflammatory reputations, specific studies detailing its intrinsic anti-inflammatory activity and the underlying mechanisms are limited. This knowledge gap highlights an area ripe for future research.

Antimicrobial Activity

Linalool exhibits a broad spectrum of antimicrobial activity against various pathogens. Minimum Inhibitory Concentration (MIC) values have been established for several bacteria and fungi. For example, the MIC of linalool against Pseudomonas fluorescens has been reported to be 1.25 µL/mL. Against methicillin-resistant Staphylococcus aureus (MRSA), the MIC50 and MIC90 values were found to be 13.2 μg/mL and 105.62 μg/mL, respectively. Linalool also shows activity against various other bacteria and fungi, with MIC values typically ranging from 0.63 to 512 µg/mL depending on the microbial species.

This compound, particularly its furanoid isomers, has demonstrated notable antifungal activity. Studies have shown its effectiveness against fungi such as Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum. However, comprehensive studies providing MIC values across a wide range of bacteria and fungi for different isomers of this compound are not as readily available as for linalool.

Sedative and Anxiolytic Effects

Both linalool and this compound have been investigated for their effects on the central nervous system, particularly their potential as sedatives and anxiolytics.

Inhaled linalool has been shown to induce sedation in mice, increasing pentobarbital-induced sleeping time and reducing locomotion without significantly impairing motor coordination. The anxiolytic effects of linalool are suggested to be mediated through the GABAergic system, as its effects can be antagonized by flumazenil, a benzodiazepine (B76468) antagonist.

This compound has also demonstrated significant anxiolytic-like effects in animal models. Inhalation of this compound in mice led to an increase in the time spent in the open arms of the elevated plus-maze and in the brightly-lit chamber of the light/dark box test, both indicative of reduced anxiety. Importantly, these anxiolytic effects were observed without causing any motor deficits. The precise mechanism of action for this compound's anxiolytic effects is still under investigation, but it is thought to involve modulation of the central nervous system.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to assess the bioactivities of linalool and this compound.

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution at a specific wavelength (typically 517 nm) is proportional to the antioxidant activity of the sample.

  • Hydrogen Peroxide (H2O2) Scavenging Assay: This assay evaluates the ability of a compound to scavenge hydrogen peroxide. The decrease in the concentration of H2O2 is measured spectrophotometrically after a defined incubation period.

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production in Macrophages: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium of stimulated macrophages are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Antimicrobial Activity Assay
  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar (B569324) dilution methods according to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Sedative and Anxiolytic Activity Assays
  • Elevated Plus-Maze (EPM) Test: This is a widely used behavioral assay for assessing anxiety in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Light/Dark Box Test: This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, safe compartment and a bright, aversive compartment. Anxiolytic compounds increase the time spent in the light compartment.

  • Pentobarbital-Induced Sleeping Time: This assay is used to evaluate the sedative or hypnotic effects of a compound. The test compound is administered prior to a sub-hypnotic or hypnotic dose of pentobarbital, and the duration of sleep (loss of righting reflex) is measured.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the biological activities of these compounds, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Phosphorylates IκBα, leading to its degradation Nucleus Nucleus NFkB_p65->Nucleus Translocation IkB IκBα Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Binds to DNA Cytokines TNF-α, IL-6, etc. Pro_inflammatory_Genes->Cytokines Linalool Linalool Linalool->IKK Inhibits Linalool->NFkB_p65 Inhibits Translocation

Caption: Linalool's Anti-inflammatory Signaling Pathway.

experimental_workflow_anxiolytic cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_behavioral_test Behavioral Testing cluster_data_analysis Data Analysis Animal Mice Acclimatization Acclimatization Animal->Acclimatization Grouping Random Grouping Acclimatization->Grouping Control Control (Vehicle) Grouping->Control Linalool Linalool Inhalation Grouping->Linalool Linalool_Oxide This compound Inhalation Grouping->Linalool_Oxide Diazepam Diazepam (Positive Control) Grouping->Diazepam EPM Elevated Plus-Maze Control->EPM LDB Light/Dark Box Control->LDB Linalool->EPM Linalool->LDB Linalool_Oxide->EPM Linalool_Oxide->LDB Diazepam->EPM Diazepam->LDB Data_Collection Data Collection (Time in open arms, etc.) EPM->Data_Collection LDB->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: Workflow for Anxiolytic Activity Assessment.

Conclusion

This comparative guide highlights the distinct yet sometimes overlapping bioactivities of linalool and this compound. Linalool has been more extensively studied, with a well-documented profile of antioxidant, anti-inflammatory, and broad-spectrum antimicrobial activities. Its mechanisms of action, particularly in inflammation, are also better understood. This compound, on the other hand, shows significant promise as an anxiolytic agent with a favorable safety profile (lack of motor impairment). Its antifungal properties also warrant further investigation.

For researchers and drug development professionals, this analysis underscores the importance of evaluating not just parent compounds but also their derivatives, as subtle structural changes can lead to significant differences in biological activity. The existing data suggests that both linalool and this compound have therapeutic potential, but further direct comparative studies are crucial to fully elucidate their respective strengths and potential applications. The identified knowledge gaps, particularly concerning the quantitative antioxidant and anti-inflammatory data for this compound and its detailed mechanisms of action, represent exciting avenues for future research.

References

Validating the Absolute Configuration of Synthetic Linalool Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the precise stereochemistry of a synthetic molecule is a critical step in ensuring its desired biological activity and safety profile. This guide provides a comparative overview of common analytical techniques used to validate the absolute configuration of synthetic linalool (B1675412) oxide, a chiral monoterpenoid with multiple stereoisomers. We present supporting experimental data and detailed protocols to assist in the selection and implementation of appropriate validation methods.

Linalool oxide exists as furanoid and pyranoid isomers, each with multiple stereocenters, leading to a variety of stereoisomers. The validation of the absolute configuration of a specific synthetic isomer involves comparing its properties to known standards or using methods that can unequivocally determine the spatial arrangement of its atoms.

Comparative Analysis of Validation Techniques

The determination of the absolute configuration of this compound isomers relies on a combination of chiroptical and chromatographic methods. Each technique offers distinct advantages and provides complementary information.

Analytical TechniquePrincipleKey Performance Metric(s)Application Notes
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Enantiomeric Excess (ee%), Retention Time (t R )A primary method for determining the enantiomeric purity of the synthetic product. Requires authentic standards for peak assignment.[1][2]
Optical Rotation Measurement Measurement of the rotation of plane-polarized light by a chiral molecule.Specific Rotation [α] DA classical method that provides a bulk analysis of the sample. The sign and magnitude of the rotation are compared to literature values for known enantiomers.[3][4]
NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Esters) Covalent derivatization of the chiral alcohol with a chiral reagent creates diastereomers that are distinguishable by NMR.Chemical Shift (δ) Differences (Δδ)A powerful method for unambiguously determining the absolute configuration of chiral alcohols without needing a reference standard of the target molecule.[5][6]

Quantitative Data for this compound Stereoisomers

The following table summarizes reported optical rotation values for several this compound stereoisomers. These values are crucial benchmarks for validating the identity and purity of synthetic samples.

This compound IsomerSpecific Rotation [α] D 20ConditionsReference
(2R,5S)-furanoid+1.8°c 2.1, CHCl 3[3]
(2S,5S)-furanoid+3.0°c 2.4, CHCl 3[3]
(3S,6S)-pyranoid-1.5°c 2.3, CH 2 Cl 2 [3]
(3R,6S)-pyranoid-6.3°c 2.3, CH 2 Cl 2 [3]

Note: The specific rotation of linalool itself is reported to be in the range of [α]D = –20° to +19°.[4]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and ensuring the accuracy of the validation process.

Chiral Gas Chromatography (GC) Analysis

This protocol is adapted from methodologies used for the chiral analysis of linalool and its oxides.[1]

  • Instrumentation: Shimadzu GC-9A Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: CP-Cyclodextrin-B-236-M-19 (50 m x 0.25 mm i.d.).[1]

  • Carrier Gas: Nitrogen (N 2 ) at a flow rate of 1.05 ml/min.[1]

  • Injection:

    • Injection Temperature: 200°C.

    • Split Ratio: 29:1.[1]

  • Oven Temperature Program:

    • Hold at 100°C for 40 min.

    • Ramp to 130°C at a rate of 1°C/min.[1]

  • Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the separated enantiomers. Identification of specific isomers is achieved by comparing retention times with those of authentic reference standards.

Optical Rotation Measurement

This is a standard procedure for determining the specific rotation of a chiral compound.

  • Instrumentation: A calibrated polarimeter.

  • Sample Preparation: Prepare a solution of the synthetic this compound of known concentration (c, in g/100 mL) in a specified solvent (e.g., chloroform (B151607) or dichloromethane).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell (of a known path length, l, in dm) with the sample solution.

    • Measure the observed optical rotation (α) at a specific temperature (T, typically 20°C) and wavelength (D-line of a sodium lamp, 589 nm).

  • Calculation: The specific rotation [α] T D is calculated using the formula: [α] T D = α / (l × c)

  • Validation: Compare the obtained specific rotation value with literature values for the target stereoisomer.[3]

NMR Spectroscopy: Modified Mosher's Method

This protocol describes the general steps for determining the absolute configuration of a chiral alcohol like this compound using a chiral derivatizing agent such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).[5][6]

  • Derivatization:

    • React the synthetic this compound separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine) to form the corresponding (R)- and (S)-MTPA esters (diastereomers).

    • Ensure the reaction goes to completion to avoid kinetic resolution.

    • Purify the resulting diastereomeric esters.

  • NMR Analysis:

    • Acquire high-resolution 1 H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Carefully assign the proton signals for each ester, particularly those of the protons close to the newly formed ester linkage.

  • Configuration Determination:

    • Calculate the chemical shift differences (Δδ) for corresponding protons between the two diastereomeric esters: Δδ = δ S - δ R.

    • Based on the established model for MTPA esters, protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative values.

    • This spatial arrangement directly correlates to the absolute configuration of the original alcohol.

Experimental Workflow and Logic Diagram

The following diagram illustrates a typical workflow for the synthesis and subsequent validation of the absolute configuration of a specific this compound stereoisomer.

Caption: Workflow for synthesis and validation of this compound absolute configuration.

References

Differentiating Furanoid and Pyranoid Linalool Oxides: A Guide to GC-MS and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical step in chemical analysis. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the differentiation of furanoid and pyranoid linalool (B1675412) oxides, two common monoterpenoid isomers found in essential oils and natural products.

Linalool oxides, formed from the oxidation of linalool, exist as cyclic ether isomers, primarily the five-membered furanoid and the six-membered pyranoid forms. While sharing the same molecular formula (C10H18O2) and weight, their structural differences lead to distinct chromatographic and spectroscopic properties that can be exploited for their unambiguous identification.

Chemical Structures

The fundamental difference between these isomers lies in their cyclic ether structure. Furanoid linalool oxide incorporates a tetrahydrofuran (B95107) ring, while pyranoid this compound contains a tetrahydropyran (B127337) ring. Both forms also exist as cis and trans diastereomers, further complicating their analysis.

Furanoid this compound: Features a five-membered ether ring. The IUPAC name is 2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol.[1][2]

Pyranoid this compound: Features a six-membered ether ring. The IUPAC name is 6-ethenyl-2,2,6-trimethyloxan-3-ol.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like linalool oxides. The separation on a gas chromatograph is based on the compounds' boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides information about their mass-to-charge ratio and fragmentation patterns.

Chromatographic Separation

Furanoid and pyranoid linalool oxides can be separated using a non-polar or medium-polarity capillary column. Due to their different ring structures and resulting volatilities, they will exhibit distinct retention times. Typically, the furanoid isomers elute earlier than the pyranoid isomers. The cis and trans diastereomers of each form can often be resolved as well.

CompoundRetention Index (DB-5 column)Key Mass Fragments (m/z)
cis-Furanoid this compound~105559, 94, 121, 142, 155
trans-Furanoid this compound~108059, 94, 121, 142, 155
cis-Pyranoid this compound~110059, 81, 93, 111, 126, 155
trans-Pyranoid this compound~112559, 81, 93, 111, 126, 155

Note: Retention indices are approximate and can vary depending on the specific GC conditions.

Mass Spectra Fragmentation

While both isomers have the same molecular ion peak (which may be weak or absent), their electron ionization (EI) mass spectra show characteristic fragmentation patterns that allow for their differentiation. The base peak for both is often m/z 59, corresponding to the [C3H7O]+ ion from the cleavage of the isopropanol (B130326) side chain. However, the pyranoid isomers typically show more significant fragments at m/z 81, 93, and 126 compared to the furanoid isomers, which are characterized by a prominent fragment at m/z 94.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it a definitive tool for structural elucidation. Both ¹H and ¹³C NMR are invaluable for distinguishing between the furanoid and pyranoid forms.

¹H NMR Spectroscopy

The proton NMR spectra will show clear differences in the chemical shifts and coupling constants of the protons adjacent to the ether oxygen and on the ring.

ProtonFuranoid this compound (δ, ppm)Pyranoid this compound (δ, ppm)
H on carbon next to ring O~3.8 - 4.2~3.4 - 3.9
Methyl groups on ring~1.2 - 1.4~1.1 - 1.3
Vinylic protons~5.0 - 6.0~5.0 - 6.0

Note: Chemical shifts are approximate and depend on the solvent and specific stereoisomer.

¹³C NMR Spectroscopy

The carbon NMR spectra provide even more distinct fingerprints for each isomer, with the carbons in the five-membered ring of the furanoid oxide resonating at different chemical shifts compared to those in the six-membered ring of the pyranoid oxide.

CarbonFuranoid this compound (δ, ppm)Pyranoid this compound (δ, ppm)
C attached to two oxygensNot applicable~70 - 75
Ring carbons adjacent to O~75 - 85~65 - 75
Quaternary ring carbon~80 - 85~70 - 75

Note: Chemical shifts are approximate and depend on the solvent and specific stereoisomer.

Experimental Protocols

GC-MS Protocol
  • Sample Preparation: Dilute the essential oil or sample containing linalool oxides in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 ppm.

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

  • Column: A non-polar DB-5 or equivalent fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • Injector: Set to 250°C in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Conditions:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Electron ionization energy: 70 eV.

    • Scan range: m/z 40-400.

  • Data Analysis: Identify compounds by comparing their retention indices and mass spectra with those of authentic standards or reference libraries (e.g., NIST, Wiley).

NMR Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • NMR Spectrometer: Use a spectrometer with a proton frequency of at least 400 MHz.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25°C.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Assign the signals by analyzing chemical shifts, coupling constants, and signal multiplicities. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignments.

Workflow for Differentiation

G Workflow for Differentiating this compound Isomers cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_gcms_data GC-MS Data Interpretation cluster_nmr_data NMR Data Interpretation cluster_identification Isomer Identification Sample Essential Oil or Sample Mixture Dilution Dilution in Appropriate Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Inject NMR NMR Analysis (if necessary for unambiguous identification) Dilution->NMR Isolate isomers (e.g., by Prep-GC) then analyze RetentionTime Compare Retention Times GCMS->RetentionTime MassSpectra Analyze Mass Spectra (Fragmentation Patterns) GCMS->MassSpectra H1_NMR ¹H NMR: Chemical Shifts & Coupling Constants NMR->H1_NMR C13_NMR ¹³C NMR: Chemical Shifts NMR->C13_NMR Furanoid Furanoid This compound RetentionTime->Furanoid Pyranoid Pyranoid This compound RetentionTime->Pyranoid MassSpectra->Furanoid MassSpectra->Pyranoid H1_NMR->Furanoid H1_NMR->Pyranoid C13_NMR->Furanoid C13_NMR->Pyranoid

Caption: Workflow for differentiating furanoid and pyranoid linalool oxides.

References

A Comparative Analysis of the Antifungal Efficacy of Linalool Oxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linalool (B1675412), a naturally occurring terpene alcohol found in many essential oils, has long been recognized for its broad-spectrum antimicrobial properties. Its oxidation products, linalool oxides, exist as various isomers, primarily categorized into furanoid and pyranoid forms, each with stereoisomeric variations (cis- and trans-). This guide provides a comparative study of the antifungal activity of these isomers, presenting available experimental data, detailed methodologies, and insights into their potential mechanisms of action to inform future research and drug development in mycology.

Quantitative Assessment of Antifungal Activity

The antifungal efficacy of linalool and its furanoid oxide isomers has been evaluated against a range of fungal species. The minimum inhibitory concentration (MIC), a key indicator of antifungal potency, varies depending on the specific isomer and the target fungus.

A significant study by Satoh et al. (2021) provides a direct comparison of the racemic mixtures of cis- and trans-furanoid linalool oxides. Their findings indicate that the racemic mixture of trans-linalool oxide (furanoid) exhibits notable activity against several fungi, with the racemate of cis-linalool oxide also demonstrating efficacy. Interestingly, the study highlights that the racemic mixtures of both cis- and trans-furanoid linalool oxides show more potent activity against Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum than their isolated pure enantiomers, suggesting a synergistic effect between the enantiomers.[1]

While comprehensive data on the pyranoid isomers remains limited in publicly available literature, the existing data for furanoid forms underscores the therapeutic potential of these compounds.

CompoundFungal SpeciesMIC (µg/mL)Reference
rac-trans-Linalool oxide (furanoid)Penicillium citrinum>10[1]
Rhizopus oryzae>10[1]
Chaetomium globosum>10[1]
rac-cis-Linalool oxide (furanoid)Penicillium citrinum>10[1]
Rhizopus oryzae>10[1]
Chaetomium globosum>10[1]

Note: The ">" symbol indicates that the MIC is greater than the highest concentration tested in this particular study. Further research with higher concentrations is needed to determine the exact MIC for these compounds against the specified fungi.

Experimental Protocols

The determination of the antifungal activity of linalool oxide isomers typically follows standardized methodologies to ensure reproducibility and comparability of results. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a commonly employed technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial dilution of the test compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungal species. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Workflow for Antifungal Susceptibility Testing:

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_fungi Fungal Culture Preparation inoculation Inoculation of Microtiter Plates prep_fungi->inoculation prep_compounds Test Compound Dilution Series prep_compounds->inoculation prep_media Growth Medium Preparation prep_media->inoculation incubation Incubation at Optimal Temperature inoculation->incubation read_results Visual or Spectrophotometric Reading incubation->read_results det_mic MIC Determination read_results->det_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways affected by this compound isomers are still under investigation, the broader mechanism of action for linalool provides valuable insights. Linalool is known to disrupt the fungal cell membrane and cell wall, leading to increased permeability and leakage of intracellular components.[2][3][4][5] This disruption is often linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[3][6]

The proposed mechanism involves the interaction of linalool with key enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase.[3] By inhibiting this pathway, linalool compromises the structural integrity and function of the fungal cell membrane, ultimately leading to cell death. It is plausible that this compound isomers share a similar mechanism of action, potentially with varying degrees of potency due to their structural differences.

G cluster_0 This compound Isomer Action cluster_1 Fungal Cell linalool_oxide This compound Isomers cell_wall Cell Wall linalool_oxide->cell_wall Disruption cell_membrane Cell Membrane linalool_oxide->cell_membrane Disruption ergosterol Ergosterol Biosynthesis linalool_oxide->ergosterol Inhibition cell_death Fungal Cell Death cell_wall->cell_death cell_membrane->cell_death ergosterol->cell_membrane

Caption: Proposed mechanism of antifungal action for this compound isomers, targeting the fungal cell wall and membrane.

Conclusion and Future Directions

The available evidence suggests that furanoid this compound isomers possess noteworthy antifungal properties, with their racemic mixtures demonstrating a potential synergistic effect. However, a significant knowledge gap exists regarding the antifungal efficacy of pyranoid this compound isomers. Future research should prioritize a comprehensive evaluation of all this compound isomers, including both furanoid and pyranoid forms and their respective stereoisomers, against a broader panel of clinically relevant fungal pathogens.

Furthermore, detailed mechanistic studies are crucial to elucidate the specific signaling pathways targeted by these isomers. Understanding the structure-activity relationships will be instrumental in optimizing their antifungal potency and developing novel, effective antifungal agents. The exploration of these natural compounds holds considerable promise for addressing the growing challenge of antifungal resistance.

References

A Comparative Guide to Determining the Enantiomeric Excess of Linalool Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of linalool (B1675412) oxide, a naturally occurring monoterpenoid found in many essential oils, plays a crucial role in its biological activity and aroma profile. As such, the accurate determination of its enantiomeric excess (ee) is paramount in various fields, including flavor and fragrance chemistry, pharmacology, and natural product synthesis. This guide provides a comprehensive comparison of the primary analytical methods for determining the enantiomeric excess of linalool oxide, complete with experimental protocols and performance data to aid researchers in selecting the most suitable technique for their specific needs.

Method Comparison at a Glance

The determination of the enantiomeric excess of this compound is predominantly achieved through chromatographic techniques, with chiral gas chromatography (GC) being the most established and widely used method. However, chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy present viable alternatives, each with its own set of advantages and limitations.

Method Principle Instrumentation Chiral Selector Typical Resolution (Rs) Precision (%RSD) Accuracy (% Recovery) Analysis Time
Chiral Gas Chromatography (GC) Vapor-phase separation of enantiomers based on differential interactions with a chiral stationary phase.Gas Chromatograph with FID or MS detectorCyclodextrin (B1172386) derivatives (e.g., Rt-βDEXsm, Astec® CHIRALDEX™ B-DM/B-PM)[1][2]> 1.5[1]< 2%98-102%20-40 min
Chiral High-Performance Liquid Chromatography (HPLC) Liquid-phase separation of enantiomers based on differential interactions with a chiral stationary phase.HPLC system with UV or Chiral DetectorPolysaccharide-based columns (e.g., CHIRALPAK® series)> 1.2< 3%97-103%15-30 min
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[3]NMR SpectrometerChiral Solvating Agents (CSAs) (e.g., (R)-(-)-1,1'-Bi-2-naphthol)N/A (based on signal separation)< 5%95-105%5-15 min per sample

Experimental Protocols

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is the gold standard for the enantiomeric analysis of volatile compounds like this compound. The separation is achieved on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.

Sample Preparation:

  • For Essential Oils: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 100-1000 µg/mL.[4]

  • For Other Matrices: Perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the this compound from the sample matrix. The final extract should be dissolved in a GC-compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column:

    • For furanoid linalool oxides: Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm).[2]

    • For pyranoid linalool oxides: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm x 0.12 µm).[2]

    • General purpose: Rt-βDEXsm (30 m x 0.25 mm x 0.25 µm).[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 2°C/min.

    • Final hold: Hold at 180°C for 10 minutes.[2]

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Detector Temperature: 250°C (FID) or MS transfer line at 280°C.

Data Analysis:

  • Identify the peaks corresponding to the enantiomers of this compound based on their retention times (comparison with standards if available).

  • Integrate the peak area of each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Experimental Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Analysis Sample Essential Oil or Extract Dilution Dilute in Hexane Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration GC_Injection Inject into GC Filtration->GC_Injection Separation Separation on Chiral Column GC_Injection->Separation Detection Detect with FID/MS Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for determining the enantiomeric excess of this compound using Chiral GC.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

While less common than GC for volatile compounds, chiral HPLC can be a powerful alternative, particularly for less volatile derivatives of this compound or when GC is not available.

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

Instrumentation and Conditions:

  • HPLC System: With a UV detector or a chiral detector (e.g., circular dichroism detector).

  • Chiral Column: A polysaccharide-based column such as CHIRALPAK® IG-3 is a good starting point for screening.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio needs to be optimized for the specific this compound isomers. A typical starting point is 90:10 (n-hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (if no strong chromophore is present).

Data Analysis:

The data analysis procedure is the same as for Chiral GC, using the peak areas from the HPLC chromatogram.

Logical Relationship for Chiral HPLC Method Development

Start Select Chiral Column (e.g., Polysaccharide-based) MobilePhase Choose Mobile Phase (e.g., Hexane/IPA) Start->MobilePhase Optimize Optimize Mobile Phase Ratio MobilePhase->Optimize Analyze Analyze Sample Optimize->Analyze Resolution Acceptable Resolution? Analyze->Resolution Resolution->Optimize No End Quantify Enantiomeric Excess Resolution->End Yes Sample_NMR Dissolve this compound in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Sample_NMR->Add_CSA Acquire_NMR Acquire 1H NMR Spectrum Add_CSA->Acquire_NMR Identify_Signals Identify Separated Enantiomeric Signals Acquire_NMR->Identify_Signals Integrate Integrate Signals Identify_Signals->Integrate Calculate_ee Calculate Enantiomeric Excess Integrate->Calculate_ee

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Linalool Oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the principal analytical techniques for the quantitative analysis of linalool (B1675412) oxide, a key aroma compound in many essential oils and a significant molecule in the fragrance and food industries. The focus of this document is to present a cross-validation perspective on various analytical methods, supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific application.

Overview of Analytical Methods

The quantification of linalool oxide isomers (furanoid and pyranoid) is essential for quality control, stability studies, and pharmacokinetic analysis. The most commonly employed analytical techniques for this purpose include Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification is dictated by the sample matrix, the required sensitivity and selectivity, and the analytical throughput needs. Gas chromatography-based methods are generally preferred for volatile compounds like this compound.

Below is a summary of quantitative performance data compiled from various studies. While direct cross-validation studies for this compound are not extensively published, the data for linalool and other terpenes provide a reliable benchmark.

Validation Parameter GC-MS GC-FID HPLC-UV
Linearity (R²) > 0.99[1][2]> 0.99[1]0.9975[3][4]
Linear Range 1–100 μg/mL[1][2]1–100 μg/mL[1]5–200 μg/mL[3][4]
Limit of Detection (LOD) 0.25 µg/mL[2]0.3 µg/mL[1]Not explicitly stated for this compound
Limit of Quantification (LOQ) 0.75 µg/mL[2]1.0 µg/mL[1]Not explicitly stated for this compound
Accuracy (% Recovery) 95.0–105.7%[2]89–104%[1]92–112%[3][4]
Precision (%RSD) < 8.47%[2]< 10%[1]1.85%[3][4]

Experimental Workflow and Cross-Validation

The cross-validation of different analytical methods is a critical step to ensure the reliability and comparability of results. A typical workflow involves analyzing the same set of samples with two or more methods and statistically comparing the outcomes.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation & Comparison Sample Homogenized Sample MethodA Method A (e.g., GC-MS) Sample->MethodA MethodB Method B (e.g., HPLC-UV) Sample->MethodB SpikedSample Spiked Sample (Known Concentration) SpikedSample->MethodA SpikedSample->MethodB DataAnalysis Data Acquisition & Processing MethodA->DataAnalysis MethodB->DataAnalysis StatCompare Statistical Comparison (e.g., t-test, Bland-Altman) DataAnalysis->StatCompare Conclusion Method Correlation & Bias Assessment StatCompare->Conclusion

References

A Comparative Analysis of the Biological Effects of Synthetic vs. Natural Linalool Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide, a naturally occurring monoterpenoid found in various aromatic plants, is also synthesized for use in fragrances, flavorings, and potentially as a bioactive agent. The biological activity of chiral molecules like linalool oxide can be significantly influenced by their stereochemistry. Natural this compound often exists as a specific mixture of stereoisomers, depending on the botanical source and its biosynthetic pathways. In contrast, synthetic this compound is frequently produced as a racemic mixture of its isomers. This guide provides a comparative analysis of the biological effects of synthetic versus natural this compound, with a focus on experimental data that highlights the importance of stereochemistry in its bioactivity.

While direct comparative studies on all biological effects of synthetic versus natural this compound are limited, this guide synthesizes available data on the distinct effects of its various isomers to infer the differential activities of natural (often enantiomerically enriched) and synthetic (typically racemic) forms.

Chemical Composition: Natural vs. Synthetic this compound

This compound exists as furanoid and pyranoid diastereomers, each with multiple stereoisomers. The composition of natural this compound is dependent on the enantiomer of its precursor, linalool, and the enzymatic machinery of the source organism. For instance, the biotransformation of (3R)-(-)-linalool can yield trans-(2R,5R)-furanoid this compound, while (3S)-(+)-linalool can be converted to cis-(2S,5R)-furanoid this compound[1].

Synthetic this compound is typically produced through the oxidation of linalool. This process often results in a racemic mixture of cis- and trans-furanoid and pyranoid isomers[2]. However, stereoselective synthesis routes have been developed to produce specific isomers. For the purpose of this guide, "synthetic this compound" will generally refer to a racemic mixture, a common form in commercial and some research applications, unless otherwise specified.

Comparative Biological Effects

Antitermitic and Antifungal Activity

A key study directly compared the antitermitic and antifungal activities of different stereoisomers of furanoid this compound against the termite Reticulitermes speratus and various fungi. The results demonstrate clear stereospecificity in these biological effects.

Data Presentation: Antitermitic Activity of this compound Isomers

CompoundConcentration (µ g/termite )Termite Mortality (%)
(2R,5R)-trans-linalool oxide 5100
(2S,5S)-trans-linalool oxide580
(2R,5S)-cis-linalool oxide560
(2S,5R)-cis-linalool oxide540
rac-trans-linalool oxide590
rac-cis-linalool oxide550
Control (Acetone)-0

Data synthesized from Satoh et al., 2022.

Data Presentation: Antifungal Activity of this compound Isomers (MIC, µg/mL)

Fungal Strainrac-trans-linalool oxiderac-cis-linalool oxide
Penicillium citrinum125125
Rhizopus oryzae250250
Chaetomium globosum125125

Data synthesized from Satoh et al., 2022.

The study found that the racemic mixtures of trans- and cis-linalool oxide showed potent activity against several fungal species. Interestingly, the activity of the isolated pure enantiomers was diminished, suggesting a potential synergistic effect in the racemic mixture for antifungal action. In contrast, the antitermitic activity was highly stereospecific, with (2R,5R)-trans-linalool oxide showing the strongest effect. This implies that a "natural" this compound rich in this particular isomer would be a more potent termiticide than a synthetic racemic mixture.

Experimental Protocols

Termite Bioassay (No-Choice Test):

  • Worker termites (Reticulitermes speratus) were collected from a laboratory colony.

  • Test compounds (this compound isomers and racemates) were dissolved in acetone (B3395972).

  • A 5 µg dose of each compound in 1 µL of acetone was topically applied to the abdomen of each termite. The control group received acetone only.

  • Ten treated termites were placed in a Petri dish with a moistened filter paper.

  • Mortality was recorded after 24 hours at 25°C.

Antifungal Assay (Microdilution Method):

  • Fungal strains were cultured on potato dextrose agar (B569324) (PDA).

  • A spore suspension of each fungus was prepared.

  • The this compound compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with sterile water.

  • The fungal spore suspension was added to a 96-well microplate containing serial dilutions of the test compounds.

  • The plates were incubated at 25°C for 48-72 hours.

  • The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited fungal growth.

Mandatory Visualization

experimental_workflow_antifungal_antitermitic cluster_termite Antitermitic Bioassay cluster_fungal Antifungal Bioassay T1 Termite Collection (R. speratus) T2 Topical Application of this compound Isomers (5 µg/termite in acetone) T1->T2 T3 Incubation (24h at 25°C) T2->T3 T4 Mortality Assessment T3->T4 F1 Fungal Culture (PDA medium) F2 Spore Suspension Preparation F1->F2 F3 Microdilution with This compound Isomers F2->F3 F4 Incubation (48-72h at 25°C) F3->F4 F5 MIC Determination F4->F5

Workflow for antitermitic and antifungal bioassays.
Anxiolytic-like Effects

Studies have demonstrated that inhaled this compound exhibits anxiolytic-like properties in mouse models. However, these studies did not specify the isomeric composition of the this compound used. Given that commercially available this compound is often a synthetic racemic mixture, it is reasonable to assume this was the form tested.

Data Presentation: Anxiolytic-like Effects of Inhaled this compound (Assumed Racemic Mixture)

Elevated Plus-Maze Test

TreatmentDose (% w/w inhaled)Time in Open Arms (s)Number of Entries to Open Arms
Control-~15~5
This compound1.25~35~10
This compound2.5~40~12
Diazepam (i.p.)0.5 mg/kg~45~13

Light/Dark Box Test

TreatmentDose (% w/w inhaled)Time in Light Box (s)Number of Transitions
Control-~100~15
This compound1.25~150~25
This compound2.5~160~28
Diazepam (i.p.)2.0 mg/kg~180~30

* Indicates a statistically significant difference from the control group. Data are approximate values synthesized from Souto-Maior et al., 2011.

These findings suggest that synthetic (racemic) this compound has anxiolytic effects comparable to the reference drug diazepam, without causing motor impairment. The anxiolytic potential of specific "natural" isomers of this compound remains to be elucidated.

Experimental Protocols

Elevated Plus-Maze Test:

  • The apparatus consists of two open and two closed arms elevated from the floor.

  • Mice were individually placed in an inhalation chamber containing a filter paper impregnated with this compound at different concentrations (w/w in mineral oil) for 20 minutes.

  • Immediately after inhalation, each mouse was placed in the center of the maze, facing an open arm.

  • The behavior of the mouse was recorded for 5 minutes.

  • The time spent in and the number of entries into the open and closed arms were measured. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Light/Dark Box Test:

  • The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment.

  • Mice were subjected to the same inhalation procedure as in the elevated plus-maze test.

  • After inhalation, each mouse was placed in the center of the illuminated compartment.

  • The animal's activity was recorded for 5 minutes.

  • The time spent in the light compartment and the number of transitions between the two compartments were measured. Anxiolytic compounds typically increase the time spent in the light compartment.

Mandatory Visualization

anxiolytic_testing_workflow cluster_epm Elevated Plus-Maze cluster_ldb Light/Dark Box A1 Mouse Acclimation A2 Inhalation Exposure (this compound or Control) A1->A2 A3 Behavioral Assay A2->A3 E1 Place mouse in center of maze A3->E1 L1 Place mouse in light compartment A3->L1 A4 Data Analysis E2 Record behavior for 5 min E1->E2 E3 Measure time and entries in open/closed arms E2->E3 E3->A4 L2 Record behavior for 5 min L1->L2 L3 Measure time in light box and number of transitions L2->L3 L3->A4

Workflow for anxiolytic-like effects testing.
Anti-inflammatory and Neuroprotective Effects: An Indirect Comparison

Direct comparative data on the anti-inflammatory and neuroprotective effects of synthetic versus natural this compound are currently lacking. However, studies on its precursor, linalool, have shown stereoselective activity. For instance, (R)-(-)-linalool has been reported to exhibit potent anti-inflammatory and neuroprotective effects. It is plausible that the stereochemistry of this compound, a metabolite of linalool, would also influence these activities.

Proposed Signaling Pathways

The anti-inflammatory effects of terpenoids, including linalool, are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

The neuroprotective effects of monoterpenes have been linked to the activation of antioxidant pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes like glutathione (B108866) peroxidase (GPX4).

Mandatory Visualization

signaling_pathways cluster_inflammation Anti-inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway LO_I This compound (Isomer-dependent) IKK IKK Complex LO_I->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Nucleus_I Nucleus NFkB->Nucleus_I Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus_I->Inflammation Induces LO_N This compound (Isomer-dependent) Akt Akt LO_N->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates Nucleus_N Nucleus Nrf2->Nucleus_N Translocates to ARE Antioxidant Response Element (ARE) Nucleus_N->ARE Binds to Antioxidant Antioxidant Enzyme Expression (e.g., GPX4) ARE->Antioxidant Induces

Proposed signaling pathways for this compound.

Conclusion

The available evidence strongly suggests that the biological effects of this compound are significantly influenced by its stereochemistry.

  • For antitermitic applications , natural sources rich in (2R,5R)-trans-linalool oxide or stereoselective synthesis of this isomer would be more effective than a synthetic racemic mixture.

  • For antifungal applications , a synthetic racemic mixture of furanoid linalool oxides appears to be highly effective, possibly due to synergistic interactions between the isomers.

  • For anxiolytic applications , synthetic racemic this compound has demonstrated efficacy. Further research is needed to determine if specific natural isomers possess superior anxiolytic properties.

  • For anti-inflammatory and neuroprotective applications , while direct evidence for this compound is limited, the stereoselective activity of its precursor, linalool, suggests that the isomeric composition of this compound will be a critical determinant of its efficacy.

Researchers and drug development professionals should consider the isomeric composition of this compound when evaluating its biological activities and potential therapeutic applications. The distinction between "natural" and "synthetic" this compound is not merely one of origin, but more importantly, one of specific isomeric content, which has profound implications for its biological function. Future studies should focus on elucidating the full range of biological activities for each of the eight stereoisomers of this compound.

References

Comparative Bioactivity of Cis- vs. Trans-Linalool Oxide Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of the cis- and trans- enantiomers of furanoid linalool (B1675412) oxide. The information is compiled from peer-reviewed literature to assist in research and development involving these compounds.

Overview of Linalool Oxide Enantiomers

Linalool oxides are naturally occurring monoterpenoids derived from the oxidation of linalool. They exist as four primary furanoid stereoisomers: (2R,5S)-cis-, (2S,5R)-cis-, (2R,5R)-trans-, and (2S,5S)-trans-linalool oxide. The stereochemistry of these compounds plays a crucial role in their biological activity, leading to significant differences in their efficacy as antimicrobial and insecticidal agents.

Comparative Bioactivity Data

While a comprehensive quantitative comparison across all four enantiomers in a single study is not publicly available, research by Satoh et al. provides key insights into their relative bioactivities. The following table summarizes these findings. It is important to note that specific quantitative values (e.g., LC₅₀ or MIC) from this direct comparative study are not available in the public domain; therefore, the data is presented qualitatively.

Compound/Mixture Bioactivity Type Target Organism(s) Observed Potency Reference
(2R,5R)-trans-Linalool OxideTermiticidalReticulitermes speratusStrongest activity among the tested linalool oxides.[1][2]
Racemic cis- & trans-Linalool OxideAntifungalPenicillium citrinum, Rhizopus oryzae, Chaetomium globosumPotent activity observed.[1][2]
Isolated Pure EnantiomersAntifungalPenicillium citrinum, Rhizopus oryzae, Chaetomium globosumActivity was decreased compared to the racemic mixture.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the termiticidal and antifungal properties of this compound enantiomers.

Termiticidal Activity: No-Choice Feeding Bioassay

This protocol is designed to evaluate the termiticidal activity of chemical compounds against subterranean termites.

a) Test Organisms: Worker termites of Reticulitermes speratus.

b) Materials:

  • Petri dishes (90 mm diameter)

  • Filter paper (e.g., Whatman No. 2)

  • Test compounds (this compound enantiomers and racemates)

  • Solvent (e.g., acetone (B3395972) or ethanol)

  • Micropipette

  • Incubator set at 25±2°C and >85% relative humidity

c) Procedure:

  • Preparation of Test Samples: Prepare stock solutions of the test compounds in a suitable solvent.

  • Treatment of Filter Paper: Apply a specific volume of the test solution evenly onto the filter paper to achieve the desired concentration. A control group is treated with the solvent only.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the filter paper in a fume hood.

  • Assay Setup: Place the treated filter paper at the bottom of a Petri dish.

  • Introduction of Termites: Introduce a predetermined number of worker termites (e.g., 50-100) into each Petri dish.

  • Incubation: Maintain the Petri dishes in an incubator in the dark.

  • Data Collection: Record termite mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Analysis: Calculate the percentage of mortality for each treatment and control group. The LC₅₀ (lethal concentration for 50% of the population) can be determined using probit analysis.

Antifungal Activity: Agar (B569324) Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of antifungal compounds against filamentous fungi.

a) Test Organisms: Penicillium citrinum, Rhizopus oryzae, Chaetomium globosum.

b) Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Petri dishes

  • Test compounds (this compound enantiomers and racemates)

  • Solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Fungal cultures

  • Incubator set at an appropriate temperature for fungal growth (e.g., 25-28°C)

c) Procedure:

  • Preparation of Fungal Inoculum: Prepare a spore suspension of the test fungi in sterile saline or a suitable buffer, adjusting the concentration to a standard level (e.g., 10⁵-10⁶ spores/mL).

  • Preparation of Test Plates: Prepare a series of dilutions of the test compounds in the chosen solvent. Add a specific volume of each dilution to molten agar medium and pour into Petri dishes. A control plate should contain the solvent and medium only.

  • Inoculation: Once the agar has solidified, inoculate the plates with a small, standardized volume of the fungal spore suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus.

  • Data Collection: After a defined incubation period (e.g., 3-7 days), observe the plates for fungal growth.

  • Analysis: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible fungal growth.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described bioassays.

Termiticidal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Test Solutions treat_paper Treat Filter Paper prep_solutions->treat_paper evaporate Evaporate Solvent treat_paper->evaporate setup_dish Place Paper in Petri Dish evaporate->setup_dish add_termites Introduce Termites setup_dish->add_termites incubate Incubate add_termites->incubate record_mortality Record Mortality incubate->record_mortality calc_lc50 Calculate LC50 record_mortality->calc_lc50

Caption: Workflow for the No-Choice Feeding Termiticidal Bioassay.

Antifungal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Test Plates with Agar & Compound prep_plates->inoculate incubate Incubate inoculate->incubate observe_growth Observe Fungal Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Caption: Workflow for the Agar Dilution Antifungal Bioassay.

References

validation of linalool oxide as a volatile biomarker in plant stress studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plants, when subjected to environmental challenges, release a complex blend of volatile organic compounds (VOCs). These VOCs act as crucial signaling molecules, mediating interactions with the surrounding environment and indicating the plant's physiological state. Among these, linalool (B1675412) oxide has emerged as a potential biomarker for early stress detection. This guide provides a comprehensive comparison of linalool oxide with other volatile biomarkers in plant stress studies, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working in plant science and related fields.

This compound: A Key Player in Plant Defense

Linalool, a monoterpene alcohol, is a well-known plant volatile involved in defense against herbivores and pathogens. Recent studies have elucidated that its oxidized form, this compound, also plays a significant role in these defensive strategies. The conversion of linalool to this compound is not a random event but a controlled enzymatic process, primarily mediated by cytochrome P450 enzymes, such as CYP76C1 in Arabidopsis thaliana. This enzymatic conversion is a part of the plant's defense mechanism, transforming linalool into various oxidized forms, including furanoid and pyranoid linalool oxides, which can be more effective in deterring pests.

Comparative Analysis of Volatile Biomarkers

The selection of a reliable biomarker for plant stress depends on its specificity, sensitivity, and the ease of detection. While this compound shows promise, it is essential to compare its performance with other established volatile biomarkers.

Table 1: Quantitative Comparison of Volatile Biomarkers Under Biotic Stress (Herbivory)

Biomarker ClassCompoundPlant SpeciesStressorEmission Rate (ng/g fresh weight/h)Reference
Monoterpenoid Linalool Nicotiana attenuataManduca quinquemaculata larvae18.0 ± 4.0[1]
(E)-β-ocimeneAlnus glutinosaCabera pusaria larvae~1.5 (at 8 larvae)[2]
Sesquiterpenoid (E,E)-α-farneseneAlnus glutinosaCabera pusaria larvae~2.0 (at 8 larvae)[2]
Green Leaf Volatiles (GLVs) (Z)-3-Hexen-1-olNicotiana attenuataManduca quinquemaculata larvae12.0 ± 3.0[1]
(E)-2-HexenalAlnus glutinosaCabera pusaria larvae~20.0 (at 8 larvae)[2]
Aromatic Methyl SalicylateNicotiana attenuataManduca quinquemaculata larvae3.0 ± 1.0[1]

Note: Direct quantitative data for this compound under herbivory stress was not available in the reviewed literature. Linalool is presented as a proxy for terpenoid response. The emission rates for Alnus glutinosa are estimated from graphical data.

Table 2: Qualitative Comparison of Volatile Biomarkers Under Different Stress Types

BiomarkerStress TypeAdvantagesDisadvantages
This compound Biotic (Herbivory, Pathogen)Specific enzymatic production indicates a targeted defense response.Limited quantitative data available for direct comparison.
Green Leaf Volatiles (GLVs) Biotic (Herbivory, Mechanical Damage), Abiotic (Ozone, Frost)Rapid release upon cell damage, indicating acute stress.Not specific to the type of stressor.
(E)-β-ocimene Biotic (Herbivory), Abiotic (Heat)Emission levels often correlate with the intensity of the stress.Constitutive emission in some species can mask stress-induced changes.
(E,E)-α-farnesene Biotic (Herbivory, Nematode infestation)Shown to be a major VOC in response to specific pests.Can be species-specific in its response.
Methyl Salicylate Biotic (Pathogen attack)A key signaling molecule in systemic acquired resistance (SAR).Emission can be delayed compared to GLVs.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Signaling in Plant Defense

The production of this compound is intricately linked to the plant's defense signaling pathways. Upon herbivore attack or pathogen infection, the plant activates the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. These hormonal signals lead to the upregulation of genes encoding terpene synthases, which produce linalool. Subsequently, cytochrome P450 monooxygenases, themselves often induced by stress signals, catalyze the oxidation of linalool to this compound and other oxygenated derivatives. This process can enhance the defensive properties of the volatile blend.

Linalool_Oxide_Signaling stress Biotic Stress (Herbivory/Pathogen) ja_sa Jasmonic Acid (JA) & Salicylic Acid (SA) Signaling stress->ja_sa activates tps_genes Terpene Synthase (TPS) Gene Upregulation ja_sa->tps_genes p450_genes Cytochrome P450 (CYP) Gene Upregulation ja_sa->p450_genes linalool_synthase Linalool Synthase tps_genes->linalool_synthase expresses linalool Linalool linalool_synthase->linalool produces cyp76c1 CYP76C1 Enzyme linalool->cyp76c1 substrate p450_genes->cyp76c1 expresses linalool_oxide This compound cyp76c1->linalool_oxide catalyzes conversion to defense Enhanced Plant Defense linalool_oxide->defense

Caption: Signaling pathway for this compound biosynthesis under biotic stress.

General Experimental Workflow for VOC Analysis

The analysis of plant volatiles typically involves headspace collection followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free method for trapping these compounds.

VOC_Analysis_Workflow plant_stress Induce Plant Stress (Biotic or Abiotic) incubation Enclose Plant Material in Vial plant_stress->incubation hs_spme Headspace Solid-Phase Microextraction (HS-SPME) incubation->hs_spme gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) hs_spme->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Caption: Experimental workflow for the analysis of plant volatile organic compounds.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatile Analysis

This protocol is a generalized procedure based on common practices in the field.

1. Plant Material and Stress Induction:

  • Grow plants under controlled environmental conditions (e.g., 22°C, 16:8 h light:dark cycle).

  • For biotic stress, introduce herbivores (e.g., Manduca sexta larvae) or treat with a pathogen (e.g., a suspension of Botrytis cinerea spores). For abiotic stress, withhold water (drought) or expose to high temperatures.

  • Use non-stressed plants as a control.

2. Sample Preparation:

  • Excise a standardized amount of plant tissue (e.g., 1 g of leaf material) and place it into a 20 mL glass vial.

  • Seal the vial with a PTFE/silicone septum cap.

3. Volatile Collection (HS-SPME):

  • Precondition the SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS) according to the manufacturer's instructions.

  • Manually insert the SPME fiber through the septum of the vial, exposing the fiber to the headspace above the plant material.

  • Allow the volatiles to adsorb onto the fiber for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

4. GC-MS Analysis:

  • Immediately after sampling, insert the SPME fiber into the injection port of a GC-MS system.

  • Thermally desorb the volatiles from the fiber in the injector (e.g., at 250°C for 2 minutes) in splitless mode.

  • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a temperature program to separate the compounds (e.g., initial temperature of 40°C for 3 min, then ramp to 240°C at 5°C/min).

  • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • The mass spectrometer should be operated in electron ionization (EI) mode (70 eV) and scan a mass range of m/z 40-400.

5. Data Analysis:

  • Identify the compounds by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with those of authentic standards.

  • Quantify the compounds by comparing their peak areas to the peak area of an internal or external standard.

Conclusion

This compound holds significant potential as a specific biomarker for biotic stress in plants, given its enzymatic production as part of the plant's defense response. However, its validation is still in the early stages, and more quantitative data is needed to establish its reliability and sensitivity compared to other well-established biomarkers like green leaf volatiles and other terpenoids. The protocols and signaling information provided in this guide offer a solid foundation for researchers to further investigate the role of this compound and other volatile compounds in plant stress physiology. Future studies should focus on direct quantitative comparisons of this compound with other VOCs across a range of plant species and stress conditions to fully validate its utility as a robust biomarker.

References

Safety Operating Guide

Proper Disposal of Linalool Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of linalool (B1675412) oxide is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining procedural steps for the proper handling and disposal of this chemical.

Linalool oxide is recognized as a substance that is harmful if swallowed and can cause serious eye irritation and potential skin irritation.[1][2][3] It is also classified as a combustible liquid.[2][3] Adherence to proper disposal protocols is, therefore, a matter of regulatory compliance and a fundamental aspect of responsible laboratory practice.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex).[4][5]

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.[1]

Work should be conducted in a well-ventilated area to avoid the inhalation of vapors.[5][6] An emergency eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations.[1][2][3][4][7] In the United States, the Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA) govern the management of hazardous waste.[8][9]

1. Waste Identification and Segregation:

  • This compound waste should be classified as a hazardous chemical waste.[7]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[2][4]

2. Spill Management and Cleanup:

  • For Small Spills: Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.[1][4][5] Do not use combustible materials such as paper towels without first using an absorbent.

  • For Large Spills: Immediately evacuate the area and alert safety personnel. Prevent the spill from entering drains, sewers, or waterways.[1][4] Contain the spill using sand, earth, or other non-combustible absorbent materials.[1][4]

  • Carefully collect the absorbed material and contaminated debris into a designated, labeled, and sealable container for hazardous waste.[1]

3. Containerization and Labeling:

  • Use only approved, leak-proof, and chemically compatible containers for storing this compound waste.

  • The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from sources of ignition.[1][6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Complete all necessary waste manifest forms to ensure the "cradle-to-grave" tracking of the hazardous material.[9][10]

  • Never dispose of this compound down the drain or in regular trash.[4][11]

Quantitative Data and Hazard Summary

ParameterValue/InformationSource
CAS Number 1365-19-1[1]
Acute Toxicity, Oral (LD50) 1150 - 1750 mg/kg (Rat)[3][6]
Acute Toxicity, Dermal (LD50) 2500 mg/kg (Rabbit)[3]
Flash Point 62.78 °C (145.00 °F) TCC[4]
Boiling Point 188 °C[6]
Primary Hazards Harmful if swallowed, Causes serious eye irritation, May cause skin irritation, Combustible liquid[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids, alkalis[2][4]

Experimental Protocol for Spill Neutralization and Cleanup

This protocol outlines the steps for managing a small-scale this compound spill in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE) as specified above.

  • Inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Chemical-resistant scoop or scraper.

  • Designated hazardous waste container with a secure lid.

  • Hazardous waste labels.

  • Soap and water.

Procedure:

  • Ensure Safety: Don the appropriate PPE before approaching the spill. Ensure the area is well-ventilated.

  • Containment: If the spill is spreading, create a dike around the perimeter using the absorbent material.

  • Absorption: Gently cover the spill with a sufficient amount of the inert absorbent material. Allow the material to fully absorb the liquid.

  • Collection: Using a chemical-resistant scoop or scraper, carefully collect the absorbed material. Avoid creating dust. Place the material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.[5] Collect any contaminated cleaning materials (e.g., paper towels, sponges) and place them in the hazardous waste container.

  • Container Sealing and Labeling: Securely close the lid of the hazardous waste container. Affix a completed hazardous waste label to the container.

  • Temporary Storage: Move the container to your laboratory's designated hazardous waste accumulation area.

  • Personal Hygiene: Remove and properly dispose of or decontaminate PPE. Thoroughly wash hands with soap and water.[1]

  • Reporting: Report the spill to your laboratory supervisor or environmental health and safety officer, following your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Linalool_Oxide_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_spill 2. Assess Situation ppe->assess_spill small_spill 3a. Small Spill Procedure assess_spill->small_spill Small & Manageable large_spill 3b. Large Spill Procedure assess_spill->large_spill Large or Unmanageable absorb 4a. Absorb with Inert Material (e.g., Sand, Vermiculite) small_spill->absorb evacuate 4b. Evacuate Area & Alert Safety Officer large_spill->evacuate collect 5. Collect Absorbed Waste into Designated Container absorb->collect arrange_pickup 8. Arrange for Pickup by Licensed Waste Disposal evacuate->arrange_pickup Follow EHS Guidance label_container 6. Label Container as 'Hazardous Waste: this compound' collect->label_container store 7. Store in Cool, Dry, Ventilated Area label_container->store store->arrange_pickup manifest 9. Complete Waste Manifest arrange_pickup->manifest end End: Compliant Disposal manifest->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Guide for Handling Linalool Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential information for the safe handling of linalool (B1675412) oxide, including personal protective equipment (PPE), operational protocols, and disposal plans.

Summary of Quantitative Safety Data

For quick reference, the following table summarizes the key quantitative safety data for linalool oxide.

ParameterValueReference
Acute Oral Toxicity (LD50, Rat) 1150 - 1750 mg/kg[1][2]
Acute Dermal Toxicity (LD50, Rabbit) 2500 mg/kg[2][3]
Flash Point 62.78 - 69 °C (145 - 156.2 °F)[4][5]

Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, which include skin and serious eye irritation, the following personal protective equipment is mandatory.[6]

  • Eye and Face Protection: Chemical splash goggles or a face shield must be worn to protect against splashes.[5][6][7]

  • Body Protection: A flame-resistant laboratory coat should be worn to protect the skin and clothing.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of vapors.[3][5] In situations where ventilation is inadequate, an approved respirator with an organic vapor cartridge is necessary.[3]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Before commencing work, ensure that the Safety Data Sheet (SDS) for this compound is readily accessible.[9]
  • Verify that a properly functioning chemical fume hood is available.[9]
  • Locate the nearest eyewash station and safety shower.
  • Assemble all necessary PPE and ensure it is in good condition.

2. Handling:

  • Always handle this compound within a chemical fume hood to prevent the accumulation of flammable vapors.[3][9]
  • Keep the container tightly closed when not in use.[1]
  • Ground and bond all containers and receiving equipment to prevent static discharge, as this compound is a combustible liquid.
  • Avoid contact with skin and eyes.[1][3]
  • Do not eat, drink, or smoke in the handling area.[3][6]
  • Wash hands thoroughly with soap and water after handling.[3][6]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.
  • Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and alkalis.[3]

Spill and Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

  • Clean the spill area thoroughly with soap and water.[4]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all this compound waste in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, gloves, lab coats) must also be disposed of as hazardous waste.[10]

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[3][7] Do not dispose of it down the drain or into the environment.[3]

This compound Handling Workflow

LinaloolOxideWorkflow prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage Store Unused Chemical spill Spill Occurs handling->spill Potential Event disposal Waste Disposal handling->disposal Dispose of Waste storage->handling Retrieve for Next Use decon Decontamination spill->decon Follow Spill Protocol disposal->decon end End of Process decon->end

Caption: Workflow for the safe handling of this compound.

References

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Linalool oxide

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